molecular formula C6H6O5S B1197946 2,5-Dihydroxybenzenesulfonic Acid CAS No. 88-46-0

2,5-Dihydroxybenzenesulfonic Acid

Cat. No.: B1197946
CAS No.: 88-46-0
M. Wt: 190.18 g/mol
InChI Key: IKQCSJBQLWJEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dihydroxybenzenesulfonic Acid (CAS 88-46-0), also known as dobesilic acid, is a high-value chemical compound of significant interest in pharmaceutical and synthetic chemistry research. With a molecular formula of C 6 H 6 O 5 S and a molecular weight of 190.17 g/mol, it serves as a key synthetic precursor for several active pharmaceutical ingredients (APIs). Its primary research application is in the synthesis of calcium dobesilate, a well-known vasoprotective drug used to treat conditions like diabetic retinopathy and chronic venous insufficiency . Furthermore, its diethylamine salt, etamsylate, is utilized as an antihemorrhagic agent . Beyond its direct pharmaceutical relevance, this compound is a vital building block in organic synthesis. Patents detail its preparation through the sulfonation of hydroquinone, with processes optimized to produce high-purity salts, particularly the potassium salt . The resulting material is a versatile intermediate for further chemical functionalization. From an analytical perspective, this compound can be efficiently separated and analyzed using reverse-phase (RP) HPLC methods, facilitating purity assurance and pharmacokinetic studies . Researchers value this compound for its dual functional groups (phenol and sulfonic acid), which allow for exploration into novel chemical entities and material science applications. This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, as it is classified with the GHS signal word "Danger" and poses specific hazards (H314) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dihydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCSJBQLWJEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045014
Record name 2,5-Dihydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88-46-0
Record name 2,5-Dihydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dobesilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dobesilic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13529
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,5-Dihydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydroxybenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOBESILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TO0PAT081I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,5-Dihydroxybenzenesulfonic acid fundamental properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,5-Dihydroxybenzenesulfonic Acid: Properties, Synthesis, and Applications

Abstract

This compound, also known as dobesilic acid or hydroquinonesulfonic acid, is a multifunctional aromatic compound of significant interest in the pharmaceutical and chemical industries. Characterized by a benzene ring substituted with two hydroxyl groups and a sulfonic acid group, its unique structure imparts valuable chemical properties, making it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its fundamental properties, established synthesis protocols, key chemical reactivities, and analytical methodologies. It further explores its primary applications, particularly as a precursor to vasoprotective and hemostatic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Profile of a Key Pharmaceutical Intermediate

This compound (DHBSA) is an organic compound belonging to the class of dihydroxybenzenesulfonic acids.[1][2] It is structurally defined as a hydroquinone molecule where one of the hydrogen atoms on the benzene ring is replaced by a sulfonic acid group.[1][3] This substitution pattern, featuring both strongly electron-donating hydroxyl groups and a strongly acidic sulfonic acid moiety, dictates its chemical behavior and utility.

Commercially, DHBSA is most recognized as the direct precursor to several small-molecule drugs.[1][4] Its salts, notably calcium dobesilate and etamsylate (the diethylamine salt), are widely used therapeutic agents.[4][5] Calcium dobesilate is a vasoprotective drug prescribed for conditions like diabetic retinopathy and chronic venous insufficiency, while etamsylate is employed as an antihemorrhagic agent to control bleeding.[4][6] The synthesis and purification of high-purity DHBSA and its subsequent salts are therefore critical processes in pharmaceutical manufacturing.[5]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and analytical characterization. The presence of polar hydroxyl and sulfonic acid groups makes it highly soluble in water.[7] It typically appears as a white to off-white or light yellow crystalline solid.[7][8]

PropertyValueSource(s)
Molecular Formula C₆H₆O₅S[1][7]
Molecular Weight 190.17 - 190.18 g/mol [1][4][8]
CAS Number 88-46-0[3][9]
Appearance White to off-white/light yellow powder/crystal[7][8]
Melting Point 280-284 °C (with decomposition)[8]
Solubility Soluble in water[7][8][10]
pKa 1.1 (sulfonic acid), 9.2 (phenolic hydroxyl)[8]
Density ~1.78 g/cm³[8]
Synonyms Dobesilic acid, Hydroquinonesulfonic acid, 2-Sulfohydroquinone, 2,5-Dihydroxybenzene-1-sulfonic acid[7][9]

Synthesis and Manufacturing: The Sulfonation Pathway

The predominant industrial method for synthesizing this compound is the direct sulfonation of hydroquinone.[5][6] This electrophilic aromatic substitution reaction leverages a strong sulfonating agent to introduce the -SO₃H group onto the electron-rich hydroquinone ring.

Causality in Experimental Design

The choice of sulfonating agent and reaction conditions is critical for achieving high yield and purity while minimizing side products.

  • Sulfonating Agent : Concentrated sulfuric acid (H₂SO₄) is a common choice due to its effectiveness and cost.[5][11] Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) can also be used, often in the presence of an organic solvent like diethyl ether or ethyl acetate.[6]

  • Temperature Control : The reaction is highly exothermic. Initial cooling (e.g., 10-15°C) during the addition of the sulfonating agent is crucial to prevent uncontrolled reactions and the formation of polysulfonated or oxidized byproducts.[5][11] The temperature is then carefully raised to 50-60°C to drive the reaction to completion.[5][11]

  • Solvent System : While the reaction can be run neat, using a non-reactive solvent such as n-heptane can help moderate the reaction temperature and improve handling of the reaction mixture.[5][11]

General Synthesis Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Sulfonation cluster_2 Step 3: Isolation A Hydroquinone C Reaction Vessel (Cooled to 10-15°C) A->C B Solvent (e.g., n-heptane) B->C D Sulfuric Acid (36 N) (Added dropwise) E Stirring at 10-15°C D->E F Raise Temperature to 50-60°C (Stir for 3-8 hours) E->F G Cool to 25-35°C F->G H Decant Solvent G->H I Dissolve Solid in Ethyl Acetate H->I J Product: 2,5-Dihydroxy- benzenesulfonic Acid (in solution) I->J

Caption: General workflow for the synthesis of DHBSA via hydroquinone sulfonation.

Representative Experimental Protocol

(Adapted from patent literature for illustrative purposes)[5][11]

  • Charging : Charge a suitable reaction vessel with hydroquinone (1.0 eq.) and n-heptane (3-4 volumes).

  • Cooling : Cool the stirred slurry to between 10°C and 15°C.

  • Sulfonation : Slowly add concentrated sulfuric acid (36 N, ~0.98 eq.) dropwise, ensuring the internal temperature is maintained below 20°C.

  • Reaction : After the addition is complete, stir the mixture for 15 minutes. Gradually raise the temperature to 50-60°C and maintain for 3 to 8 hours, monitoring the reaction progress (e.g., by HPLC).

  • Work-up : Cool the reaction mass to room temperature (25-35°C). Decant the supernatant n-heptane layer.

  • Extraction : Add ethyl acetate to the remaining solid residue to dissolve the this compound product, making it ready for the next step (e.g., salt formation).

Chemical Reactivity and Mechanistic Insights

The reactivity of DHBSA is governed by its three functional groups:

  • Sulfonic Acid Group (-SO₃H) : This is a strong acid (pKa ≈ 1.1) that readily deprotonates in the presence of a base.[4][8] This property is fundamental to the synthesis of its pharmaceutical salts. Reaction with a base like calcium hydroxide or diethylamine neutralizes the acid, forming the corresponding sulfonate salt (e.g., calcium dobesilate).[4][6]

  • Hydroxyl Groups (-OH) : The two phenolic hydroxyl groups are weakly acidic (pKa ≈ 9.2) and strongly activating.[8] They make the aromatic ring highly susceptible to further electrophilic aromatic substitution. Their electron-donating nature directs incoming electrophiles to the positions ortho and para to them.[4]

  • Aromatic Ring : The highly activated benzene ring can undergo further reactions, although conditions must be controlled to prevent polymerization or degradation, which is a common challenge with phenolic compounds.

Analytical Methodologies

Ensuring the purity and identity of this compound is paramount, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase (RP) HPLC is the primary method for assessing purity and quantifying DHBSA.[9] The technique separates DHBSA from starting materials (hydroquinone) and potential byproducts.

Self-Validating Protocol: Purity Analysis by RP-HPLC

  • Column : C18 stationary phase (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm).[1]

  • Mobile Phase : A gradient of water with an acidic modifier and acetonitrile.

    • Solvent A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility).[9]

    • Solvent B: Acetonitrile.[9]

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Detection : UV detector at a wavelength where DHBSA has significant absorbance (typically in the 220-300 nm range).

  • Causality : The acidic modifier ensures the sulfonic acid and phenolic groups are in a consistent protonation state, leading to sharp, reproducible peaks. The C18 column retains the aromatic compound, allowing for effective separation based on polarity.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used for definitive structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons, confirming the substitution pattern.[4][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is invaluable for identifying impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the deprotonated molecule ([M-H]⁻), confirming its elemental composition.[1][4]

Applications in Research and Drug Development

The primary application of this compound is as a pivotal building block for APIs.[4]

Synthesis of Pharmaceutical Salts

The acidic nature of DHBSA allows for the straightforward synthesis of various salts with enhanced stability and bioavailability. The process typically involves reacting the acid (often in a solvent like ethyl acetate) with a suitable base.[5]

G cluster_0 Salt Formation Pathways A 2,5-Dihydroxybenzenesulfonic Acid (DHBSA) B Base Addition (e.g., Calcium 2-ethylhexanoate or Diethylamine) A->B C Calcium Dobesilate (Vasoprotective Agent) B->C + Calcium Base D Etamsylate (Antihemorrhagic Agent) B->D + Diethylamine

Caption: Conversion of DHBSA into its primary pharmaceutical salt derivatives.

  • Calcium Dobesilate : Prepared by treating DHBSA with a calcium source, such as calcium 2-ethylhexanoate.[4][5]

  • Etamsylate : Synthesized by neutralizing DHBSA with diethylamine.[5][6]

Other Applications

Beyond its major pharmaceutical role, DHBSA is also utilized as an intermediate in the synthesis of certain dyes and pigments and as a reagent in organic chemistry.[7] Its antioxidant properties, derived from the hydroquinone moiety, also make it a subject of research for applications in treating conditions like skin photoaging.[13][14]

Safety, Handling, and Storage

As a matter of scientific integrity and best practice, proper handling of this compound is essential.

  • Hazards : The compound may cause skin and eye irritation.[7] Some safety data sheets for related compounds indicate it can be harmful if swallowed and may cause serious skin burns and eye damage, reflecting its acidic and phenolic nature.[15][16]

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[10][17]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][17] Avoid dust formation during handling.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It should be kept away from incompatible substances such as strong oxidizing agents and strong bases.[8][10]

Conclusion

This compound is a compound whose importance is defined by the strategic placement of its functional groups. Its synthesis from hydroquinone is a well-established industrial process requiring careful control of reaction conditions. The interplay between its sulfonic acid and hydroxyl moieties provides a versatile platform for chemical modification, most notably in the production of widely used pharmaceutical salts. For researchers and developers, a thorough understanding of its properties, synthesis, and analytical control is fundamental to leveraging this key intermediate in the creation of safe and effective medicines.

References

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-2,5-Dihydroxybenzenesulfonic-Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,5-dihydroxybenzenesulfonic acid (Dobesilic acid), a key intermediate in the pharmaceutical and dye industries.[1] We present a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. This document is intended for researchers, chemists, and quality control professionals, offering field-proven insights and detailed experimental protocols to ensure accurate structural elucidation and purity assessment. Each section explains the causality behind experimental choices and provides a self-validating framework for analysis, grounded in authoritative references.

Introduction and Molecular Structure

This compound (IUPAC Name: this compound) is an aromatic sulfonic acid distinguished by a hydroquinone moiety substituted with a sulfonic acid group.[2][3] Its utility as a precursor for pharmacologically active molecules, such as calcium dobesilate (a vasoprotective agent) and etamsylate (an antihemorrhagic agent), necessitates rigorous characterization to ensure identity and purity. Spectroscopic techniques are indispensable tools for this purpose, providing an unambiguous fingerprint of the molecule's structure.

The molecule consists of a benzene ring with three key functional groups: two hydroxyl (-OH) groups at positions 2 and 5, and a sulfonic acid (-SO₃H) group at position 1. This substitution pattern renders all six carbon atoms and three aromatic protons chemically distinct.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR analysis confirms the substitution pattern of the aromatic ring by revealing the chemical environment, multiplicity (spin-spin coupling), and integration of each proton. Due to the presence of three acidic protons (two phenolic, one sulfonic) and the compound's high polarity, Deuterium Oxide (D₂O) is the solvent of choice. This choice simplifies the spectrum by exchanging the acidic protons with deuterium, causing their signals to disappear, thus leaving only the aromatic protons visible for unambiguous analysis.[4]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) within a clean NMR tube.[5]

  • Solvent Selection Rationale: D₂O is used to solubilize the polar analyte and to exchange the labile -OH and -SO₃H protons. This prevents their broad signals from obscuring the aromatic region.[6]

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse-acquire experiment is typically sufficient. Water suppression techniques may be employed to minimize the residual HDO signal.[7][8]

  • Referencing: The spectrum is typically referenced to the residual HDO signal at ~4.80 ppm, although an external standard can also be used.[9]

The aromatic region (δ 6.5-8.0 ppm) will display signals for the three non-equivalent protons (H3, H4, H6).

  • H6: This proton is ortho to the electron-withdrawing sulfonic acid group and is expected to be the most deshielded, appearing furthest downfield. It will appear as a doublet, split by H4 (a small meta coupling, J ≈ 2-3 Hz).

  • H3: This proton is ortho to one hydroxyl group and meta to the sulfonic acid group. It will appear as a doublet, split by H4 (a larger ortho coupling, J ≈ 8-9 Hz).

  • H4: This proton is coupled to both H3 (ortho) and H6 (meta). It is expected to appear as a doublet of doublets.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3 ~6.8 - 7.0 d Jortho ≈ 8-9
H4 ~7.0 - 7.2 dd Jortho ≈ 8-9, Jmeta ≈ 2-3
H6 ~7.2 - 7.4 d Jmeta ≈ 2-3

| -OH, -SO₃H | N/A (exchanged with D₂O) | - | - |

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy is essential for confirming the presence of all six unique carbon atoms in the molecule's aromatic ring. The chemical shifts are highly sensitive to the electronic effects of the substituents. Carbons directly attached to electronegative oxygen and sulfur atoms (C1, C2, C5) are significantly deshielded and appear at higher chemical shifts (downfield).

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg in ~0.7 mL of D₂O, to compensate for the low natural abundance of the ¹³C isotope.[5]

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A greater number of scans is required compared to ¹H NMR.

  • Referencing: An external standard or referencing to the solvent signal (if applicable) is used.

Six distinct signals are expected in the aromatic region (δ 110-160 ppm).

  • C2 & C5 (Carbons with -OH): These carbons are attached to highly electronegative oxygen atoms and will be found significantly downfield, typically in the δ 145-155 ppm range.

  • C1 (Carbon with -SO₃H): The sulfonic acid group also has a strong deshielding effect. This carbon signal is expected in the δ 130-140 ppm range.

  • C3, C4, C6 (Protonated Carbons): These carbons will appear at higher field (more shielded) compared to the substituted carbons, typically in the δ 115-130 ppm range. Their precise assignment can be confirmed with 2D NMR experiments like HMQC.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C1 130 - 140 Attached to -SO₃H
C2 145 - 155 Attached to -OH
C3 115 - 125 Aromatic CH
C4 120 - 130 Aromatic CH
C5 145 - 155 Attached to -OH

| C6 | 115 - 125 | Aromatic CH |

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy provides a self-validating method for identifying the key functional groups within the molecule. The presence of characteristic absorption bands for O-H, aromatic C-H, C=C, S=O, and C-O vibrations provides a robust molecular fingerprint. Attenuated Total Reflectance (ATR) is the preferred modern technique for solid samples as it requires minimal sample preparation and ensures excellent data reproducibility.[10][11][12]

  • Sample Preparation: Place a small amount of the dry, solid this compound directly onto the ATR crystal (e.g., diamond or ZnSe).[13]

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.[14]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Analysis: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background.

The IR spectrum is dominated by strong, broad absorptions characteristic of the hydroxyl and sulfonic acid groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Causality
3500 - 3200 O-H stretch Strong, Broad Extensive hydrogen bonding from phenolic and sulfonic acid -OH groups.
3100 - 3000 Aromatic C-H stretch Medium Stretching of sp² C-H bonds in the benzene ring.[15]
1620 - 1580 Aromatic C=C stretch Medium-Strong Ring stretching vibrations of the benzene nucleus.[16]
1520 - 1450 Aromatic C=C stretch Medium-Strong Ring stretching vibrations of the benzene nucleus.[15]
~1250 & ~1170 Asymmetric & Symmetric S=O stretch Strong Characteristic, powerful absorptions from the sulfonyl group (-SO₂-).[16]
~1200 C-O stretch Strong Stretching of the phenolic C-O bond.

| ~1040 | S-O stretch | Strong | Stretching of the S-O single bond in the sulfonic acid group.[16] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Authoritative Grounding: UV-Vis spectroscopy probes the electronic transitions within the molecule. The substituted benzene ring acts as a chromophore. The hydroxyl groups, acting as powerful auxochromes (color-helpers), shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis via the Beer-Lambert law.

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Water or ethanol are suitable choices. The solvent should not absorb in the same region as the sample.[17]

  • Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to create a series of standards with concentrations that result in an absorbance between 0.1 and 1.0 AU.[18]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use this to zero the spectrophotometer (this is the blank).[19]

  • Data Acquisition: Record the absorbance spectrum of the sample solution from approximately 200 to 400 nm.[20]

The spectrum is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic system. The pH of the solution can significantly influence the spectrum by causing deprotonation of the phenolic groups, which alters the electronic structure and typically shifts the λ_max to longer wavelengths. For a similar compound, 2,5-dihydroxybenzoic acid, absorption maxima are observed at 214, 236, and 334 nm in an acidic mobile phase.[21] A similar pattern is expected for this compound.

Table 4: Expected UV-Vis Absorption Maxima (in neutral/acidic solution)

λ_max (nm) Transition Type Rationale
~215 - 225 π → π* High-energy transition of the benzene ring.
~240 - 250 π → π* Electronic transition influenced by substituents.

| ~330 - 340 | π → π* | Lower-energy transition due to the extended conjugation and auxochromic effects of the -OH groups. |

Integrated Spectroscopic Analysis Workflow

The combination of these three spectroscopic techniques provides a comprehensive and definitive characterization of this compound. The workflow below illustrates the logical progression from sample preparation to final structural confirmation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Solid Sample) NMR NMR Spectroscopy (Dissolve in D₂O) Sample->NMR IR ATR-FTIR (Direct Solid Analysis) Sample->IR UV UV-Vis Spectroscopy (Dissolve in H₂O/EtOH) Sample->UV NMR_Data ¹H: Proton environment & coupling ¹³C: Carbon backbone NMR->NMR_Data IR_Data Identification of -OH, -SO₃H, C=C groups IR->IR_Data UV_Data Analysis of π-conjugated system UV->UV_Data Conclusion Definitive Structural Confirmation & Purity NMR_Data->Conclusion IR_Data->Conclusion UV_Data->Conclusion

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Theoretical Electronic Structure of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,5-Dihydroxybenzenesulfonic acid, also known as dobesilic acid, is a molecule of significant interest in both pharmaceutical and industrial chemistry.[1] As a key precursor to vasoprotective and antihemorrhagic drugs such as calcium dobesilate and etamsylate, a profound understanding of its molecular properties is paramount for optimizing synthesis and developing new applications.[1] This whitepaper provides a comprehensive technical guide to the theoretical investigation of its electronic structure. We will delve into the application of Density Functional Theory (DFT) to elucidate the geometric and electronic properties that govern the reactivity and functionality of this versatile compound. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical modeling to accelerate their research and development endeavors.

Introduction: The Chemical and Pharmaceutical Relevance of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group.[2] This unique combination of functional groups imparts distinct chemical properties. The hydroxyl groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution, while the sulfonic acid group is strongly electron-withdrawing and acidic.[1] This electronic interplay is central to its chemical behavior.

Industrially, it serves as an intermediate in the synthesis of dyes and pigments.[2] However, its most prominent role is in the pharmaceutical sector. It is the foundational molecule for drugs like calcium dobesilate, used in treating diabetic retinopathy and chronic venous insufficiency, and etamsylate, an antihemorrhagic agent.[1] Understanding the molecule's electronic structure—the distribution of its electrons in various molecular orbitals—is crucial for predicting its reactivity, stability, and interaction with biological targets. Theoretical studies provide a powerful, cost-effective avenue to explore these properties at a quantum level, offering insights that are often difficult to obtain through experimental means alone.

The Theoretical Framework: Why Density Functional Theory?

To probe the electronic intricacies of a molecule like this compound, we turn to the robust tools of computational chemistry. Among the various methods available, Density Functional Theory (DFT) stands out as the workhorse for systems of this size, offering an exceptional balance of computational accuracy and efficiency.[3]

The Core Principle of DFT: Instead of tackling the complex many-electron wavefunction, DFT calculates the total electronic energy of a system based on its electron density. This simplification makes it feasible to study molecules with dozens of atoms without sacrificing significant accuracy.

Causality in Method Selection:

  • Expertise-Driven Choice: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established functional that has consistently provided reliable results for a wide range of organic molecules, particularly for geometry optimization and electronic property prediction.[4][5]

  • Basis Set Selection: The choice of a basis set is critical for accurate results. We will use the 6-311G++(d,p) basis set.

    • 6-311G: A triple-zeta basis set, providing a flexible description of the valence electrons.

    • ++: Adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately describing anions and systems with potential hydrogen bonding, highly relevant for the hydroxyl and sulfonic acid groups.[4]

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for orbital shapes to deform, which is crucial for describing chemical bonds accurately.

This combination of B3LYP/6-311G++(d,p) represents a self-validating system, a standard and trusted level of theory for achieving high-quality, publishable results for organic molecules.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a rigorous, step-by-step methodology for the theoretical analysis of this compound. This workflow is designed to ensure the trustworthiness and reproducibility of the results.

G cluster_prep Step 1: Pre-processing cluster_calc Step 2: Quantum Chemical Calculations cluster_post Step 3: Post-processing & Analysis A Obtain Initial 3D Structure (e.g., from PubChem CID: 17507) B Geometry Optimization (Find lowest energy state) Method: B3LYP Basis Set: 6-311G++(d,p) A->B Input Coordinates C Vibrational Frequency Analysis (Confirm true minimum) B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, MEP, etc.) C->D Validated Minimum Energy Structure E Analyze Frontier Molecular Orbitals (FMOs) D->E F Map Molecular Electrostatic Potential (MEP) D->F G Calculate Global Reactivity Descriptors D->G

Caption: A typical workflow for the theoretical analysis of a molecule's electronic structure.

Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input: Obtain the initial 3D coordinates of this compound. A reliable source is the PubChem database (CID: 17507).[6]

  • Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Optimization: Perform a full geometry optimization without constraints. This process iteratively adjusts the positions of the atoms until the minimum energy conformation is found.

    • Keyword Example (Gaussian): #p B3LYP/6-311G++(d,p) Opt

  • Verification: Following optimization, a vibrational frequency calculation must be performed on the resultant geometry.

    • Rationale: This is a critical self-validation step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure.

    • Keyword Example (Gaussian): #p B3LYP/6-311G++(d,p) Freq

  • Analysis: Confirm that all calculated vibrational frequencies are positive. The output also provides theoretical infrared (IR) and Raman spectra, which can be compared against experimental data for further validation.[4]

Analysis of Electronic Properties: Decoding Reactivity

With a validated, optimized structure, we can now calculate and analyze the electronic properties that dictate the molecule's behavior.

Frontier Molecular Orbitals (FMOs): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

  • HOMO: Represents the ability to donate an electron (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability to accept an electron (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[7]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[7]

FMO cluster_molecule Molecule A (e.g., Nucleophile) cluster_reagent Molecule B (e.g., Electrophile) HOMO_A HOMO LUMO_A LUMO LUMO_B LUMO HOMO_A->LUMO_B  Electron Donation HOMO_B HOMO

Caption: Diagram illustrating HOMO-LUMO interaction during a chemical reaction.

For this compound, we would expect the HOMO to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl groups. The LUMO would likely have significant contributions from the electron-withdrawing sulfonic acid group.

Molecular Electrostatic Potential (MEP)

An MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to molecular reactivity.

  • Red Regions (Negative Potential): Indicate areas of high electron density, prone to electrophilic attack. These are expected around the oxygen atoms of the hydroxyl and sulfonic acid groups.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, prone to nucleophilic attack. These are expected around the acidic hydrogen atoms of the -OH and -SO₃H groups.

Quantitative Data: Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive key quantitative metrics that describe the molecule's overall reactivity.[5]

ParameterFormulaSignificance
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of the molecule to attract electrons.[7]
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.[7]
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness; a measure of reactivity.

Trustworthiness through Data: These calculated descriptors provide a robust, quantitative basis for comparing the reactivity of this compound with other molecules or its derivatives, guiding experimental design for drug modification or synthesis.

Conclusion and Future Outlook

The theoretical study of this compound's electronic structure, primarily through DFT, offers invaluable insights into its inherent chemical properties. By systematically applying a validated computational protocol, we can reliably determine its stable conformation, map its reactive sites through FMO and MEP analysis, and quantify its reactivity.

This knowledge is not merely academic. For drug development professionals, it provides a rational basis for understanding drug-receptor interactions and for designing derivatives with enhanced efficacy or modified properties. For process chemists, it can help predict reaction pathways and potential side products. As computational power continues to grow, these in silico techniques will become ever more integral to the chemical and pharmaceutical sciences, reducing the time and cost associated with experimental discovery and development.

References

A-Z Guide to DFT Calculations for 2,5-Dihydroxybenzenesulfonic Acid: From Theory to Practical Application

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive walkthrough for performing Density Functional Theory (DFT) calculations on 2,5-Dihydroxybenzenesulfonic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering a deep dive into the causality behind methodological choices to ensure scientifically robust and reproducible results.

Introduction: The Significance of this compound

This compound, also known as dobesilic acid, is an aromatic sulfonic acid featuring two hydroxyl groups and a sulfonic acid group attached to a benzene ring.[1][2] This compound and its derivatives are utilized in various applications, including the synthesis of dyes and pigments, and as hemostatic agents in pharmaceuticals.[3][4] Understanding its electronic structure, reactivity, and spectroscopic properties at a quantum mechanical level is crucial for optimizing its existing applications and exploring new therapeutic potentials.

DFT calculations serve as a powerful computational microscope, enabling the prediction of molecular properties with high accuracy.[5] This guide will delineate a robust methodology for investigating this compound, providing a foundational framework for further computational studies.

Foundational Theory and Methodological Justification

The reliability of any DFT calculation hinges on the judicious selection of the functional and basis set. These choices are not arbitrary; they are dictated by the chemical nature of the molecule under investigation and the properties being calculated.

Choosing the Right Tool: The Functional

For organic molecules containing heteroatoms, the B3LYP hybrid functional often represents an excellent starting point, balancing computational cost with accuracy.[6][7][8] It has been extensively benchmarked and has demonstrated reliable performance for a wide array of organic compounds.[9] While B3LYP can sometimes underestimate reaction barriers and struggle with non-covalent interactions, its performance is generally robust for geometry optimizations and electronic structure calculations of molecules like this compound.[10]

Building the Foundation: The Basis Set

The choice of basis set is critical, especially for molecules containing sulfur, which possesses a larger and more complex electron cloud. A common and effective choice for such systems is the def2-TZVP (Triple Zeta Valence with Polarization) basis set.[11][12] This basis set provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity, and includes polarization functions that are essential for accurately describing the anisotropic electron distribution around atoms like sulfur and oxygen. For highly accurate work, especially when dealing with anions or excited states, augmenting this with diffuse functions (def2-TZVPD) is recommended.[13]

Accounting for the Environment: Solvation Models

This compound is typically used in solution, making it imperative to account for solvent effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), offer a computationally efficient way to incorporate the bulk electrostatic effects of a solvent.[14][15][16] These models treat the solvent as a continuous medium with a defined dielectric constant, which is a reasonable approximation for many applications.[17][18]

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing DFT calculations on this compound using a program like Gaussian.[19][20]

Step 1: Molecular Structure Preparation
  • Obtain Initial Coordinates: The initial 3D coordinates of this compound can be obtained from chemical databases like PubChem (CID 17507) or built using molecular modeling software.[4]

  • Initial Input File: Create an input file specifying the charge (typically 0 for the neutral molecule or -1 for the anion) and spin multiplicity (singlet, i.e., 1) of the molecule.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule.

  • Keyword Selection: Use the Opt keyword in your input file.

  • Functional and Basis Set: Specify the chosen functional and basis set (e.g., B3LYP/def2-TZVP).

  • Solvent Model: Include the desired implicit solvent model (e.g., SCRF=(PCM,Solvent=Water)).

  • Execution: Run the calculation. The output will provide the optimized coordinates and the final electronic energy.

Step 3: Frequency Analysis

A frequency calculation is crucial to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Keyword Selection: Use the Freq keyword. It is often combined with the optimization step (Opt Freq).

  • Verification: After the calculation, check the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-examined.

  • Thermochemical Data: This step also provides valuable thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Molecular Properties

Once a stable geometry is obtained, a variety of molecular properties can be calculated. These are typically performed as single-point energy calculations on the optimized geometry.

  • Electronic Properties: Molecular orbitals (HOMO, LUMO), Mulliken or Natural Bond Orbital (NBO) population analysis for atomic charges, and dipole moment.

  • Spectroscopic Properties: IR, Raman, and NMR spectra can be predicted and compared with experimental data.[21]

  • Reactivity Descriptors: Conceptual DFT provides a framework for calculating reactivity indices such as chemical potential, hardness, and electrophilicity from the HOMO and LUMO energies.

Visualizing the Computational Path

The following diagram illustrates the logical flow of the DFT calculation process, from initial setup to final analysis.

dft_workflow cluster_setup Part 1: Initial Setup cluster_calc Part 2: Core Calculations cluster_analysis Part 3: Data Analysis & Interpretation mol_build 1. Build Initial Structure (this compound) input_file 2. Create Input File (Charge, Multiplicity) mol_build->input_file method_select 3. Select Method Functional: B3LYP Basis Set: def2-TZVP Solvent: PCM input_file->method_select geom_opt 4. Geometry Optimization (Find Energy Minimum) method_select->geom_opt freq_analysis 5. Frequency Analysis (Confirm Minimum) geom_opt->freq_analysis verify_min 6. Verify Minimum (Check for Imaginary Frequencies) freq_analysis->verify_min prop_calc 7. Property Calculations (Electronic, Spectroscopic, Reactivity) verify_min->prop_calc data_interp 8. Interpret Results (Compare to Experiment, Generate Insights) prop_calc->data_interp

References

Mechanism of action of 2,5-Dihydroxybenzenesulfonic acid salts in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 2,5-Dihydroxybenzenesulfonic Acid Salts in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, most commonly utilized as its calcium salt (calcium dobesilate), is a synthetic vasoprotective and angioprotective agent with a multifaceted mechanism of action.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of its biological effects, focusing on the molecular and cellular pathways it modulates. The primary therapeutic applications of calcium dobesilate are in the management of vascular disorders such as chronic venous insufficiency, diabetic retinopathy, and hemorrhoidal disease.[1][4][5] Its efficacy stems from a combination of endothelial protection, antioxidant and anti-inflammatory activities, improvement of blood rheology, and modulation of key growth factor signaling pathways.[6][7] This document will synthesize findings from preclinical and clinical studies to elucidate the intricate mechanisms through which this compound salts exert their therapeutic effects.

Introduction: The Vascular Endothelium as a Therapeutic Target

The vascular endothelium is a critical regulator of vascular homeostasis, controlling blood vessel tone, permeability, inflammation, and coagulation. Endothelial dysfunction is a hallmark of numerous pathologies, including diabetes, atherosclerosis, and chronic venous disease. This compound and its salts, particularly calcium dobesilate, have emerged as significant therapeutic agents that target and restore endothelial function.[6][8] This guide will deconstruct the complex interplay of cellular and molecular events that underpin the pharmacological actions of these compounds.

Pharmacokinetics and Bioavailability

Following oral administration, calcium dobesilate is well absorbed from the gastrointestinal tract.[1] Peak plasma concentrations (Cmax) of 6-8 μg/ml are typically reached approximately six hours after a 500 mg oral dose and are maintained for over 12 hours.[1][4] The drug exhibits low plasma protein binding (around 20-25%) and is poorly metabolized, with less than 10% undergoing transformation.[1][4] Elimination is primarily renal, with about 50% of an oral dose excreted in the urine within the first 24 hours.[4] The plasma half-life is approximately 5 hours.[4]

Pharmacokinetic ParameterValueReference
Peak Plasma Concentration (Cmax)6-8 µg/ml (after 500 mg dose)[1][4]
Time to Peak (Tmax)~6 hours[1][4]
Plasma Protein Binding20-25%[4]
Metabolism< 10%[1]
Primary Route of EliminationRenal[1]
Plasma Half-life~5 hours[4]

Core Mechanisms of Action

The therapeutic efficacy of this compound salts is not attributed to a single mode of action but rather to a synergistic combination of effects on the vascular system.

Endothelial Protection and Stabilization of Capillary Permeability

A primary and well-documented effect of calcium dobesilate is its ability to reduce capillary permeability and fragility.[1][3][9] This is achieved through several mechanisms:

  • Basement Membrane Stabilization: It is proposed that calcium dobesilate interacts with and stabilizes the collagen chains that constitute the capillary basement membrane, thereby reinforcing the vessel wall structure.[1]

  • Modulation of Endothelial Junctions: In diabetic models, calcium dobesilate has been shown to prevent the diabetes-induced decrease in the tight junction proteins occludin and claudin-5, and to preserve the normal distribution of ZO-1 and occludin in retinal vessels.[10] This action directly contributes to the maintenance of the blood-retinal barrier.

  • Inhibition of Vasoactive Mediators: Calcium dobesilate can counteract the hyperpermeability induced by inflammatory mediators such as histamine and bradykinin.[11]

Antioxidant Properties

Oxidative stress is a key driver of endothelial dysfunction. Calcium dobesilate exhibits significant antioxidant properties, protecting vascular cells from the damaging effects of reactive oxygen species (ROS).[6][12]

  • Free Radical Scavenging: It is a potent scavenger of hydroxyl radicals and can also scavenge superoxide radicals, although with less potency.[13]

  • Protection Against Lipid Peroxidation: The compound protects cell membranes from lipid peroxidation induced by oxygen free radicals.[7][13]

  • Preservation of Endogenous Antioxidants: In diabetic rat retinas subjected to ischemia/reperfusion, calcium dobesilate treatment helped to maintain levels of reduced glutathione (GSH).[12][14]

In Vitro Antioxidant Activity of Calcium Dobesilate

Assay IC50 (Calcium Dobesilate) IC50 (Rutin - Reference) Reference
Hydroxyl Radical Scavenging 1.1 µM 0.7 µM [13]

| Superoxide Radical Scavenging | 682 µM | 30 µM |[13] |

Anti-inflammatory Effects

Chronic low-grade inflammation is a feature of many vascular diseases. Calcium dobesilate exerts anti-inflammatory effects through multiple pathways:

  • Inhibition of Pro-inflammatory Mediators: It inhibits the release and activity of inflammatory mediators like prostaglandins and leukotrienes.[6]

  • Reduction of Leukocyte Adhesion: In diabetic models, calcium dobesilate prevents the increased adhesion of leukocytes to retinal vessels.[10] This is associated with the inhibition of intercellular adhesion molecule-1 (ICAM-1) upregulation.[10]

  • Modulation of Inflammatory Signaling Pathways: Treatment with calcium dobesilate has been shown to prevent the activation of the pro-inflammatory transcription factor NF-κB and the p38 MAPK signaling pathway in the retinas of diabetic animals.[10]

Improvement of Blood Rheology and Hemostatic Effects

Calcium dobesilate positively influences blood flow characteristics and has a mild antithrombotic effect.[6][9]

  • Reduced Blood Viscosity: It decreases both plasma and whole blood hyperviscosity.[4][9]

  • Inhibition of Platelet Aggregation: Calcium dobesilate inhibits platelet hyperaggregation, which is beneficial in preventing microthrombi formation.[4][6][9]

  • Enhanced Erythrocyte Flexibility: It improves the deformability of red blood cells, facilitating their passage through narrow capillaries.[6]

Modulation of Growth Factor Signaling

Aberrant signaling by growth factors, particularly Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), is central to the pathology of diabetic microangiopathy.[15][16]

  • Inhibition of VEGF Signaling: Calcium dobesilate has been shown to inhibit VEGF-induced endothelial cell proliferation, migration, and permeability.[15][17] It achieves this by interfering with the binding of VEGF to heparan sulfate, a co-receptor necessary for VEGF signaling.[15][16] This leads to reduced phosphorylation of the VEGF receptor-2 (VEGFR-2) and downstream signaling cascades.[15]

  • Inhibition of FGF Signaling: It also interferes with the heparin-binding domain of FGF, thereby reducing its activity.[16][18]

Signaling Pathways and Molecular Interactions

The diverse biological effects of this compound salts are mediated through their interaction with several key signaling pathways.

Visualization of Key Signaling Pathways Modulated by Calcium Dobesilate

Caption: Calcium dobesilate's inhibitory effects on key signaling pathways.

The Nitric Oxide (NO) Pathway

Recent evidence suggests that calcium dobesilate can enhance endothelium-dependent relaxation by increasing the synthesis of nitric oxide (NO).[9][19][20] It has been shown to increase the activity of endothelial nitric oxide synthase (eNOS) in both macro- and microvascular endothelial cells.[19] This effect contributes to its vasodilatory and vasoprotective properties.

Experimental Protocols and Methodologies

The mechanisms described above have been elucidated through a variety of in vitro and in vivo experimental models.

In Vitro Model: High Glucose-Induced Endothelial Cell Dysfunction

This model is frequently used to simulate the hyperglycemic conditions of diabetes and to assess the protective effects of compounds on endothelial cells.

Protocol: Assessment of Leukocyte Adhesion to Endothelial Cells

  • Cell Culture: Human retinal endothelial cells (HRECs) are cultured to confluence in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of calcium dobesilate (e.g., 50, 100, 200 µM) for 24 hours.

  • Induction of Dysfunction: Following pre-treatment, cells are exposed to high glucose (e.g., 30 mmol/l) for 48 hours to induce an inflammatory phenotype. A control group with normal glucose and an osmotic control (mannitol) are included.

  • Leukocyte Preparation: Human leukocytes are isolated from fresh blood using density gradient centrifugation.

  • Adhesion Assay: Labeled leukocytes are added to the HREC monolayers and incubated for 1 hour.

  • Quantification: Non-adherent cells are washed away, and the number of adherent leukocytes is quantified by microscopy or fluorescence measurement.

  • Analysis: The percentage of inhibition of leukocyte adhesion by calcium dobesilate is calculated relative to the high glucose-treated group.

Visualization of the Experimental Workflow

G Start Culture HRECs Pretreat Pre-treat with Calcium Dobesilate Start->Pretreat Induce Induce Dysfunction (High Glucose) Pretreat->Induce Adhesion Co-culture for Adhesion Assay Induce->Adhesion Isolate Isolate Leukocytes Isolate->Adhesion Quantify Wash & Quantify Adherent Cells Adhesion->Quantify End Analyze Data Quantify->End

Caption: Workflow for in vitro assessment of leukocyte adhesion.

In Vivo Model: Streptozotocin-Induced Diabetic Rat

This is a widely used animal model to study the complications of diabetes, including diabetic retinopathy.

Protocol: Evaluation of Blood-Retinal Barrier (BRB) Permeability

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm diabetes.

  • Treatment: A cohort of diabetic rats is treated with daily oral doses of calcium dobesilate (e.g., 100 mg/kg) for a specified period (e.g., 12 weeks). A control group of diabetic rats receives a vehicle.

  • BRB Permeability Assay: BRB breakdown is quantified using the Evans blue method. Evans blue dye, which binds to albumin, is injected intravenously.

  • Tissue Processing: After a circulation period, rats are euthanized, and the retinas are dissected.

  • Quantification: The extravasated Evans blue in the retina is extracted and quantified spectrophotometrically.

  • Analysis: The amount of dye leakage in the treated group is compared to that in the untreated diabetic group and non-diabetic controls.

Conclusion and Future Directions

This compound salts, exemplified by calcium dobesilate, are vasoprotective agents with a robust, multi-target mechanism of action.[6] Their ability to restore endothelial function by reducing capillary permeability, combating oxidative stress and inflammation, improving blood rheology, and modulating growth factor signaling provides a strong rationale for their use in a range of microvascular disorders.[6][7] Future research should focus on further delineating the specific molecular interactions, particularly the upstream signaling events that are modulated by these compounds. A deeper understanding of their effects on gene expression in endothelial cells could also unveil new therapeutic possibilities and refine their clinical applications.

References

Antioxidant properties of 2,5-Dihydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Antioxidant Properties of 2,5-Dihydroxybenzenesulfonic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: A Molecule of Duality and Purpose

In the vast landscape of chemical compounds, few possess the elegant duality of this compound. Known chemically as hydroquinone-2-sulfonic acid and colloquially as dobesilic acid, this molecule presents a fascinating case study in functional synergy.[1][2] At its core lies the hydroquinone framework, a well-established antioxidant powerhouse. Fused to this is a sulfonic acid group, which imparts high aqueous solubility, transforming a classic phenolic antioxidant into a versatile tool for biological and pharmaceutical research.[1][3]

This guide eschews a conventional template to provide a narrative that follows the science: from the fundamental chemical properties that govern its antioxidant potential to the rigorous experimental protocols required to validate it. As drug development professionals and researchers, our goal is not merely to observe an effect but to understand its mechanistic underpinnings. This document is structured to provide that understanding, offering both the theoretical basis and the practical methodologies for exploring the antioxidant capabilities of this compound. It is a key synthetic precursor for vasoprotective drugs like calcium dobesilate and antihemorrhagic agents such as etamsylate, making a deep understanding of its redox properties critically important.[3][4][5]

The Chemical Architecture of Antioxidant Activity

The antioxidant capacity of this compound (C₆H₆O₅S, M.Wt: 190.18 g/mol ) is not a singular feature but an emergent property of its molecular structure.[2][3] Two primary mechanisms, driven by its distinct functional groups, are responsible for its ability to combat oxidative stress: direct radical scavenging and metal ion chelation .

The Hydroquinone Engine: Radical Scavenging via Electron and Hydrogen Donation

The cornerstone of the molecule's antioxidant function is the 1,4-dihydroxybenzene (hydroquinone) moiety.[2] This structure is a potent redox-active system capable of neutralizing highly reactive free radicals through a concerted two-electron, two-proton transfer. This process transforms the hydroquinone into the more stable, non-radical p-benzoquinone.[3]

The reaction proceeds as follows:

  • Initial Radical Encounter: A free radical (R•) abstracts a hydrogen atom from one of the hydroxyl groups, forming a transient semiquinone radical.

  • Stabilization: This semiquinone is resonance-stabilized, but it can readily donate a second hydrogen atom to another radical.

  • Final Product: The final product is the stable p-benzoquinone, having effectively quenched two free radicals.

This reversible redox chemistry is central to its function and can be studied using electrochemical techniques like cyclic voltammetry.[3]

G cluster_0 Redox Cycle of the Hydroquinone Moiety Hydroquinone 2,5-DHBSA (Reduced Form) Semiquinone Semiquinone Radical (Intermediate) Hydroquinone->Semiquinone -H• (-e⁻, -H⁺) + Radical (R•) Quinone Quinone (Oxidized Form) Semiquinone->Quinone -H• (-e⁻, -H⁺) + Radical (R•) Quinone->Hydroquinone +2e⁻, +2H⁺ (Reduction)

Caption: Redox transformation of this compound (DHBSA).

A Secondary Defense: Metal Ion Chelation

Transition metals like iron (Fe²⁺) and copper (Cu⁺) are notorious for catalyzing the formation of the highly destructive hydroxyl radical (•OH) via the Fenton reaction. The molecular geometry of this compound provides a secondary, preventative antioxidant mechanism. The two hydroxyl groups are positioned to act as a bidentate ligand, effectively chelating these metal ions.[3] By sequestering the metal ion, the compound prevents it from participating in redox cycling, thereby inhibiting the generation of hydroxyl radicals. The sulfonic acid group, typically deprotonated, enhances the water solubility of the resulting metal complexes.[3]

G DHBSA O H O H Benzene-SO3H Metal Metal Ion (e.g., Fe²⁺) DHBSA->Metal Chelation Chelate Stable Chelate Complex DHBSA->Chelate Metal->Chelate caption Chelation prevents Fenton reaction catalysis.

Caption: Metal ion chelation by the hydroxyl groups of 2,5-DHBSA.

Quantifying Antioxidant Capacity: In Vitro Methodologies

To substantiate the antioxidant claims, rigorous, validated assays are essential. The following protocols are foundational for characterizing the antioxidant profile of this compound. The choice of multiple assays is deliberate; different methods rely on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer), and a comprehensive profile requires a multi-faceted approach.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a cornerstone for evaluating the ability of a compound to act as a hydrogen/electron donor.[8]

  • Principle: The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When reduced by an antioxidant, it loses its radical character and becomes colorless. The degree of discoloration is proportional to the scavenging activity.[8][9]

  • Expert Insight: The DPPH assay is excellent for initial screening due to its simplicity and stability. However, steric hindrance can sometimes limit the reaction with bulky antioxidant molecules, a factor less relevant for a small molecule like 2,5-DHBSA.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol or water.

    • Standards: Prepare a similar stock solution for a reference standard (e.g., Ascorbic Acid, Trolox, or Gallic Acid).

  • Assay Procedure:

    • Create a series of dilutions of the test compound and standards (e.g., 10, 25, 50, 100, 200 µg/mL).

    • In a 96-well microplate, add 50 µL of each dilution to respective wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • Prepare a control well containing 50 µL of the solvent (methanol/water) and 150 µL of the DPPH solution.

    • Prepare a blank well containing 200 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph. A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the scavenging of the ABTS radical cation (ABTS•+) and is effective for both hydrophilic and lipophilic compounds.[8][10]

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. This radical has a characteristic blue-green color with an absorbance maximum at 734 nm. In the presence of an antioxidant, the radical is reduced back to the colorless neutral form.[8]

  • Expert Insight: This assay is more versatile than DPPH as it is less affected by steric hindrance and is soluble in both aqueous and organic solvents, making it suitable for a wider range of compounds and complex mixtures.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare dilutions of the test compound and a standard (typically Trolox) as described for the DPPH assay.

    • In a 96-well plate, add 20 µL of each dilution.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate at room temperature for 6 minutes.[8]

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as done for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . This is determined by comparing the antioxidant's activity to a standard curve prepared with Trolox.[11]

G start Start: Prepare Reagents (Antioxidant Dilutions, Radical Solution) mix Mix Antioxidant and Radical Solution in 96-well plate start->mix incubate Incubate in Dark (e.g., 30 min for DPPH) mix->incubate measure Measure Absorbance (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 Value plot->end

Caption: Standard workflow for in vitro radical scavenging assays.

Summary of Quantitative Antioxidant Data

The antioxidant potential of phenolic compounds is highly dependent on the number and position of hydroxyl groups.[12] Compounds with hydroxyl groups in the ortho or para positions (like hydroquinone) are significantly more effective than those in the meta position.[12] The following table provides representative data for dihydroxybenzoic acids (a close structural analog) from literature to contextualize the expected potency of 2,5-DHBSA.

Assay Type2,5-Dihydroxybenzoic Acid (Analog)3,4-Dihydroxybenzoic Acid (Analog)Ascorbic Acid (Standard)Trolox (Standard)
DPPH IC₅₀ (µM) ~4.99[12]~5.24[12]~25-30~40-50
ABTS (% Inhibition @ 50µM) ~80.11%[12]~74.51%[12]>95%100% (Reference)
FRAP (µM Fe²⁺) ~236.00[12]N/AHighHigh
CUPRAC (µM Trolox Eq.) ~68.77[12]~60.53[12]High100% (Reference)

Note: Data is sourced from studies on 2,5-dihydroxybenzoic acid and serves as a strong proxy for the sulfonic acid derivative. Actual values must be determined experimentally.

Biological Relevance and Drug Development Context

While in vitro assays are crucial, the ultimate goal is to understand the compound's behavior in a biological system. The high water solubility of this compound makes it an excellent candidate for pharmaceutical applications where bioavailability is key.

Its derivatives, calcium dobesilate and etamsylate, are used to treat vascular disorders and hemorrhage.[3][5][13] The underlying antioxidant activity is believed to contribute to these therapeutic effects by protecting the vascular endothelium from oxidative damage, a key pathological event in conditions like diabetic retinopathy.[3] Furthermore, some studies suggest that related compounds can disrupt cellular glutathione homeostasis, enhancing cellular stress and potentially potentiating the effects of other drugs.[14]

For drug development professionals, 2,5-DHBSA represents a valuable, water-soluble scaffold. Its proven antioxidant and metal-chelating properties can be leveraged to design new chemical entities targeting diseases rooted in oxidative stress.

Conclusion and Future Perspectives

This compound is a potent, water-soluble antioxidant whose efficacy is rooted in the dual mechanisms of radical scavenging by its hydroquinone core and metal ion chelation by its vicinal hydroxyl groups. The methodologies detailed in this guide provide a robust framework for quantifying its antioxidant capacity and serve as a foundation for further investigation.

Future research should focus on:

  • In Vivo Studies: Validating the antioxidant effects in animal models of oxidative stress-related diseases.

  • Mechanism of Action: Investigating its impact on intracellular antioxidant enzymes (e.g., SOD, catalase) and signaling pathways (e.g., Nrf2).

  • Derivative Synthesis: Exploring modifications to the core structure to enhance potency, selectivity, or pharmacokinetic properties for targeted therapeutic applications.

By combining a deep understanding of its chemical properties with rigorous experimental validation, the scientific community can continue to unlock the full potential of this versatile molecule.

References

Unlocking the Potential: A Guide to the Redox Behavior of Hydroquinone Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinone-hydroquinone redox couple is a cornerstone of biological and chemical electron transfer processes, from cellular respiration to modern energy storage.[1] Hydroquinones, characterized by a benzene ring with two hydroxyl groups, undergo a reversible two-electron, two-proton oxidation to their corresponding quinone form.[2][3] This elegant redox activity makes them vital components in pharmaceuticals, antioxidants, and industrial applications.[1][4]

However, the limited aqueous solubility and potential instability of simple hydroquinones can hinder their application, particularly in biological systems and aqueous technologies. The strategic introduction of a sulfonic acid (-SO₃H) group onto the hydroquinone scaffold dramatically alters its physicochemical properties. This guide provides an in-depth exploration of the redox behavior of hydroquinone sulfonic acid derivatives, offering both foundational principles and practical, field-proven methodologies for their analysis. As researchers and drug developers, understanding how the sulfonic acid moiety modulates redox potential, stability, and kinetics is paramount for designing novel electroactive molecules, developing targeted therapeutics, and engineering advanced materials.[1][5]

Foundational Principles of Hydroquinone Redox Chemistry

The electrochemical behavior of any hydroquinone derivative is governed by the fundamental equilibrium between its reduced (hydroquinone) and oxidized (quinone) forms. This transformation is a classic example of a proton-coupled electron transfer (PCET) process, which is particularly relevant in aqueous environments.[6]

The Two-Electron, Two-Proton Mechanism

In protic media, the overall redox reaction involves the transfer of two electrons (2e⁻) and two protons (2H⁺), as depicted in Figure 1 .[6] The reaction proceeds through a semiquinone radical intermediate, which is formed after the transfer of the first electron and proton.[6] The stability of this intermediate and the relative potentials of the two successive one-electron transfers are highly dependent on factors like pH and molecular structure. In many aqueous systems, the two steps are energetically similar, leading to a single, concerted two-electron process observed in electrochemical measurements.[6]

The Critical Influence of pH

The involvement of protons in the redox reaction makes the formal potential (E°') of the hydroquinone/quinone couple strongly dependent on pH. As the Nernst equation for this system shows, the potential will shift to more negative values as the pH increases (becomes more alkaline). This pH dependency is a critical experimental parameter that can be leveraged to tune the redox activity of the molecule for specific applications.[6][7] Spectroscopic and electrochemical analysis across a range of pH values is often necessary to fully characterize the system and determine the pKa values of the hydroquinone species.[7]

The Role of the Sulfonic Acid Moiety

The introduction of a sulfonic acid group is not a trivial substitution; it fundamentally alters the electronic and physical properties of the hydroquinone core, providing distinct advantages.

  • Enhanced Aqueous Solubility: The highly polar and ionizable nature of the -SO₃H group drastically increases the molecule's solubility in water and other polar solvents.[1] This is a crucial benefit for applications in biological media and aqueous-based technologies like redox flow batteries.[1][6]

  • Modulation of Redox Potential: The sulfonic acid group is strongly electron-withdrawing. This electronic effect stabilizes the electron-rich hydroquinone form relative to the quinone form. Consequently, it becomes more difficult to oxidize the hydroquinone, resulting in a positive shift (increase) in the redox potential compared to the unsubstituted parent molecule.[1][8] This principle allows for the fine-tuning of redox potentials to match specific energetic requirements.[9][10]

  • Improved Chemical Stability: Functionalization with sulfonate groups can enhance the molecule's robustness towards degradation, a key factor for long-term performance in devices or as therapeutic agents.[1]

  • Pharmacological Significance: In drug design, the sulfonic acid group is a key pharmacophore. It can act as a hydrogen bond donor and acceptor, improving binding affinity to biological targets and enhancing pharmacokinetic properties.[5]

Core Techniques for Electrochemical Analysis

A multi-technique approach is essential for a comprehensive understanding of the redox behavior of these derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the workhorse technique for investigating redox-active molecules.[11] A potential is swept linearly between two limits, and the resulting current is measured. A typical cyclic voltammogram (CV) for a reversible redox couple shows two peaks: an anodic peak (oxidation) and a cathodic peak (reduction).

  • Key Information from CV:

    • Midpoint Potential (E½): Calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, E½ provides a good approximation of the formal redox potential.

    • Electrochemical Reversibility: The peak potential separation (ΔEp = |Epa - Epc|) is a diagnostic criterion for the rate of electron transfer. For a reversible, one-electron process, ΔEp is theoretically 59 mV; for a two-electron process, it is 29.5 mV. Larger separations suggest quasi-reversible or irreversible kinetics.[11][12]

    • Diffusion Control: For a process limited by diffusion of the analyte to the electrode, the peak current (Ip) is linearly proportional to the square root of the scan rate (ν¹/²). Plotting Ip vs. ν¹/² is a standard diagnostic test.[12]

Spectroelectrochemistry

This powerful technique provides simultaneous electrochemical and spectroscopic (e.g., UV-Vis, IR) data.[13] By observing changes in the absorption spectrum as the potential is varied, one can identify and monitor the concentration of reactants, intermediates, and products in real-time. This is invaluable for elucidating complex reaction mechanisms that may not be apparent from voltammetry alone.[13]

Rotating Disk Electrode (RDE) Voltammetry

RDE is a hydrodynamic technique where the working electrode is rotated at a constant, controlled rate.[14] This rotation induces a well-defined laminar flow of the solution towards the electrode, allowing for precise control over mass transport.[14][15] By systematically varying the rotation rate, it becomes possible to decouple mass-transport effects from electron-transfer kinetics, making RDE a superior tool for studying the kinetics and mechanisms of redox reactions.[15]

Experimental Protocols & Methodologies

Adherence to rigorous experimental protocols is essential for obtaining reproducible and trustworthy data. The following section details a validated workflow for the characterization of a hydroquinone sulfonic acid derivative using cyclic voltammetry.

Diagram: General Workflow for CV Analysis

CV_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation prep_sol Solution Preparation (Analyte + Supporting Electrolyte) prep_elec Electrode Polishing & Cleaning (e.g., Alumina Slurry) prep_sol->prep_elec cell_asm Three-Electrode Cell Assembly (WE, RE, CE) prep_elec->cell_asm deox Deoxygenation (Purge with N₂ or Ar for 15-20 min) cell_asm->deox inst_setup Instrument Setup (Connect to Potentiostat) deox->inst_setup param_set Set CV Parameters (Potential Window, Scan Rate) inst_setup->param_set run_cv Run Experiment (Acquire Voltammogram) param_set->run_cv data_proc Data Processing (Baseline Correction) run_cv->data_proc peak_id Peak Identification (Determine Epa, Epc, Ipa, Ipc) data_proc->peak_id calc Calculate Key Parameters (E½, ΔEp) peak_id->calc scan_rate_study Scan Rate Dependence Study (Plot Ip vs. ν¹/²) calc->scan_rate_study

Caption: A standard workflow for Cyclic Voltammetry experiments.

Step-by-Step Protocol for Cyclic Voltammetry

This protocol describes a self-validating system for analyzing a hydroquinone sulfonic acid derivative.

1. Electrode Preparation (The Foundation of Good Data)

  • Rationale: A clean, reproducible electrode surface is critical. Contaminants can passivate the surface or introduce interfering redox signals.

  • Procedure:

    • Polish the working electrode (e.g., Glassy Carbon, 3 mm diameter) on a polishing pad with a 0.05 µm alumina slurry for 2-3 minutes.

    • Rinse thoroughly with ultrapure water and sonicate in ultrapure water for 5 minutes to remove polishing residue.

    • Dry the electrode under a stream of nitrogen.

2. Solution Preparation

  • Rationale: The supporting electrolyte (e.g., 0.1 M H₂SO₄ or a phosphate buffer) is essential to ensure solution conductivity and minimize uncompensated resistance (iR drop), which can distort the voltammogram. The choice of buffer allows for pH control.

  • Procedure:

    • Prepare the supporting electrolyte solution (e.g., 0.1 M Phosphate Buffer, pH 7.0).

    • Prepare a stock solution of the hydroquinone sulfonic acid derivative (e.g., 10 mM) in the same electrolyte.

    • Create the final analysis solution by diluting the stock to the desired concentration (e.g., 1.0 mM) in a 10 mL electrochemical cell.

3. Electrochemical Cell Assembly

  • Procedure:

    • Assemble a three-electrode cell: the polished working electrode (WE), a reference electrode (RE, e.g., Ag/AgCl), and a counter electrode (CE, e.g., platinum wire).[16]

    • Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

4. Deoxygenation

  • Rationale: Dissolved oxygen is electroactive and its reduction can produce signals that overlap with the analyte's signal, complicating interpretation.

  • Procedure:

    • Immerse the electrodes in the analysis solution.

    • Purge the solution by bubbling with an inert gas (high-purity nitrogen or argon) for at least 15 minutes.

    • Maintain a blanket of the inert gas over the solution during the experiment.

5. Data Acquisition

  • Rationale: The potential window should be set to bracket the expected redox event without causing solvent breakdown. A range of scan rates is used to probe the kinetics of the reaction.

  • Procedure:

    • Connect the electrodes to a potentiostat.[16]

    • Set the initial potential at a value where no reaction occurs.

    • Define the potential window (e.g., -0.2 V to +0.8 V vs. Ag/AgCl).[11]

    • Record CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[11]

Data Interpretation & Key Parameters

The raw data from electrochemical experiments must be translated into meaningful physical parameters. The redox behavior of hydroquinone is often quasi-reversible, meaning the rate of electron transfer is not infinitely fast.[17]

Diagram: Redox Mechanism of Hydroquinone Sulfonic Acid

Redox_Mechanism HQ Hydroquinone Sulfonate (Reduced Form, H₂Q-SO₃⁻) SQ Semiquinone Radical (HQ·-SO₃⁻) HQ->SQ -e⁻, -H⁺ SQ->HQ +e⁻, +H⁺ Q Quinone Sulfonate (Oxidized Form, Q-SO₃⁻) SQ->Q -e⁻, -H⁺ Q->SQ +e⁻, +H⁺

Caption: The two-step, proton-coupled electron transfer mechanism.

Table of Representative Redox Potentials

Directly comparable data for a series of hydroquinone sulfonic acid derivatives is sparse in single reports. However, the principles can be illustrated using data from related sulfonated quinones, which are widely studied for applications like redox flow batteries.[6]

CompoundAbbreviationRedox Potential (E½ vs. SHE)pHKey Characteristics
p-BenzoquinoneBQ+0.693 V0Parent compound, baseline potential.[1]
Anthraquinone-2-sulfonate2-AQS~ +0.18 V1Lower potential than BQ due to extended conjugation.[18]
2,7-Anthraquinone disulfonate2,7-AQDS~ +0.21 V1State-of-the-art for some aqueous batteries; highly soluble and stable.[6]

Note: Potentials are highly pH-dependent. These values are illustrative. The Standard Hydrogen Electrode (SHE) is a common reference.

Applications in Research and Drug Development

The unique properties of hydroquinone sulfonic acid derivatives make them attractive for several high-value applications.

  • Drug Design and Development: The hydroquinone motif is present in numerous natural products and pharmaceuticals.[1] The addition of a sulfonic acid group can improve a drug candidate's solubility and bioavailability. Furthermore, the redox activity itself can be part of the therapeutic mechanism, for instance, by generating reactive oxygen species (ROS) in target cells or acting as an antioxidant.[19] The ability to tune the redox potential allows for the design of molecules that are selectively activated under specific biological conditions.

  • Electrochemical Sensors: The well-defined redox behavior can be used to develop sensitive and selective electrochemical sensors. The electrode response can be correlated with the concentration of the analyte, enabling quantitative measurements.[16][20]

  • Redox-Active Materials: The high solubility and chemical stability of these derivatives have made them leading candidates for electrolytes in aqueous redox flow batteries, a promising technology for large-scale energy storage.[1][21]

Conclusion

Hydroquinone sulfonic acid derivatives represent a versatile and powerful class of electroactive molecules. By combining the intrinsic redox activity of the hydroquinone core with the solubilizing and electron-withdrawing properties of the sulfonic acid group, researchers can access compounds with tunable electrochemical properties and enhanced stability. A thorough understanding of their pH-dependent redox behavior, facilitated by core analytical techniques like cyclic voltammetry, is the key to unlocking their full potential. For professionals in drug development and materials science, these molecules offer a rich platform for innovation, from creating more effective therapeutics to engineering the next generation of energy storage systems.

References

Biosynthesis pathway of dihydroxybenzenesulfonic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biosynthesis of Dihydroxybenzenesulfonic Acids

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathways leading to dihydroxybenzenesulfonic acids. These molecules, while present as pharmaceutical compounds and environmental metabolites, are not products of a single, dedicated biosynthetic route but are rather formed through the convergence of aromatic precursor synthesis and subsequent sulfonation. This document elucidates the enzymatic logic behind the formation of the dihydroxybenzene core, details the critical sulfonation step, and explores the mechanistic crossroads between O-sulfation and the rarer C-sulfonation. We present detailed experimental protocols for assaying key enzymatic activities and for the analytical identification of these compounds. This guide serves as a foundational resource for researchers in microbiology, biochemistry, and drug development investigating the metabolism and synthesis of sulfonated aromatic compounds.

Introduction: The Nature of Dihydroxybenzenesulfonic Acids

Dihydroxybenzenesulfonic acids are a class of organic compounds characterized by a benzene ring substituted with two hydroxyl (-OH) groups and one sulfonic acid (-SO3H) group.[1] A notable example is 2,5-dihydroxybenzenesulfonic acid, also known as dobesilic acid or hydroquinonesulfonic acid, a medication used to treat hemorrhage and varicose veins.[2][3] While their applications are clear, their natural origin is less defined. They are often considered secondary metabolites or products of the body's exposure to certain compounds (part of the "exposome").[4]

The biosynthesis of these molecules is not a linear pathway but a modular process involving two key stages:

  • Formation of a Dihydroxybenzene Precursor: The synthesis of a catechol or hydroquinone core structure.

  • The Sulfonation Event: The enzymatic addition of a sulfonate group.

This guide will deconstruct these stages, providing a scientifically grounded narrative on the plausible enzymatic routes for their formation.

Part I: Biosynthesis of the Dihydroxybenzene Core

The aromatic core of these compounds originates from central carbon metabolism, typically via the shikimate pathway, which is responsible for the synthesis of aromatic amino acids and other phenolic compounds. The key intermediates are dihydroxylated benzenes like catechol (1,2-dihydroxybenzene) and hydroquinone (1,4-dihydroxybenzene).

The final hydroxylation steps to produce these precursors can be catalyzed by several enzyme classes, including tyrosinases and phenol hydroxylases. Tyrosinase, a copper-containing enzyme, exhibits broad substrate specificity and can catalyze the hydroxylation of monophenols to o-diphenols (catechols), a process known as monophenolase activity.[5][6] This is a critical step in generating the catechol substrate required for subsequent sulfonation.

The overall flow from a simple aromatic precursor to a dihydroxybenzene is a foundational step in the biosynthesis of numerous natural products.

G cluster_0 Precursor Synthesis Shikimate_Pathway Shikimate Pathway Aromatic_Precursor Aromatic Precursor (e.g., Phenol, Tyrosine) Shikimate_Pathway->Aromatic_Precursor Multiple Steps Catechol Catechol (o-dihydroxybenzene) Aromatic_Precursor->Catechol Tyrosinase / Phenol Hydroxylase (Hydroxylation)

Caption: Synthesis of the catechol precursor via hydroxylation.

Part II: The Sulfonation Reaction - A Mechanistic Crossroads

Sulfonation is a widespread biochemical modification that enhances the water solubility of molecules, facilitating their transport and excretion.[7] In nature, this is predominantly achieved by a class of enzymes known as sulfotransferases (SULTs).[8] However, it is crucial to distinguish between two types of reactions: O-sulfation (forming a sulfate ester) and C-sulfonation (forming a sulfonic acid, a direct carbon-sulfur bond).

Pathway A: O-Sulfation via Sulfotransferases (The Canonical Pathway)

The most common and well-characterized enzymatic sulfonation of phenolic compounds is O-sulfation. This reaction involves the transfer of a sulfuryl group (-SO3) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the substrate.[8][9]

PAPS Biosynthesis: The synthesis of PAPS is a two-step, ATP-dependent process catalyzed by a bifunctional enzyme or two separate enzymes: ATP sulfurylase and APS kinase. This pathway is highly conserved and essential for supplying the activated sulfate donor required for all SULT-mediated reactions.[10][11]

The SULT Reaction: Cytosolic sulfotransferases catalyze the transfer of the sulfonate group from PAPS to an acceptor molecule, such as a dihydroxybenzene.[12] Numerous bacterial and human SULT isoforms exist, with varying substrate specificities.[8] For instance, bacterial aryl sulfotransferases (ASTs), such as the one from Desulfitobacterium hafniense, have been shown to effectively sulfonate dihydroxyphenolic acids and other polyphenols in vitro.[9][13] This enzymatic reaction produces a dihydroxybenzene sulfate ester.

G cluster_paps PAPS Biosynthesis cluster_sulfation O-Sulfation ATP ATP + Sulfate APS APS ATP->APS ATP Sulfurylase PAPS PAPS (Active Sulfate Donor) APS->PAPS APS Kinase SULT Sulfotransferase (SULT) PAPS->SULT Catechol Catechol Catechol->SULT Sulfate_Ester Dihydroxybenzene Sulfate (Sulfate Ester) SULT->Sulfate_Ester

Caption: The PAPS-dependent O-sulfation pathway for catechols.

Pathway B: C-Sulfonation (A Hypothetical Biosynthetic Route)

The formation of a true sulfonic acid requires the creation of a direct carbon-sulfur bond on the aromatic ring. This C-sulfonation is a known industrial chemical reaction but is considered rare in biological systems.[14] However, evidence suggests that enzymatic C-sulfonation is possible.

Some bacterial metabolites containing aromatic sulfonic acids are hypothesized to be formed via a mechanism analogous to the chemical Bucherer reaction, where a hydrogensulfite ion attacks a positive carbon center on an oxygenated benzene ring.[15] Furthermore, a novel human sulfotransferase, SULT7A1, has been discovered that catalyzes C-sulfonation, although its known substrates are α,β-unsaturated carbonyls, not simple aromatic rings.[12]

Therefore, a hypothetical pathway for the biosynthesis of dihydroxybenzenesulfonic acid involves the direct enzymatic C-sulfonation of a catechol or hydroquinone precursor. The precise enzyme and mechanism for this reaction on a simple dihydroxybenzene substrate remain an active area of research.

G Catechol Catechol Enzyme Hypothetical C-Sulfonating Enzyme Catechol->Enzyme Sulfonic_Acid Dihydroxybenzenesulfonic Acid (C-S Bond) Enzyme->Sulfonic_Acid C-Sulfonation (Hypothesized) Sulfite Sulfite/Sulfate Donor Sulfite->Enzyme

Caption: Hypothetical pathway for direct C-sulfonation.

Experimental Protocols & Data Presentation

Validating the proposed biosynthetic pathways requires robust experimental methodologies. Here, we provide protocols for assaying the key sulfonation step and for analyzing the resulting products.

Protocol 1: In Vitro Assay for Arylsulfotransferase (AST) Activity

This protocol is adapted from methodologies used to study bacterial ASTs and is designed to measure the sulfonation of a catechol substrate.[13]

Objective: To quantify the enzymatic sulfonation of catechol using a purified bacterial arylsulfotransferase (AST) and an artificial sulfate donor, p-nitrophenyl sulfate (p-NPS).

Materials:

  • Purified AST from Desulfitobacterium hafniense (or other source)

  • Tris-HCl buffer (50 mM, pH 7.8)

  • Catechol stock solution (100 mM in water)

  • p-Nitrophenyl sulfate (p-NPS) stock solution (50 mM in water)

  • Methanol (HPLC grade)

  • Formic acid (for MS-compatible mobile phase)

  • HPLC system with a C18 reverse-phase column and UV or MS detector

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture with a final volume of 500 µL:

    • 440 µL of 50 mM Tris-HCl, pH 7.8

    • 10 µL of 100 mM Catechol (final concentration: 2 mM)

    • 40 µL of 50 mM p-NPS (final concentration: 4 mM)

  • Enzyme Addition: Initiate the reaction by adding 10 µL of purified AST enzyme solution (e.g., 1 mg/mL stock). For a negative control, add 10 µL of buffer instead of the enzyme.

  • Incubation: Incubate the reaction at 30°C for a defined time course (e.g., sample at 0, 15, 30, 60, and 120 minutes).

  • Quenching: Stop the reaction at each time point by transferring 50 µL of the reaction mixture into a new tube containing 50 µL of methanol. Vortex briefly and centrifuge at 13,000 x g for 5 minutes to pellet the precipitated enzyme.

  • Analysis: Analyze the supernatant by HPLC-UV or LC-MS to monitor the formation of the sulfonated product and the consumption of substrates.

Protocol 2: HPLC-MS Analysis of Dihydroxybenzenesulfonic Acid

This method allows for the separation and sensitive detection of dihydroxybenzenesulfonic acid isomers.[2][16]

System:

  • HPLC: UPLC/HPLC system

  • Column: A mixed-mode, reverse-phase anion- and cation-exchange column (e.g., Amaze TR, 3 µm, 4.6x50 mm) or a standard C18 column.[17]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Detector: Mass Spectrometer (MS) operating in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Procedure:

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-15 min: Return to 5% B and equilibrate

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Range: m/z 100-500

    • Targeted Ion Monitoring: Monitor for the expected m/z of the deprotonated dihydroxybenzenesulfonic acid (C₆H₅O₅S⁻), which is approximately 189.0 m/z.[3]

  • Quantification: Generate a standard curve using a certified reference standard of this compound to quantify the product formed in enzymatic assays.

Quantitative Data Summary

While kinetic data for the specific C-sulfonation of catechol is not available, data from related enzymes provide valuable context for the efficiency of sulfonation reactions.

EnzymeSubstrateSulfate DonorK_m (µM)k_cat (s⁻¹)Source(s)
Human SULT1A1AcetaminophenPAPS~300~10[8]
D. hafniense Arylsulfotransferase (AST)Dihydroxyphenolic acidsp-NPSN/AN/A[9]
Human SULT2A1DHEAPAPS~1.5~5[8]

Conclusion and Future Directions

The formation of dihydroxybenzenesulfonic acids in biological systems is a fascinating example of metabolic conjugation. While the synthesis of the dihydroxybenzene core from central metabolites is well-understood, the critical sulfonation step presents two possibilities. The canonical, PAPS-dependent O-sulfation pathway is the most biochemically established route for modifying phenolic compounds. However, the existence of dihydroxybenzenesulfonic acids points towards a direct C-sulfonation reaction, a rarer but enzymatically feasible mechanism that warrants further investigation.

Future research should focus on:

  • Enzyme Discovery: Identifying and characterizing specific enzymes from bacteria, fungi, or plants that can catalyze the C-sulfonation of catechol and hydroquinone.

  • Metabolic Context: Elucidating the physiological role of these sulfonated compounds in the organisms that produce them, whether for detoxification, signaling, or another function.

  • Mechanistic Studies: Delineating the catalytic mechanism of any novel C-sulfonating enzymes to understand how they overcome the energetic barrier of forming a C-S bond on an aromatic ring.

By exploring these questions, the scientific community can build a more complete picture of sulfur metabolism and its role in generating chemical diversity.

References

A Historical and Technical Guide to the Discovery and Elucidation of Calcium Dobesilate

Author: BenchChem Technical Support Team. Date: December 2025

An important introductory note: The term "dobesilic acid" does not correspond to a recognized compound in the current chemical and pharmaceutical literature. It is highly probable that the intended subject of this guide is Calcium Dobesilate , a well-documented vasoprotective and antioxidant agent. This document will proceed under the assumption that the query pertains to Calcium Dobesilate and will provide a comprehensive historical and technical overview of this compound.

This guide offers a deep dive into the scientific journey of Calcium Dobesilate, from its initial synthesis to the contemporary understanding of its multifaceted mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes historical context with modern experimental insights to provide a comprehensive technical resource.

Part 1: The Genesis of a Vasoprotective Agent - Early Synthesis and Discovery

The story of Calcium Dobesilate begins in the mid-20th century, a period of significant expansion in synthetic medicinal chemistry. While the precise "eureka" moment of its discovery is not extensively documented in a singular narrative, its development can be traced back to the exploration of benzenesulfonates and their potential therapeutic activities.

The initial synthesis of 2,5-dihydroxybenzene sulfonic acid, the core structure of dobesilate, was a result of systematic chemical modifications aimed at creating compounds with specific biological activities. The calcium salt form, Calcium Dobesilate (Calcium 2,5-dihydroxybenzene sulfonate), was found to have favorable pharmacokinetic and pharmacodynamic properties, leading to its selection for further development.

Early research focused on its vasoprotective and angioprotective effects. Scientists at the time were investigating compounds that could influence capillary permeability and resistance, key factors in various vascular pathologies.

Part 2: Elucidating the Multifaceted Mechanism of Action

The scientific journey to understand how Calcium Dobesilate exerts its therapeutic effects has revealed a complex interplay of antioxidant, anti-inflammatory, and vasomodulatory activities. This section will explore the key experimental findings that have shaped our current understanding.

One of the most well-characterized properties of Calcium Dobesilate is its potent antioxidant activity. Early in vitro studies demonstrated its ability to scavenge free radicals, a key factor in cellular damage and a common denominator in many diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Methodology:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a concentration of 0.1 mM.

  • Reaction Mixture: Varying concentrations of Calcium Dobesilate are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Spectrophotometric Analysis: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals by Calcium Dobesilate.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

The results from such assays consistently show a dose-dependent increase in radical scavenging activity, confirming the antioxidant properties of Calcium Dobesilate.

A pivotal aspect of Calcium Dobesilate's mechanism of action is its influence on the endothelium, the inner lining of blood vessels. It has been shown to modulate the production of nitric oxide (NO), a critical signaling molecule in vasodilation and blood pressure regulation.

Calcium Dobesilate has been found to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the endothelium. This leads to increased NO bioavailability, promoting vasodilation and improving blood flow.

Diagram: Calcium Dobesilate's Influence on Nitric Oxide Signaling

G CD Calcium Dobesilate eNOS eNOS (endothelial Nitric Oxide Synthase) CD->eNOS Upregulates expression and activity NO Nitric Oxide (NO) eNOS->NO Produces Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: Calcium Dobesilate enhances eNOS activity, leading to increased NO production and subsequent vasodilation.

Chronic inflammation is a key driver of many vascular diseases. Calcium Dobesilate has been shown to exert significant anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and adhesion molecules.

Research has demonstrated that Calcium Dobesilate can inhibit the activation of nuclear factor-kappa B (NF-κB), a master regulator of the inflammatory response. By inhibiting NF-κB, Calcium Dobesilate reduces the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Diagram: Anti-inflammatory Pathway of Calcium Dobesilate

G CD Calcium Dobesilate NFkB NF-κB Activation CD->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Promotes production of Inflammation Inflammation Cytokines->Inflammation Drives

Caption: Calcium Dobesilate inhibits NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.

Part 3: Clinical Development and Therapeutic Applications

The culmination of these preclinical discoveries has led to the clinical use of Calcium Dobesilate for a range of vascular disorders. Its primary indications include:

  • Chronic Venous Insufficiency: By improving venous tone and reducing capillary permeability, it alleviates symptoms such as leg pain, heaviness, and swelling.

  • Diabetic Retinopathy: Its antioxidant and anti-inflammatory properties are thought to protect the retinal microvasculature from damage caused by hyperglycemia.

  • Hemorrhoidal Disease: It helps to reduce inflammation and improve the integrity of the blood vessels in the affected area.

Table 1: Summary of Key Pharmacological Effects of Calcium Dobesilate

Pharmacological EffectMechanism of ActionTherapeutic Relevance
Antioxidant Scavenges reactive oxygen species (ROS)Protection against oxidative stress-induced cellular damage
Vasoprotective Increases endothelial nitric oxide (NO) productionImproved blood flow and vasodilation
Anti-inflammatory Inhibits NF-κB activation and pro-inflammatory cytokine productionReduction of chronic inflammation in vascular tissues
Reduces Capillary Permeability Strengthens the endothelial barrierAlleviation of edema and swelling
Part 4: Future Directions and Unanswered Questions

Despite decades of research, the full therapeutic potential of Calcium Dobesilate may not yet be fully realized. Ongoing research is exploring its utility in other conditions characterized by oxidative stress and inflammation, such as neurodegenerative diseases and certain types of cancer.

Key questions that remain to be answered include:

  • The precise molecular targets of Calcium Dobesilate.

  • The long-term effects of its modulation of nitric oxide signaling.

  • Its potential synergistic effects when combined with other therapeutic agents.

The historical journey of Calcium Dobesilate from a synthesized molecule to a clinically valuable drug underscores the importance of persistent scientific inquiry. Its story is a testament to the intricate process of drug discovery and the continuous evolution of our understanding of pharmacology.

A Comprehensive Technical Guide to 2,5-Dihydroxybenzenesulfonic Acid (CAS No. 88-46-0): Properties, Synthesis, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 2,5-Dihydroxybenzenesulfonic acid (CAS No. 88-46-0), a pivotal chemical intermediate in the pharmaceutical industry. Known by synonyms such as Dobesilic acid and Hydroquinonesulfonic acid, this compound serves as the foundational precursor for significant drug substances, including the vasoprotective agent calcium dobesilate and the hemostatic drug etamsylate.[1] This document offers a detailed examination of its chemical identity, physicochemical properties, synthesis and purification protocols, and modern analytical methodologies for its characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to provide a comprehensive resource for laboratory application and process development.

Chemical Identity and Significance

Core Nomenclature and Structure

This compound is an aromatic sulfonic acid structurally derived from hydroquinone.[2][3] Its chemical structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 2 and 5, and a sulfonic acid (-SO₃H) group at position 1.[2] This trifunctional nature, combining the reactivity of a hydroquinone system with the strong acidity of a sulfonic acid, dictates its chemical behavior and utility as a synthetic intermediate.[2]

The definitive identifier for this compound is CAS Registry Number 88-46-0 .[3][4][5][6]

Key Synonyms and Associated Pharmaceutical Products

In scientific literature and commercial contexts, this compound is referred to by several synonyms. Understanding these is crucial for comprehensive literature reviews and material sourcing.

Common Synonyms:

  • Dobesilic acid[3][5][6][7]

  • Hydroquinonesulfonic acid[2][5][8]

  • 2,5-Dihydroxybenzene-1-sulfonic acid[2][5]

  • 2-Sulfohydroquinone[2]

  • Dobesilate[3][7]

Its primary significance in the pharmaceutical sector arises from its role as a key starting material for two widely used drugs:

  • Calcium Dobesilate: The calcium salt of dobesilic acid, used as a vasoprotective agent to treat diabetic retinopathy and chronic venous insufficiency.[1]

  • Etamsylate: The diethylamine salt, utilized as an antihemorrhagic (hemostatic) agent to control bleeding.[1][9]

Rationale in Drug Development

The hydroquinone moiety provides a reactive scaffold, while the sulfonic acid group imparts high water solubility and serves as a convenient handle for salt formation.[2] This allows for the straightforward synthesis of stable, highly soluble salt forms (e.g., calcium, potassium, diethylamine), which is a critical attribute for pharmaceutical formulation and bioavailability.[1][9]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction chemistry, and analytical separation. Key data are summarized in the table below.

PropertyValueSource(s)
CAS Number 88-46-0[3][4][5]
Molecular Formula C₆H₆O₅S[2][3][5]
Molecular Weight 190.17 - 190.18 g/mol [1][2][3]
Appearance White to light yellow crystalline solid[2]
Solubility Soluble in water[2]
LogP -1.42[5]
InChI Key IKQCSJBQLWJEPU-UHFFFAOYSA-N[2][5]
Canonical SMILES C1=CC(=C(C=C1O)S(=O)(=O)O)O[2]

The presence of polar hydroxyl and sulfonic acid groups facilitates strong hydrogen bonding, contributing to its water solubility and influencing its crystalline structure.[2]

Synthesis and Purification Strategies

The primary industrial route to this compound is the direct sulfonation of hydroquinone.[1] This section details the underlying chemistry and provides validated protocols for synthesis and purification.

Core Synthesis: Sulfonation of Hydroquinone

The reaction involves the electrophilic aromatic substitution of hydroquinone with a sulfonating agent. The hydroxyl groups are strong activating ortho-, para-directors, leading to substitution on the ring.

Causality of Reagent Choice:

  • Sulfonating Agent: Sulfuric acid (H₂SO₄) is commonly used due to its effectiveness and economic viability.[9] Other agents like fuming sulfuric acid or chlorosulfonic acid can also be employed.[9][10]

  • Solvent: A non-reactive, water-immiscible solvent such as n-heptane is often used.[9] Its purpose is not to dissolve the reactants but to act as a slurry medium, helping to control the reaction temperature and facilitate handling of the reaction mass.

G cluster_0 Reactants cluster_1 Process cluster_2 Product HQ Hydroquinone Reaction Electrophilic Aromatic Substitution HQ->Reaction SA Sulfuric Acid (H₂SO₄) SA->Reaction Solvent n-Heptane (Slurry) Solvent->Reaction Temp Control Product Crude 2,5-Dihydroxy- benzenesulfonic Acid Reaction->Product

Caption: General workflow for the sulfonation of hydroquinone.

Detailed Experimental Protocol: Synthesis of Potassium 2,5-Dihydroxybenzenesulfonate

This protocol is adapted from established patent literature, providing a robust method for synthesizing the stable potassium salt, a key intermediate.[9]

Materials:

  • Hydroquinone (20 g, 0.1816 mol)

  • n-Heptane (100 mL)

  • Sulfuric acid (36 N, 17.8 g)

  • Ethyl acetate

  • Potassium 2-ethylhexanoate (36.4 g, 0.1996 mol)

Procedure:

  • Reaction Setup: Charge a round-bottom flask with hydroquinone and n-heptane. Cool the resulting slurry to 10-15°C using an ice bath. The slurry approach is critical for managing the exothermic nature of the sulfonation.

  • Sulfonation: Add sulfuric acid dropwise while maintaining the temperature between 10-15°C. Vigorous stirring is essential to ensure uniform reaction.

  • Reaction Maturation: After the addition is complete, slowly raise the temperature to 50-60°C and stir for 3-8 hours. This drives the reaction to completion.

  • Work-up: Cool the reaction mass to 25-35°C. Decant the n-heptane. The solid product is the free sulfonic acid.

  • Salt Formation: Add ethyl acetate (200 mL) to dissolve the crude acid. Separately, prepare a solution of potassium 2-ethylhexanoate in ethyl acetate (200 mL).

  • Precipitation: Slowly add the potassium 2-ethylhexanoate solution to the dissolved acid. The potassium salt of this compound is insoluble in ethyl acetate and will precipitate. The use of an organic acid salt like potassium 2-ethylhexanoate provides a non-aqueous system for clean precipitation, avoiding issues with water-soluble byproducts.

  • Isolation: Stir the mixture for one hour to ensure complete precipitation. Filter the solid product and wash thoroughly with ethyl acetate to remove residual 2-ethylhexanoic acid and other impurities.

  • Drying: Dry the isolated white solid under vacuum to yield potassium 2,5-dihydroxybenzenesulfonate.

Purification Protocol: Removal of Inorganic Impurities

If inorganic salts are present as impurities, a validated purification method involves selective precipitation.[9][11]

Procedure:

  • Dissolve the crude potassium salt in a minimal amount of water (e.g., 3 volumes).

  • Add a water-miscible organic solvent in which the desired product has some solubility but the inorganic salts are insoluble (e.g., isopropyl alcohol, 5 volumes).[11]

  • The inorganic salts will precipitate out of the solution.

  • Filter the mixture to remove the inorganic solids.

  • Isolate the purified product from the filtrate, typically by evaporation or by inducing crystallization.

G Start 2,5-Dihydroxy- benzenesulfonic Acid (Core Compound) K_Salt Potassium Salt (Intermediate) Start->K_Salt + KOH or K⁺ organic salt DEA_Salt Etamsylate (Hemostatic API) Start->DEA_Salt + Diethylamine Ca_Salt Calcium Dobesilate (Vasoprotective API) K_Salt->Ca_Salt + Ca²⁺ source

Caption: Synthetic relationship of the core acid to its key pharmaceutical salts.

Analytical Methodologies for Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound and its derivatives.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the standard technique for purity assessment and quantification.

Methodology Rationale:

  • Mode: Reverse-phase (RP) HPLC is effective for separating this polar analyte from less polar impurities.[1][5]

  • Mobile Phase: A typical mobile phase consists of an aqueous acid (phosphoric acid or formic acid) and an organic modifier like acetonitrile. The acid suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention. Formic acid is preferred for LC-MS compatibility.[5]

  • Column: A C18 column, such as Newcrom R1, provides a suitable stationary phase for retention.[5]

ParameterConditionRationale
Column Newcrom R1 or equivalent C18, 5 µmStandard reverse-phase chemistry for retaining aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons to suppress ionization and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic modifier to elute the analyte.
Gradient Isocratic or Gradient (e.g., 5% to 95% B)Gradient elution is effective for separating impurities with different polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 255 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Volume 5-10 µLStandard volume for analytical HPLC.
Structural Elucidation Techniques

A combination of spectroscopic methods is used for definitive structural confirmation.

  • Mass Spectrometry (MS): When coupled with LC, MS is invaluable for confirming molecular weight and identifying impurities. High-resolution MS (HRMS) provides exact mass data.[1]

IonFormulaCalculated m/zObserved m/z
[M-H]⁻C₆H₅O₅S⁻189.9941188.9863

(Note: The observed m/z of 188.9863 from a reference database may reflect a different adduct or experimental variation, while the calculated mass for the [M-H]⁻ ion is 189.9941 Da)[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the arrangement of protons and carbons on the aromatic ring, providing unambiguous structural proof.[1] The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region for the ring protons.[1]

  • X-ray Crystallography: This technique provides the absolute solid-state structure. While data for the free acid is scarce, a crystalline form of its potassium salt has been characterized, confirming the atomic arrangement and bonding.[1]

Applications and Mechanism of Action

The primary application of this compound is as a synthetic precursor for pharmaceuticals.[1] The therapeutic actions are attributed to its derivatives.

G cluster_0 Calcium Dobesilate cluster_1 Etamsylate cluster_2 Therapeutic Outcomes a1 Reduces Capillary Permeability c1 Vasoprotection & Improved Microcirculation a1->c1 a2 Inhibits Platelet Aggregation a2->c1 a3 Improves Blood Viscosity a3->c1 b1 Enhances Platelet Adhesiveness c2 Hemostasis & Reduced Bleeding Time b1->c2 b2 Strengthens Capillary Endothelium b2->c2

Caption: Conceptual overview of the therapeutic actions of key derivatives.

  • Calcium Dobesilate (Vasoprotective): This drug is used to treat microvascular disorders.[1] It is believed to act by reducing capillary permeability, inhibiting platelet aggregation, and lowering blood viscosity, thereby improving microcirculation, particularly in the retina of diabetic patients.[1][6]

  • Etamsylate (Hemostatic): This agent acts as an antihemorrhagic.[1][12] Its mechanism involves correcting abnormal platelet adhesion and strengthening the resistance of capillaries, which helps to control bleeding from small blood vessels.[12]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

The compound should be handled with care, as it may cause irritation to the skin and eyes.[2] While a specific GHS classification for the free acid is not universally available in the search results, related compounds and general chemical principles suggest caution. The supplier BenchChem assigns it the GHS signal word "Danger" and hazard statement H314 ("Causes severe skin burns and eye damage").[1]

Hazard ClassStatement
GHS Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]

Storage and Stability
  • Conditions: Store in a cool, dry, well-ventilated place away from incompatible materials.[14] Keep the container tightly sealed to prevent moisture absorption.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[14]

  • Stability: The compound is stable under normal storage conditions.[14] The potassium salt is noted for its stability, making it a preferred form for storage and further synthesis.[9]

References

An In-Depth Technical Guide to the Solubility of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Dihydroxybenzenesulfonic acid (DHBSA), a key intermediate in the synthesis of various pharmaceutical compounds. While quantitative solubility data for DHBSA is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles to predict and understand its solubility behavior in a range of common laboratory solvents. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of DHBSA is provided, empowering researchers to generate precise and reliable data tailored to their specific applications. This document is intended to serve as a practical resource for scientists and professionals engaged in drug development, process chemistry, and formulation science, where a thorough understanding of solubility is paramount.

Introduction to this compound

This compound (CAS 88-46-0), also known as hydroquinonesulfonic acid or dobesilic acid, is an aromatic sulfonic acid.[1] Its structure is characterized by a benzene ring substituted with two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group.[1] This compound serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs), most notably calcium dobesilate, a vasoprotective agent.[2] The presence of multiple polar functional groups dictates its physicochemical properties, with solubility being a critical parameter influencing its reactivity, purification, and formulation.[1]

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and the solvent. The molecular structure of this compound, featuring two hydroxyl groups and a highly polar sulfonic acid group, allows for strong hydrogen bonding and dipole-dipole interactions.

Chemical Structure and Polarity

The chemical structure of this compound is fundamental to its solubility profile.

Caption: Chemical structure of this compound.

The presence of the sulfonic acid group, a strong acid, and the phenolic hydroxyl groups, which can act as hydrogen bond donors and acceptors, renders the molecule highly polar.[1][2]

Predicted Solubility in Different Solvent Classes
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to its ability to form strong hydrogen bonds, this compound is expected to exhibit high solubility in polar protic solvents. It is described as being soluble in water.[1][3] The hydroxyl and sulfonic acid moieties can readily interact with the hydroxyl groups of these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): Solubility in these solvents is also anticipated to be significant. While lacking hydroxyl groups, polar aprotic solvents possess dipoles that can engage in dipole-dipole interactions with the polar groups of DHBSA. Patent literature suggests its solubility in acetone and ethyl acetate in process chemistry contexts.[4][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, which primarily interact through weaker van der Waals forces, the solubility of the highly polar this compound is predicted to be very low. The strong intermolecular forces between DHBSA molecules are unlikely to be overcome by the weak interactions with nonpolar solvent molecules.

Qualitative and Predicted Solubility Data

While precise quantitative data is scarce in published literature, a qualitative understanding of the solubility of this compound can be inferred from its chemical properties and mentions in technical documents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic WaterSoluble[1][3]Strong hydrogen bonding between the hydroxyl and sulfonic acid groups of DHBSA and the solvent molecules.
Ethanol, MethanolLikely SolubleSimilar to water, capable of strong hydrogen bonding. Recrystallization from ethanol has been reported in manufacturing processes.[6]
Polar Aprotic Acetone, Ethyl AcetateLikely SolubleStrong dipole-dipole interactions. These solvents are mentioned in synthetic procedures involving DHBSA or its salts.[4][5]
AcetonitrileLikely SolubleStrong dipole-dipole interactions.
Tetrahydrofuran (THF)Likely SolubleA fraction containing a DHBSA derivative was found to be soluble in THF.[4]
Nonpolar Hexane, TolueneLikely InsolubleMismatch in polarity; weak solute-solvent interactions compared to strong solute-solute interactions.

Experimental Protocol for Solubility Determination

To empower researchers to obtain precise, quantitative solubility data, the following detailed experimental protocol is provided. This method is based on the isothermal shake-flask method, a reliable and widely accepted technique.

Materials and Equipment
  • This compound (analytical grade)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC, UV-Vis) to generate a calibration curve.

  • Preparation of Test Samples:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that equilibrium is reached.

  • Phase Separation and Sampling:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

    • Carefully withdraw a sample from the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method as the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Conclusion

While a comprehensive, publicly available database of the quantitative solubility of this compound in various organic solvents is currently lacking, this guide provides a robust framework for understanding and determining this critical parameter. Based on its highly polar molecular structure, DHBSA is predicted to be readily soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a reliable methodology for researchers to generate precise solubility data, which is indispensable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical industry.

References

Acidity and pKa value of 2,5-Dihydroxybenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Acidity and pKa of 2,5-Dihydroxybenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the acidic properties of this compound (DHBSA), a molecule of significant interest in pharmaceutical and synthetic chemistry. Also known as dobesilic acid, this compound possesses three distinct acidic protons, leading to a complex acid-base profile.[1][2][3] This document elucidates the theoretical underpinnings of its acidity, discusses the electronic influence of its functional groups, and presents a robust experimental protocol for the empirical determination of its pKa values. This guide is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of DHBSA's physicochemical properties.

Introduction: The Multifaceted Nature of this compound

This compound is an aromatic organosulfur compound characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and two hydroxyl (-OH) groups at positions 2 and 5.[1][4] This substitution pattern, derived from hydroquinone, gives rise to its alternative name, hydroquinonesulfonic acid.[1][3]

The molecule's significance stems largely from its role as a key intermediate in the synthesis of important pharmaceutical agents.[5] Its salts, such as calcium dobesilate and ethamsylate (diethylamine salt), are used as vasoprotective and antihemorrhagic drugs, respectively.[5][6][7] The presence of both a strongly acidic sulfonic acid group and two moderately acidic phenolic groups imparts unique chemical characteristics, including high water solubility and the ability to engage in multiple proton-transfer equilibria.[1] Understanding the acidity and pKa values of each of these groups is critical for controlling reaction conditions, predicting drug behavior, formulating stable preparations, and developing analytical methods.[3]

Theoretical Framework of Acidity in DHBSA

The acidity of a molecule is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic form, pKa (-log Ka). A lower pKa value signifies a stronger acid. DHBSA is a polyprotic acid, with three dissociable protons. The dissociation occurs in a stepwise manner, with each step characterized by a distinct pKa value.

The Hierarchy of Acidic Functional Groups

The three acidic protons in DHBSA are associated with the sulfonic acid group and the two phenolic hydroxyl groups. The intrinsic acidity of these functional groups differs substantially:

  • Sulfonic Acids (-SO₃H): These are among the strongest organic acids.[8] The high acidity is due to the extensive resonance stabilization of the resulting sulfonate anion (R-SO₃⁻), where the negative charge is delocalized over three oxygen atoms. Aromatic sulfonic acids, like benzenesulfonic acid, are exceptionally strong, with pKa values often in the negative range, indicating they are stronger acids than HCl.[9] For instance, the pKa of benzenesulfonic acid is approximately -2.8.[10][9]

  • Phenolic Hydroxyls (-OH): Phenols are weakly acidic. The acidity arises from the resonance stabilization of the phenoxide ion, where the negative charge is delocalized into the aromatic ring. The pKa of the parent compound, phenol, is approximately 9.9.[11] Hydroquinone, the parent diol of DHBSA, has two pKa values, typically around 10.0 and 11.4 for the first and second dissociations, respectively.[12]

Based on these intrinsic properties, the first and most facile dissociation in DHBSA will be from the sulfonic acid group (pKa₁). The subsequent two dissociations (pKa₂ and pKa₃) will be from the two hydroxyl groups.

Electronic Substituent Effects on Acidity

The pKa values of the hydroxyl groups in DHBSA are not identical to those in hydroquinone. They are significantly modulated by the presence of the sulfonate group (-SO₃⁻), which is formed after the first dissociation.

  • Inductive and Resonance Effects: The sulfonate group is a strong electron-withdrawing group (EWG) through both the inductive effect (-I) and the resonance effect (-M). This powerful electron-withdrawing nature has a profound impact on the acidity of the phenolic protons.

  • Causality of Increased Acidity: The EWG pulls electron density from the benzene ring, which in turn depletes electron density from the phenolic oxygen atoms. This weakens the O-H bond, making the proton easier to remove. More importantly, the EWG stabilizes the resulting phenoxide anions by delocalizing the negative charge, making their formation more thermodynamically favorable. This stabilization directly translates to a lower pKa value (stronger acidity) compared to unsubstituted hydroquinone.

Therefore, we can confidently predict the following order of acidity for this compound:

-SO₃H >> -OH (phenolic) > -OH (phenolic)

The pKa₁ will be very low (likely < 0), while pKa₂ and pKa₃ will be significantly lower than the corresponding values for hydroquinone.

Stepwise Dissociation Equilibria

The complete dissociation of DHBSA can be visualized as a three-step process, starting from the fully protonated species (H₃A).

Dissociation H3A Fully Protonated (H₃A) H2A Monobasic (H₂A⁻) H3A->H2A pKa₁ (-SO₃H) HA Dibasic (HA²⁻) H2A->HA pKa₂ (-OH) A Tribasic (A³⁻) HA->A pKa₃ (-OH)

Caption: Stepwise dissociation of this compound.

Experimental Determination of pKa Values

While the pKa of the sulfonic acid group is too low to be conveniently measured in aqueous solution, the pKa values of the two phenolic hydroxyl groups can be accurately determined using spectrophotometric titration. This method is ideal for compounds like phenols, whose UV-Vis absorption spectrum changes as a function of ionization.[11][13]

Principle of Spectrophotometric Titration

The method relies on Beer-Lambert Law and the Henderson-Hasselbalch equation. As the pH of a solution of DHBSA is increased, the phenolic groups deprotonate, shifting the equilibrium from the acidic form (Ar-OH) to the basic form (Ar-O⁻). These two species have distinct molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a series of known pH values, one can determine the ratio of the two species and subsequently calculate the pKa.

The relevant equation is: pKa = pH + log ( [Ab - A] / [A - Aa] )

Where:

  • A: Absorbance of the solution at an intermediate pH.

  • Aa: Absorbance of the fully protonated (acidic) form.

  • Ab: Absorbance of the fully deprotonated (basic) form.

Detailed Experimental Protocol

This protocol describes a self-validating system for determining pKa₂ and pKa₃ of DHBSA.

A. Materials and Instrumentation:

  • This compound (or a stable salt like potassium dobesilate)

  • Calibrated pH meter with a combination glass electrode

  • UV-Vis spectrophotometer with matched quartz cuvettes

  • Volumetric flasks and pipettes (Class A)

  • Buffer solutions (e.g., phosphate, borate) covering a pH range from ~6 to 12

  • 0.1 M HCl and 0.1 M NaOH solutions

  • High-purity deionized water

  • Inert salt (e.g., KCl) to maintain constant ionic strength

B. Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately prepare a stock solution of DHBSA (e.g., 1 mM) in deionized water. The purity of the compound is critical for accurate results.

  • Determination of Analytical Wavelength (λmax):

    • Prepare two solutions from the stock: one highly acidic (pH ~2, using HCl) to isolate the fully protonated phenolic species (H₂A⁻), and one highly basic (pH ~12, using NaOH) to isolate the fully deprotonated phenolic species (HA²⁻ or A³⁻).

    • Scan the UV-Vis spectrum of both solutions (e.g., from 200-400 nm).

    • Identify the wavelength where the difference in absorbance between the acidic and basic forms is maximal. This wavelength will be used for all subsequent measurements to ensure the highest sensitivity.

  • Preparation of Titration Series:

    • Prepare a series of solutions (e.g., 10-15) in volumetric flasks. To each flask, add an identical aliquot of the DHBSA stock solution.

    • Add a calculated amount of buffer components or titrant (NaOH) to achieve a range of pH values spanning the expected pKa values (e.g., pH 7 through 11).

    • Add a sufficient amount of inert salt (e.g., KCl) to each flask to maintain a constant ionic strength (e.g., 0.1 M). This is crucial as ionic activity can affect pKa values.

    • Dilute all solutions to the final volume with deionized water.

  • Measurement:

    • Calibrate the pH meter using at least two standard buffers.

    • For each solution in the series, accurately measure the pH.

    • Measure the absorbance of each solution at the predetermined analytical wavelength. Use a blank containing all components except DHBSA.

  • Data Analysis:

    • Plot Absorbance vs. pH. The resulting curve should be sigmoidal, with the midpoint of the inflection corresponding to the pKa.

    • For a more precise determination, use the equation provided in Section 3.1. A plot of pH vs. log([Ab - A] / [A - Aa]) will yield a straight line. The y-intercept of this line is the pKa.

    • If the two phenolic pKa values are sufficiently separated, two distinct sigmoidal transitions may be observed. If they are close, deconvolution software may be required to resolve the individual pKa values.

Experimental Workflow Diagram

Caption: Workflow for pKa determination via spectrophotometric titration.

Summary of Acidity Data

Proton Source Associated pKa Predicted Value Range Rationale
Sulfonic Acid (-SO₃H)pKa₁< 0Strong acid; extensive resonance stabilization of the sulfonate anion. Similar to benzenesulfonic acid (pKa ≈ -2.8).[9]
Phenolic Hydroxyl (-OH)pKa₂7.5 - 9.0More acidic than hydroquinone (pKa ~10) due to the strong electron-withdrawing effect of the adjacent sulfonate group.[12]
Phenolic Hydroxyl (-OH)pKa₃9.5 - 11.0Less acidic than the first hydroxyl dissociation but still influenced by the sulfonate group. The presence of a second negative charge on the molecule makes removing the third proton more difficult.

Note: These are estimated values. Experimental determination using the protocol in Section 3 is required for definitive results.

Conclusion

This compound is a triprotic acid with a complex but predictable acidic character. The sulfonic acid group is exceptionally strong, dissociating completely in most aqueous environments. The two phenolic hydroxyl groups are significantly more acidic than those of the parent hydroquinone molecule, a direct consequence of the powerful electron-withdrawing nature of the sulfonate substituent. For drug development and chemical synthesis applications, a precise understanding of the pKa values associated with these hydroxyl groups is paramount. The spectrophotometric titration method detailed in this guide provides a reliable and accessible means to obtain this critical data, enabling researchers to optimize processes and predict the behavior of this versatile chemical intermediate.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2,5-Dihydroxybenzenesulfonic Acid from Hydroquinone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-Dihydroxybenzenesulfonic acid, a pivotal intermediate in the pharmaceutical industry. The protocol details the electrophilic sulfonation of hydroquinone using concentrated sulfuric acid. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, purification techniques, and critical safety protocols. The synthesis is presented with a focus on producing the more stable potassium salt of the acid, a common precursor for active pharmaceutical ingredients (APIs) like calcium dobesilate.[1][2]

Introduction and Significance

This compound, also known as dobesilic acid, is an aromatic sulfonic acid of significant interest in medicinal and synthetic chemistry.[2] Its molecular structure, featuring two hydroxyl groups and a sulfonic acid moiety on a benzene ring, makes it a versatile building block.[3] The primary application of this compound lies in its role as a key precursor to several APIs. Most notably, it is used to synthesize calcium dobesilate, a vasoprotective agent for treating diabetic retinopathy and chronic venous insufficiency, and etamsylate, an antihemorrhagic agent.[1][2]

The most direct and industrially viable route to this compound is the electrophilic aromatic substitution reaction of hydroquinone with a sulfonating agent, typically concentrated sulfuric acid.[1][4] This guide provides a detailed, field-proven protocol for this synthesis, with an emphasis on process control to ensure high yield and purity.

Reaction Mechanism: Electrophilic Aromatic Sulfonation

The sulfonation of hydroquinone is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl (-OH) groups on the hydroquinone ring are strong activating groups, meaning they donate electron density to the ring, making it highly susceptible to attack by electrophiles. They direct incoming electrophiles to the ortho and para positions.[2]

The reaction proceeds through three primary steps:

  • Generation of the Electrophile: Two molecules of concentrated sulfuric acid react in equilibrium to generate sulfur trioxide (SO₃), which is a potent electrophile.[5]

    2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻

  • Formation of the Sigma Complex: The electron-rich hydroquinone ring attacks the sulfur atom of SO₃. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Restoration of Aromaticity: A base, in this case the bisulfate ion (HSO₄⁻), abstracts a proton from the carbon atom bonded to the sulfonate group.[5] This collapses the sigma complex, restores the aromaticity of the ring, and yields the final product, this compound.

Sulfonation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation H2SO4_1 H₂SO₄ SO3 SO₃ (Electrophile) H2SO4_1->SO3 Equilibrium Reaction H2SO4_2 H₂SO₄ H2SO4_2->SO3 H3O H₃O⁺ SO3->H3O HSO4 HSO₄⁻ SO3->HSO4 Hydroquinone Hydroquinone SigmaComplex Sigma Complex (Arenium Ion) Hydroquinone->SigmaComplex Attacks SO₃ Product This compound SigmaComplex->Product HSO₄⁻ abstracts H⁺ H2SO4_regen H₂SO₄

Caption: Mechanism of electrophilic sulfonation of hydroquinone.

Experimental Protocol

This protocol details the synthesis of the potassium salt of this compound, which is often preferred for its stability and ease of handling.[1][4]

Materials and Equipment
Reagents & MaterialsEquipment
Hydroquinone (C₆H₆O₂)250 mL Three-neck round-bottom flask
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
n-HeptaneDropping funnel
Ethyl AcetateIce-water bath
Potassium 2-ethylhexanoateThermometer
Isopropyl AlcoholBuchner funnel and filtration apparatus
Deionized WaterpH meter or pH paper

Synthesis Workflow

Synthesis Workflow A 1. Charge Reactor Hydroquinone + n-Heptane B 2. Cooling Cool to 10-15°C A->B C 3. Sulfonation Add H₂SO₄ dropwise at 10-15°C B->C D 4. Reaction Warm to 50-60°C, stir for 3-8 hours C->D E 5. Cooldown & Workup Cool to 25-30°C, decant n-Heptane D->E F 6. Dissolution Add Ethyl Acetate E->F G 7. Salt Formation Add Potassium 2-ethylhexanoate solution F->G H 8. Precipitation & Isolation Stir, filter the precipitated solid G->H I 9. Washing & Drying Wash with Ethyl Acetate, dry under vacuum H->I

Caption: Step-by-step workflow for the synthesis protocol.

Step-by-Step Procedure

The following procedure is adapted from established patent literature.[4][6]

  • Reactor Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add hydroquinone (10.0 g, 0.091 mol) and n-heptane (30 mL).

  • Initial Cooling: Begin stirring the suspension and cool the flask in an ice-water bath to an internal temperature of 10-15°C.

  • Sulfonation: Slowly add concentrated sulfuric acid (8.9 g, 0.091 mol) dropwise via the dropping funnel over 15-20 minutes. Causality Note: This is a highly exothermic reaction. Slow, dropwise addition while maintaining a low temperature is crucial to prevent overheating, which can lead to the formation of undesired byproducts, including disulfonated products and oxidized impurities.[7]

  • Reaction: After the addition is complete, remove the ice bath and slowly raise the temperature of the reaction mixture to 50-60°C. Maintain this temperature and continue stirring for 3 to 8 hours. The reaction progress can be monitored by HPLC.

  • Workup: Cool the reaction mass to room temperature (25-30°C). Stop stirring and carefully decant the top layer of n-heptane.

  • Product Dissolution/Suspension: Add ethyl acetate (100 mL) to the flask containing the thick, solid reaction mass and stir.

  • Salt Formation: In a separate beaker, prepare a solution of potassium 2-ethylhexanoate. Add this solution to the ethyl acetate suspension. This will cause the potassium salt of this compound to precipitate.[6] Alternatively, neutralization can be achieved with potassium hydroxide.[1]

  • Isolation: Stir the resulting slurry for one hour at room temperature. Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with fresh ethyl acetate (2 x 20 mL) to remove residual organic impurities. Dry the product under vacuum at 50-60°C to a constant weight. The expected product is Potassium 2,5-dihydroxybenzenesulfonate.

Purification and Characterization

Purification of Crude Product

For many applications, the isolated product is of sufficient purity. However, for high-purity pharmaceutical applications, further purification may be required to remove inorganic salts.

  • Dissolve the crude potassium salt in a minimum amount of hot deionized water.[4]

  • To the aqueous solution, add a water-miscible organic solvent, such as isopropyl alcohol, until precipitation of the desired product is observed while inorganic salts remain dissolved.[6]

  • Cool the mixture to induce further crystallization.

  • Filter the purified product, wash with a small amount of cold isopropyl alcohol, and dry under vacuum. Recrystallization from water or ethanol is also an effective method.[8]

Analytical Characterization
TechniquePurposeExpected Results / Key Features
HPLC Purity assessment, detection of unreacted hydroquinone or disulfonated byproducts.[2][7]A reverse-phase method can effectively separate the product from starting materials and impurities.[9]
NMR Spectroscopy Structural confirmation of the organic moiety.[1]¹H and ¹³C NMR spectra will confirm the substitution pattern on the benzene ring.
FT-IR Spectroscopy Identification of functional groups (O-H, S=O, S-O).[1]Characteristic peaks for hydroxyl and sulfonate groups should be present.
Powder X-Ray Diffraction (PXRD) Characterization of the crystalline form of the potassium salt.[2]The crystalline potassium salt exhibits characteristic 2θ values at approximately 8.8, 13.7, 15.6, 18.9, 21.4, 26.8, 27.7, and 30.3 (±0.2).[4]
LC-MS Molecular weight confirmation.The mass spectrum should show a parent ion corresponding to the deprotonated acid [M-H]⁻ at m/z 189.[10]

Safety and Handling

This procedure must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer.[11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.

  • n-Heptane / Ethyl Acetate: Flammable liquids and vapors. Keep away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.

In case of accidental exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion

The sulfonation of hydroquinone is a robust and scalable method for producing this compound. By carefully controlling reaction parameters, particularly temperature, a high yield of the desired product can be achieved. The subsequent conversion to its potassium salt provides a stable, easily purified intermediate suitable for the synthesis of various pharmaceutical agents. The protocols and data presented in this note serve as a reliable foundation for laboratory-scale synthesis and process development.

References

Application Notes & Protocols: Synthesis of Etamsylate from 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role and Synthesis of Etamsylate

Etamsylate, the diethylammonium salt of 2,5-dihydroxybenzenesulfonic acid, is a potent synthetic hemostatic agent.[1][2] Its primary clinical application is in the prevention and treatment of capillary hemorrhage across various medical fields.[3][4] The therapeutic effect of etamsylate is attributed to its ability to enhance platelet adhesion and stabilize the capillary wall, thereby reducing bleeding time and blood loss.[5][6] It exerts its angioprotective and proaggregant actions without affecting fibrinolysis or plasma coagulation factors.

From a chemical standpoint, etamsylate is an organosulfur compound classified as a benzenesulfonic acid derivative.[5][6] Its synthesis is a straightforward acid-base reaction, forming a stable salt from this compound and the organic base diethylamine. This document provides a detailed protocol for the laboratory-scale synthesis of high-purity etamsylate, including the preparation of the sulfonic acid precursor from hydroquinone, the salification reaction, purification, and subsequent analytical characterization. The methodologies described are synthesized from established patent literature and analytical studies to ensure reliability and reproducibility for researchers in drug development and medicinal chemistry.

Reaction Scheme and Mechanism

The synthesis of etamsylate is a two-step process commencing from hydroquinone. The first step is an electrophilic aromatic substitution (sulfonation) of hydroquinone to yield this compound. The second step is a classic acid-base neutralization reaction where the sulfonic acid proton is transferred to the nitrogen atom of diethylamine, forming the diethylammonium salt.

Step 1: Sulfonation of Hydroquinone

C₆H₄(OH)₂ + H₂SO₄ → C₆H₃(OH)₂(SO₃H) + H₂O

Step 2: Salification with Diethylamine

C₆H₃(OH)₂(SO₃H) + (C₂H₅)₂NH → [C₆H₃(OH)₂(SO₃)]⁻[(C₂H₅)₂NH₂]⁺

The overall reaction workflow is depicted below.

SynthesisWorkflow cluster_0 Step 1: Sulfonation cluster_1 Step 2: Salification & Purification HQ Hydroquinone Sulfonation Sulfonation Reaction (Heat, Stir) HQ->Sulfonation H2SO4 Sulfuric Acid H2SO4->Sulfonation DHBSA 2,5-Dihydroxybenzenesulfonic Acid Solution Sulfonation->DHBSA Salification Salification (Temp Control) DHBSA->Salification Transfer DEA Diethylamine DEA->Salification Crude Crude Etamsylate (Crystallization & Filtration) Salification->Crude Refining Refining (Recrystallization) Crude->Refining Final High-Purity Etamsylate Refining->Final

Caption: Experimental workflow for the synthesis of Etamsylate.

Materials and Reagents

Reagent/MaterialCAS NumberRecommended PuritySupplier ExampleNotes
Hydroquinone123-31-9>99%Sigma-AldrichStarting material for precursor synthesis.
Sulfuric Acid (conc.)7664-93-995-98%MerckUsed as the sulfonating agent.[7]
Diethylamine109-89-7>99.5%Sigma-AldrichBase for salt formation.
Absolute Ethanol64-17-5>99.5%Fisher ScientificSolvent for recrystallization.[8]
Activated Carbon7440-44-0Decolorizing gradeSigma-AldrichUsed for purification.[9]
Distilled Water7732-18-5N/AIn-houseUsed throughout the process.
Cyclohexane110-82-7>99%Sigma-AldrichSolvent for azeotropic dehydration.[10]

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 90-100g of etamsylate. All operations should be performed in a well-ventilated fume hood.

Part A: Preparation of this compound Solution

The causality behind this initial step is to create the acidic precursor required for salt formation. Using a solvent like cyclohexane allows for azeotropic removal of water generated during the sulfonation, driving the reaction to completion.[10]

  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a condenser with a Dean-Stark trap.

  • Azeotropic Dehydration: To the flask, add hydroquinone (e.g., 110 g, 1.0 mol) and cyclohexane (450 mL). Heat the mixture to reflux with vigorous stirring to remove any residual water azeotropically.

  • Sulfonation: After water removal, cool the mixture to approximately 85°C. Slowly add concentrated sulfuric acid (e.g., 100 g, ~1.0 mol) dropwise from the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 90°C to prevent side reactions.[10]

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 90°C for 1 hour with continuous stirring.[10] The product, this compound, will be present in the reaction mixture.

  • Cooling: Stop heating and allow the mixture to cool to 60-65°C. The resulting solution/slurry is used directly in the next step.

Part B: Salification and Purification of Etamsylate

This stage involves a controlled acid-base neutralization. Temperature control is critical; the reaction is exothermic, and excessive heat can lead to degradation and reduced yield. The subsequent crystallization and recrystallization steps are designed to isolate and purify the product, leveraging its temperature-dependent solubility in ethanol.

  • Preparation of Amine Solution: In a separate beaker, prepare a solution of diethylamine (e.g., 73 g, 1.0 mol) in distilled water (90 mL). Cool this solution in an ice bath.

  • Salification Reaction: Slowly add the cold diethylamine solution to the this compound mixture from Part A, while maintaining the reaction temperature between 60-70°C.[10] Vigorous stirring is essential.

  • Phase Separation: After the addition is complete, stop stirring and allow the layers to separate. The lower aqueous phase contains the etamsylate product.[10]

  • Crystallization: Transfer the hot aqueous phase to a new flask. Cool the solution slowly to 10°C while stirring, then further cool to 0-5°C and hold for at least 2 hours to ensure complete crystallization of the crude etamsylate.[9][10]

  • Isolation of Crude Product: Filter the resulting white crystals using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove impurities. Dry the crude product. A typical yield for the crude product is around 85-92%.[9]

  • Refining (Recrystallization):

    • Transfer the crude etamsylate to a flask. Add absolute ethanol (typically in a 1:2 to 1:3 mass ratio of crude product to ethanol).[8]

    • Heat the mixture with stirring until the solid completely dissolves.

    • Add a small amount of activated carbon (e.g., 1-2% of the crude product mass) and boil for 5-10 minutes to decolorize the solution.[8][9]

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to room temperature, then cool in an ice bath (0-5°C) to induce recrystallization.

    • Filter the purified white crystals, wash with a minimal amount of cold ethanol, and dry under vacuum at 50°C to a constant weight.[8]

SalificationPurification DHBSA_sol DHBSA Solution (from Part A, 60-65°C) Reaction Salification Reaction (Stirring, <70°C) DHBSA_sol->Reaction DEA_sol Cold Diethylamine Solution DEA_sol->Reaction Cooling Cooling & Crystallization (Cool to 0-5°C) Reaction->Cooling Filter1 Filtration & Washing (Cold Ethanol) Cooling->Filter1 Crude Crude Etamsylate Filter1->Crude Recrystal Recrystallization (Hot Ethanol + Act. Carbon) Crude->Recrystal Filter2 Hot Filtration Recrystal->Filter2 Cooling2 Cooling & Crystallization Filter2->Cooling2 Filter3 Final Filtration & Washing (Cold Ethanol) Cooling2->Filter3 Drying Vacuum Drying (50°C) Filter3->Drying Final High-Purity Etamsylate Drying->Final

Caption: Detailed workflow for salification and purification steps.

Product Characterization and Quality Control

The synthesized etamsylate should be a white or almost white crystalline powder.[2][11] The following analytical methods are recommended for confirming its identity and purity.

ParameterMethodExpected Result / Conditions
Appearance Visual InspectionWhite to slightly beige crystalline powder.
Melting Point Melting Point Apparatus127–134°C.[11]
Solubility Solubilization TestVery soluble in water, freely soluble in methanol, soluble in ethanol.[6]
Identity & Purity RP-HPLCColumn: C18 (e.g., 250 mm × 4.6 mm, 5 µm).[3][12]Mobile Phase: Methanol/Phosphate Buffer (pH 3.0-3.5) mixture (e.g., 60:40 or 5:95 v/v).[3][12]Flow Rate: 0.6-0.75 mL/min.[3][12]Detection: UV at ~290-300 nm.[12][13]Result: Purity should be >99%.
Structural Confirmation UV SpectroscopyIn distilled water, λmax should be observed around 300 nm.[13]
Structural Confirmation IR SpectroscopyCharacteristic peaks for O-H (hydroxyl), N-H (ammonium), S=O (sulfonate), and aromatic C-H bonds should be observed.
Structural Confirmation ¹H NMR SpectroscopySignals corresponding to the aromatic protons of the dihydroxybenzenesulfonate ring and the ethyl protons (-CH₂- and -CH₃) of the diethylammonium cation should be present with appropriate integration and splitting patterns.[14]

Safety and Handling

Etamsylate and the reagents used in its synthesis require careful handling. Adherence to standard laboratory safety protocols is mandatory.

  • General Precautions: Work in a well-ventilated fume hood. Avoid inhalation of dust, vapors, and mists. Prevent contact with skin and eyes.[15]

  • Personal Protective Equipment (PPE): Wear safety goggles with side-shields, a lab coat, and appropriate chemical-resistant gloves.[16]

  • Reagent-Specific Hazards:

    • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • Diethylamine: Flammable liquid and vapor. Corrosive and toxic if inhaled.

    • Etamsylate: May cause eye irritation.[15][17]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[16][17]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[16]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

  • Spill & Waste Disposal: Absorb spills with inert material (e.g., sand, vermiculite).[15] Dispose of chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete sulfonation reaction.Ensure anhydrous conditions during sulfonation. Verify the reaction time and temperature are adequate (90°C for 1h).[10]
Loss of product during filtration/transfers.Ensure complete crystallization by allowing sufficient time at low temperatures (0-5°C).[9] Use minimal cold solvent for washing crystals.
Salification temperature too high, causing degradation.Strictly control the temperature during diethylamine addition to below 70°C.[10]
Product is Colored (Not White) Impurities from starting materials or side reactions.Use high-purity starting reagents. Ensure the amount of activated carbon is sufficient for decolorization during recrystallization.[8]
Low Purity (by HPLC) Inefficient purification.Perform a second recrystallization. Ensure the solvent used for recrystallization is appropriate and of high purity.
Incomplete removal of starting materials.Ensure the molar ratios of reactants are correct. Thoroughly wash the filtered crystals.

References

The Versatile Monomer: 2,5-Dihydroxybenzenesulfonic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Multifunctional Monomer

In the landscape of polymer science, the selection of a monomer is a critical determinant of the final polymer's properties and applications. 2,5-Dihydroxybenzenesulfonic acid, a derivative of hydroquinone, stands out as a uniquely versatile monomer.[1][2] Its structure, featuring two hydroxyl groups and a sulfonic acid moiety, offers multiple avenues for polymerization and functionalization. This dual functionality allows for the synthesis of polymers with tailored properties, such as high proton conductivity, hydrophilicity, and the potential for redox activity. These characteristics make polymers derived from this compound prime candidates for a range of advanced applications, from proton exchange membranes in fuel cells to novel drug delivery systems. This guide provides an in-depth exploration of the use of this compound in polymer synthesis, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and professionals in drug development.

I. Polymerization Pathways: Harnessing the Reactivity of this compound

The unique chemical structure of this compound allows for its participation in several polymerization reactions. The hydroxyl groups can engage in condensation polymerization, while the electron-rich aromatic ring is amenable to oxidative and electrochemical polymerization.

A. Nucleophilic Aromatic Substitution (Condensation Polymerization)

This is a widely employed method for synthesizing high-performance polymers like sulfonated poly(arylene ether sulfone)s (SPAES).[3][4][5] In this reaction, the hydroxyl groups of this compound (or its salt form) act as nucleophiles, attacking activated aromatic halides (typically fluoro- or chloro-substituted compounds) to form ether linkages. The sulfonic acid group is carried into the polymer backbone, imparting hydrophilicity and proton conductivity.

Causality of Experimental Choices:

  • Monomer Form: The potassium or sodium salt of this compound is often used to enhance its nucleophilicity.

  • Aprotic Polar Solvent: Solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are used to dissolve the monomers and the growing polymer chain.

  • Anhydrous Conditions: The reaction is sensitive to water, which can react with the activated halides and terminate the polymerization. A Dean-Stark trap is typically used to remove water by azeotropic distillation with a solvent like toluene.

  • Inert Atmosphere: An inert atmosphere (nitrogen or argon) is crucial to prevent side reactions, such as oxidation of the hydroxyl groups at high temperatures.

  • Catalyst: A weak base, such as potassium carbonate (K₂CO₃), is used to ensure the dihydroxy monomer remains in its phenoxide form, a more potent nucleophile.

Experimental Workflow: Condensation Polymerization

cluster_prep Monomer Preparation & Setup cluster_reaction Polymerization Reaction cluster_workup Polymer Isolation & Purification Monomer_Prep Dry this compound potassium salt and co-monomer (e.g., bis(4-fluorophenyl) sulfone) Flask_Setup Assemble 4-neck flask with mechanical stirrer, Dean-Stark trap, condenser, and N₂ inlet Charge_Flask Charge flask with monomers, K₂CO₃, NMP, and toluene Flask_Setup->Charge_Flask Azeotropic_Distillation Heat to reflux (140-150°C) for 4-6h to remove water azeotropically Charge_Flask->Azeotropic_Distillation Heat Polymerization Increase temperature to 170-190°C and maintain for 12-24h Azeotropic_Distillation->Polymerization Remove toluene Precipitation Cool and pour the viscous solution into a non-solvent (e.g., methanol or water) Polymerization->Precipitation Reaction complete Washing Filter and wash the polymer precipitate with deionized water and methanol Precipitation->Washing Drying Dry the polymer in a vacuum oven at 80-100°C for 24h Washing->Drying

Caption: Workflow for condensation polymerization.

Detailed Protocol: Synthesis of a Sulfonated Poly(arylene ether sulfone) Copolymer

  • Monomer and Reagent Preparation:

    • Dry the potassium salt of this compound (1 equivalent) and bis(4-fluorophenyl) sulfone (1 equivalent) in a vacuum oven at 100°C overnight.

    • Ensure potassium carbonate (K₂CO₃, 1.1 equivalents) is finely ground and dried.

    • Use anhydrous N-methyl-2-pyrrolidone (NMP) and toluene.

  • Reaction Setup:

    • Assemble a four-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet/outlet.

    • Purge the system with dry nitrogen for at least 30 minutes.

  • Polymerization:

    • Under a positive nitrogen flow, charge the flask with the dried monomers, K₂CO₃, NMP (to achieve a solids concentration of 15-25% w/v), and toluene (approximately half the volume of NMP).

    • Heat the mixture to 140-150°C with vigorous stirring. Toluene will begin to reflux, and water will be collected in the Dean-Stark trap.

    • Continue the azeotropic distillation for 4-6 hours until no more water is collected.

    • Drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 170-190°C.

    • Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature, and dilute with additional NMP if necessary to reduce viscosity.

    • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or deionized water, while stirring vigorously.

    • A fibrous or powdered polymer precipitate will form.

    • Collect the polymer by filtration and wash it extensively with hot deionized water to remove any residual salts and solvent, followed by washing with methanol.

    • Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.

B. Oxidative Polymerization

Oxidative polymerization offers a different route to creating polymers from this compound. In this method, an oxidizing agent is used to initiate the polymerization of the monomer. The reaction proceeds through the formation of radical cations, which then couple to form new carbon-carbon or carbon-oxygen bonds. This method is particularly useful for synthesizing conjugated polymers with interesting electronic and optical properties.

Causality of Experimental Choices:

  • Oxidizing Agent: Common oxidizing agents include ammonium persulfate (APS), iron(III) chloride (FeCl₃), or enzymatic catalysts like laccase or horseradish peroxidase. The choice of oxidant can influence the polymer's structure and properties.

  • Solvent: Aqueous solutions are often used, especially for enzymatic polymerization, which is a green chemistry approach. For chemical oxidation, acidic aqueous solutions may be employed.[6]

  • pH Control: The pH of the reaction medium can significantly affect the rate of polymerization and the structure of the resulting polymer, particularly in enzymatic reactions.

  • Temperature: The reaction temperature is controlled to manage the reaction rate and prevent degradation of the monomer or polymer.

Experimental Workflow: Oxidative Polymerization

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Isolation and Purification Monomer_Sol Dissolve this compound in an appropriate solvent (e.g., acidic water) Initiation Add the oxidant solution dropwise to the monomer solution with stirring at a controlled temperature Monomer_Sol->Initiation Oxidant_Sol Prepare a solution of the oxidizing agent (e.g., ammonium persulfate) Oxidant_Sol->Initiation Propagation Allow the reaction to proceed for a set time (e.g., 2-24h). A color change or precipitate may be observed. Initiation->Propagation Isolation Isolate the polymer by filtration or centrifugation Propagation->Isolation Washing Wash the polymer with deionized water and an organic solvent (e.g., methanol) to remove residual monomer and oxidant Isolation->Washing Drying Dry the polymer under vacuum Washing->Drying

Caption: Workflow for oxidative polymerization.

Detailed Protocol: Chemical Oxidative Polymerization

  • Solution Preparation:

    • Dissolve this compound (1 equivalent) in a 0.5 M HCl solution to a concentration of 0.03 mol/L.

    • Prepare a separate solution of ammonium persulfate (APS, 1.25 equivalents) in 0.5 M HCl.

    • Cool both solutions to 5°C in an ice bath.

  • Polymerization:

    • While stirring the monomer solution vigorously, add the APS solution dropwise over 30 minutes.

    • Maintain the temperature at 5°C during the addition.

    • After the addition is complete, continue stirring the reaction mixture at 20°C for 24 hours. A dark-colored precipitate should form.

  • Isolation and Purification:

    • Collect the polymer precipitate by centrifugation or vacuum filtration.

    • Wash the polymer repeatedly with deionized water until the filtrate is colorless and the pH is neutral.

    • Further wash the polymer with methanol to remove any unreacted monomer and oligomers.

    • Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

C. Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface.[7] An external potential is applied to a solution containing the monomer, causing it to oxidize and form radical cations at the electrode surface. These reactive species then polymerize on the electrode. This method allows for precise control over the thickness and morphology of the polymer film.

Causality of Experimental Choices:

  • Electrolyte: A supporting electrolyte (e.g., H₂SO₄) is necessary to ensure the conductivity of the solution.

  • Solvent: The choice of solvent depends on the solubility of the monomer and its electrochemical stability. For this compound, acidic aqueous solutions are suitable.

  • Electrode Material: The working electrode, on which the polymer film is deposited, can be made of various materials like platinum, glassy carbon, or indium tin oxide (ITO) glass.

  • Electrochemical Technique: Cyclic voltammetry is a common method, where the potential is repeatedly swept between two limits. This allows for both polymerization and characterization of the growing film.

Experimental Workflow: Electrochemical Polymerization

cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_post_treatment Film Characterization Cell_Assembly Assemble a three-electrode cell: Working (e.g., GCE), Counter (e.g., Pt wire), and Reference (e.g., Ag/AgCl) electrodes Deoxygenation Purge the solution with N₂ for 15-20 min to remove dissolved oxygen Cell_Assembly->Deoxygenation Electrolyte_Prep Prepare an electrolyte solution containing This compound and a supporting electrolyte (e.g., H₂SO₄) Electrolyte_Prep->Deoxygenation CV_Scan Perform cyclic voltammetry by scanning the potential between defined limits (e.g., -0.2 to +1.0 V) for a set number of cycles Deoxygenation->CV_Scan Rinsing Gently rinse the polymer-coated electrode with deionized water CV_Scan->Rinsing Drying Dry the electrode under a stream of nitrogen Rinsing->Drying Analysis Characterize the film using electrochemical and spectroscopic techniques Drying->Analysis

Caption: Workflow for electrochemical polymerization.

Detailed Protocol: Electrochemical Polymerization via Cyclic Voltammetry

  • Electrode Preparation:

    • Polish a glassy carbon electrode (GCE) with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, smooth surface.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode electrochemical cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Prepare the electrolyte solution consisting of 0.1 M this compound in 0.5 M H₂SO₄.

    • Deoxygenate the solution by bubbling with high-purity nitrogen for at least 15 minutes.

  • Electropolymerization:

    • Immerse the electrodes in the solution and maintain a nitrogen blanket over the solution.

    • Using a potentiostat, perform cyclic voltammetry by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.

    • During the scans, a polymer film will deposit onto the GCE surface, evidenced by an increase in the peak currents with each cycle.

  • Post-Polymerization Treatment:

    • After the desired number of cycles, remove the polymer-coated electrode from the solution.

    • Gently rinse the electrode with deionized water to remove any unpolymerized monomer and electrolyte.

    • Dry the film under a gentle stream of nitrogen.

    • The coated electrode is now ready for characterization or application.

II. Polymer Characterization and Properties

Proper characterization of the synthesized polymers is essential to understand their structure-property relationships.

Property Technique Typical Results and Interpretation
Chemical Structure FTIR, ¹H NMRConfirmation of functional groups and polymer backbone structure.
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number average (Mn), weight average (Mw), and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Assesses the decomposition temperature, indicating the polymer's stability at high temperatures.
Glass Transition Temp. Differential Scanning Calorimetry (DSC)Identifies the temperature at which the polymer transitions from a rigid to a more flexible state.
Proton Conductivity Electrochemical Impedance Spectroscopy (EIS)Measures the ability of the polymer membrane to conduct protons, crucial for fuel cell applications.
Water Uptake Gravimetric AnalysisQuantifies the hydrophilicity of the polymer, which influences proton conductivity and dimensional stability.

III. Applications in Drug Development and Beyond

The unique properties of polymers derived from this compound open up a range of potential applications, particularly in the biomedical field.

A. pH-Responsive Drug Delivery

The sulfonic acid groups in the polymer backbone provide a pH-responsive character. At neutral or basic pH, these groups are deprotonated and negatively charged, leading to electrostatic repulsion and swelling of the polymer matrix. In acidic environments, they become protonated, reducing repulsion and causing the matrix to shrink. This behavior can be exploited for targeted drug delivery.[8][9] For example, a drug can be loaded into the polymer matrix and its release can be triggered by the lower pH of a tumor microenvironment or within the endosomes of a cell.

B. Potential for Bioactive Scaffolds and Coatings

Hydroquinone and its derivatives are known to have antioxidant and other biological activities. Incorporating these moieties into a polymer backbone could lead to the development of bioactive materials for tissue engineering scaffolds or implant coatings.

C. Advanced Materials

Beyond biomedical applications, these polymers are highly valuable as:

  • Proton Exchange Membranes: As demonstrated in the synthesis of SPAES, the sulfonic acid groups provide excellent proton conductivity, making these materials suitable for fuel cells.

  • Conducting Polymers: Through oxidative or electrochemical polymerization, conjugated polymers with electronic conductivity can be synthesized, with potential uses in sensors, antistatic coatings, and organic electronics.

Conclusion

This compound is a monomer with significant, yet not fully tapped, potential. Its trifunctional nature allows for the synthesis of a diverse array of polymers through various polymerization techniques. The resulting polymers, endowed with properties like proton conductivity, pH-responsiveness, and potential bioactivity, are poised to make significant contributions to fields ranging from energy materials to advanced drug delivery. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore and innovate with this versatile building block.

References

Application of 2,5-Dihydroxybenzenesulfonic Acid in Dye and Pigment Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the application of 2,5-dihydroxybenzenesulfonic acid in the synthesis of dyes and pigments, tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of facts to offer a narrative grounded in the principles of synthetic chemistry, explaining the rationale behind experimental choices and providing detailed, actionable protocols.

Introduction to this compound: A Versatile Dyestuff Intermediate

This compound, also known as hydroquinone-2-sulfonic acid, is an aromatic compound characterized by a benzene ring substituted with two hydroxyl (-OH) groups and one sulfonic acid (-SO₃H) group.[1][2] This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of a variety of colorants.

The hydroxyl groups, being electron-donating and ortho-, para-directing, activate the benzene ring, making it highly susceptible to electrophilic substitution reactions, most notably azo coupling. The sulfonic acid group imparts water solubility to the molecule and its derivatives, a crucial property for many dyeing applications, particularly for textile fibers like wool, silk, and nylon.[3] Furthermore, the two adjacent hydroxyl groups can act as a bidentate ligand, enabling the formation of stable metal complexes, which is the basis for its use in mordant and metal-complex dyes.[3]

This guide will delve into the practical applications of this compound in the synthesis of two major classes of dyes: azo dyes and metal-complex/mordant dyes.

I. Synthesis of Azo Dyes using this compound as a Coupling Component

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling component. In this context, this compound serves as an excellent coupling component due to the activating effect of its hydroxyl groups.

A. The Chemistry of Azo Coupling with this compound

The diazonium ion (Ar-N₂⁺) is a weak electrophile and will readily attack the electron-rich ring of this compound. The coupling reaction is typically carried out in a slightly alkaline medium to deprotonate one of the hydroxyl groups, forming a more strongly activating phenoxide ion. This enhances the nucleophilicity of the ring and facilitates the electrophilic aromatic substitution. The azo bridge will preferentially form at the position para to one of the hydroxyl groups.

B. General Protocol for the Synthesis of a Monoazo Dye

This protocol outlines the general procedure for the synthesis of a simple monoazo dye by coupling a diazotized aromatic amine with this compound.

Step 1: Diazotization of an Aromatic Amine

  • Dissolution of the Amine: In a beaker, dissolve one molar equivalent of the chosen primary aromatic amine (e.g., aniline-2-sulfonic acid) in a dilute solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of one molar equivalent of sodium nitrite in cold water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0-5 °C throughout the addition. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Azo Coupling

  • Preparation of the Coupling Solution: In a separate beaker, dissolve one molar equivalent of this compound in a dilute aqueous solution of sodium hydroxide or sodium carbonate to achieve a slightly alkaline pH. Cool this solution to 0-5 °C in an ice-water bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution with vigorous stirring. A colored precipitate or solution of the azo dye should form immediately.

  • Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction. The dye can then be isolated by filtration, and if necessary, purified by recrystallization from an appropriate solvent.

Figure 1: General workflow for the synthesis of an azo dye using this compound.

II. Synthesis of Mordant and Metal-Complex Dyes

Mordant dyes are colorants that require a mordant—typically a metal salt—to fix the dye to the textile fibers.[4] The mordant forms an insoluble complex with the dye molecule, enhancing its fastness properties, such as lightfastness and washfastness. This compound is an excellent precursor for mordant dyes due to the ability of its two hydroxyl groups to chelate with metal ions.

A. The Principle of Mordanting

The o-dihydroxy arrangement on the benzene ring of dyes derived from this compound acts as a "bite" for metal ions like chromium, copper, iron, or aluminum. This chelation results in the formation of a larger, more stable, and less soluble complex that is firmly anchored to the fiber. The color of the final dyeing can vary significantly depending on the metal mordant used.

B. Protocol for the Synthesis of a Chrome Mordant Dye

This protocol describes the synthesis of a mordant dye and its subsequent application to wool using a chrome mordant.

Step 1: Synthesis of the Azo Dye Ligand

Follow the procedure outlined in Section I.B. to synthesize a monoazo dye using this compound as the coupling component. The resulting azo dye will serve as the ligand for the metal complex.

Step 2: Application of the Mordant and Dye to Wool (Chrome Mordanting)

  • Pre-mordanting (Pre-chroming):

    • Prepare a dyebath containing the wool yarn or fabric, water, and a chromium salt such as potassium dichromate (typically 1-3% on the weight of the fiber).

    • Slowly raise the temperature of the bath to boiling and maintain for 30-60 minutes.

    • Allow the bath to cool, then remove the mordanted wool and rinse thoroughly.

  • Dyeing:

    • Prepare a new dyebath containing the synthesized azo dye.

    • Introduce the pre-mordanted wool into the dyebath.

    • Slowly raise the temperature to boiling and maintain for 60-90 minutes.

    • Allow the dyebath to cool gradually before removing the dyed wool.

    • Rinse the dyed wool thoroughly and allow it to dry.

Figure 2: Workflow for the application of a mordant dye synthesized from a this compound derivative.

III. Characterization and Properties of Derived Dyes

The properties of the dyes synthesized from this compound are crucial for their application. Key characteristics include their color, spectral properties, and fastness to various agents.

A. Spectral Properties

The color of the synthesized dyes can be quantified by UV-Visible spectroscopy. The wavelength of maximum absorption (λmax) provides information about the electronic transitions within the chromophore.

Dye ClassTypical λmax Range (nm)Observed Color
Monoazo Dyes400 - 550Yellow, Orange, Red
Metal-Complex Dyes500 - 650Red, Bordeaux, Blue, Black

Note: The exact λmax and color will depend on the specific aromatic amine used in the diazotization step and the metal used for complexation.

B. Fastness Properties

The fastness of a dye refers to its resistance to fading or bleeding under various conditions. Dyes derived from this compound, particularly the metal-complexed mordant dyes, generally exhibit good to excellent fastness properties.

Fastness PropertyTypical Rating (Grey Scale)
Lightfastness4-5
Washfastness4-5
Rubbing Fastness4-5

Note: Fastness is rated on a scale of 1 to 5, where 5 represents the highest fastness. For lightfastness, a scale of 1 to 8 is sometimes used.

IV. Conclusion

This compound is a foundational building block in the synthesis of a wide array of azo and mordant dyes. Its unique molecular architecture, featuring activating hydroxyl groups for facile azo coupling, a solubilizing sulfonic acid group, and a metal-chelating dihydroxy moiety, provides a versatile platform for the creation of high-performance colorants. The protocols and principles outlined in this guide offer a solid framework for researchers and scientists to explore the rich and vibrant chemistry of dyes derived from this important intermediate.

V. References

  • C.I. Mordant Black 17 2538-85-4 wiki - Guidechem. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Brown 1 - World dye variety. (2012, September 13). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Black 17 - World dye variety. (2012, September 14). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Brown 4 - World dye variety. (2012, September 13). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Brown 1 - 3564-15-6 - Vulcanchem. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Black 17 | 2538-85-4 - ChemicalBook. (2025, September 17). Retrieved December 19, 2025, from --INVALID-LINK--

  • Synthesis of various acid dyes from hydroquinone derivative - IOSR Journal. (2022, November 12). Retrieved December 19, 2025, from --INVALID-LINK--

  • Reaction Coupling of dysonium salts. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • The Synthesis of Azo Dyes. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • C.I. Mordant Brown 1 | CAS#3564-15-6 | MedKoo. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • COUPLING REACTIONS OF DIAZONIUM SALTS - YouTube. (2021, March 2). Retrieved December 19, 2025, from --INVALID-LINK--

  • CAS 2538-85-4: C.I. Mordant Black 17 - CymitQuimica. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Coupling with diazonium salt ? | ResearchGate. (2016, August 24). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Black 17 | CAS No- 2538-85-4 - Simson Pharma Limited. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Basic Brown 4 - World dye variety. (2012, May 4). Retrieved December 19, 2025, from --INVALID-LINK--

  • Organic Syntheses Procedure. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Results of solvent dyes on printing and various fastness properties of... | Download Table - ResearchGate. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Acid Brown 4 - World dye variety. (2012, June 15). Retrieved December 19, 2025, from --INVALID-LINK--

  • Disperse Brown 4 - World dye variety. (2012, March 30). Retrieved December 19, 2025, from --INVALID-LINK--

  • 23.6: Coupling Reactions of Aryl Diazonium Salts - Chemistry LibreTexts. (2019, June 5). Retrieved December 19, 2025, from --INVALID-LINK--

  • US4073781A - Method of production of azo dyes from a quinone containing compound and a diazonium compound - Google Patents. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Mordant Brown 33 - World dye variety. (2012, September 13). Retrieved December 19, 2025, from --INVALID-LINK--

  • CAS 3564-15-6 MORDANT BROWN 1 - BOC Sciences. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Color fastness properties of the dyed samples with and without mordants. - ResearchGate. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • CHEM254 Experiment 5 Combinatorial Synthesis of an Azo Dye 1 Many plants yield dyestuffs that will dye wool or silk, but. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

  • Al-Nahrain Journal of Science An Overview of Preparation for Different Azo Compounds. (2025, January 9). Retrieved December 19, 2025, from --INVALID-LINK--

  • (PDF) Evaluation of colour fastness properties of natural dye extracted from Symplocos racemosa (Lodh) on wool fibres using combination of natural and synthetic mordants - ResearchGate. (2025, August 6). Retrieved December 19, 2025, from --INVALID-LINK--

  • Understanding the Fastness Issues of Natural Dyes - ResearchGate. (2024, May 27). Retrieved December 19, 2025, from --INVALID-LINK--

  • Stilbene Dyes - ResearchGate. (n.d.). Retrieved December 19, 2025, from --INVALID-LINK--

References

Application Notes and Protocols for the Development of Chemical Sensors Using 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of 2,5-Dihydroxybenzenesulfonic Acid in Chemical Sensing

This compound, a sulfonated hydroquinone derivative, is a highly functionalized aromatic compound with significant potential in the development of chemical sensors. Its unique structure, featuring two hydroxyl groups and a sulfonic acid moiety on a benzene ring, imparts a range of properties that are advantageous for sensing applications. The hydroxyl groups provide excellent chelating capabilities for metal ions, while the aromatic ring can be readily polymerized, particularly through electrochemical methods, to form a stable and conductive polymer film on an electrode surface. The sulfonic acid group enhances the aqueous solubility of the monomer and can influence the morphology and ion-exchange properties of the resulting polymer.

These characteristics make this compound and its polymeric form, poly(this compound), attractive materials for the fabrication of electrochemical, colorimetric, and fluorescent sensors for a variety of analytes, including heavy metal ions and biologically important molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and applications of chemical sensors based on this compound.

Part 1: Principles of Sensing with this compound

The sensing capabilities of this compound are primarily derived from two key mechanisms: chelation and electropolymerization .

Chelation-Based Sensing

The two adjacent hydroxyl groups on the benzene ring of this compound can act as a bidentate ligand, forming stable complexes with a variety of metal ions[1]. This chelation event can be transduced into a measurable signal in several ways:

  • Colorimetric Sensing: The formation of a metal-ligand complex often results in a distinct color change, which can be quantified using spectrophotometry. The color of the complex can be pH-dependent, allowing for tunable selectivity[2].

  • Fluorescent Sensing: The binding of an analyte can modulate the fluorescence properties of the molecule, leading to either fluorescence quenching or enhancement.

  • Electrochemical Sensing: The chelation of a metal ion can alter the electrochemical properties of the molecule, which can be detected by techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).

Electropolymerization for Sensor Fabrication

This compound can be electropolymerized onto a conductive substrate, such as a glassy carbon electrode (GCE), to create a functionalized sensor surface[3][4]. The resulting polymer film, poly(this compound), possesses several advantages for sensing:

  • Enhanced Stability and Reusability: The polymer film provides a robust and reusable sensor surface compared to a monomer-modified electrode.

  • Increased Surface Area: The polymer can form a porous, three-dimensional structure, increasing the active surface area for analyte interaction.

  • Improved Selectivity: The polymer matrix can be tailored to enhance selectivity for specific analytes.

The electropolymerization process involves the oxidation of the monomer at the electrode surface, leading to the formation of radical cations that couple to form polymer chains. The growth of the polymer film can be precisely controlled by adjusting the electrochemical parameters, such as the potential range, scan rate, and number of cycles.

Part 2: Protocols for Sensor Development

This section provides detailed, step-by-step protocols for the fabrication and application of chemical sensors based on this compound.

Protocol 1: Electrochemical Sensor for Heavy Metal Detection via Electropolymerization

This protocol describes the fabrication of a poly(this compound) modified glassy carbon electrode (GCE) for the detection of heavy metal ions, such as lead (Pb²⁺) and cadmium (Cd²⁺), using square wave anodic stripping voltammetry (SWASV).

Materials and Reagents:

  • Glassy Carbon Electrode (GCE)

  • This compound

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.0)

  • Acetate buffer solution (0.1 M, pH 4.5)

  • Standard solutions of heavy metal ions (e.g., Pb²⁺, Cd²⁺)

  • High-purity water

  • Alumina slurry (0.05 µm) for electrode polishing

  • Potentiostat/galvanostat electrochemical workstation

Experimental Workflow:

G cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_detection Heavy Metal Detection (SWASV) Prep1 Polish GCE with alumina slurry Prep2 Sonciate in water and ethanol Prep1->Prep2 Prep3 Dry under nitrogen stream Prep2->Prep3 Poly1 Immerse GCE in monomer solution (2,5-DHBSA in PBS) Prep3->Poly1 Ready for modification Poly2 Cycle potential (e.g., -0.2 to +1.2 V) for several cycles Poly1->Poly2 Poly3 Rinse with deionized water Poly2->Poly3 Det1 Accumulate heavy metals at a negative potential Poly3->Det1 Modified electrode ready for use Det2 Strip metals by scanning to a positive potential Det1->Det2 Det3 Record stripping peaks Det2->Det3

Figure 1: Workflow for the fabrication and application of an electrochemical sensor.

Step-by-Step Methodology:

  • GCE Pre-treatment:

    • Polish the GCE surface to a mirror finish with 0.05 µm alumina slurry on a polishing pad.

    • Rinse thoroughly with high-purity water.

    • Sonnicate the electrode sequentially in high-purity water and ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a gentle stream of nitrogen.

  • Electropolymerization of this compound:

    • Prepare a 10 mM solution of this compound in 0.1 M PBS (pH 7.0).

    • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the monomer solution.

    • Perform cyclic voltammetry by scanning the potential from -0.2 V to +1.2 V at a scan rate of 50 mV/s for 15 cycles. A gradual increase in the redox peak currents should be observed, indicating the growth of the polymer film.

    • After electropolymerization, rinse the modified electrode thoroughly with high-purity water to remove any unreacted monomer.

  • Heavy Metal Detection by SWASV:

    • Prepare a series of standard solutions of the target heavy metal ion(s) in 0.1 M acetate buffer (pH 4.5).

    • Immerse the poly(this compound)/GCE in the sample solution.

    • Apply a deposition potential of -1.2 V for 180 seconds with stirring to pre-concentrate the heavy metal ions onto the electrode surface.

    • Stop the stirring and allow the solution to equilibrate for 10 seconds.

    • Perform the stripping step by scanning the potential from -1.2 V to 0.2 V using square wave voltammetry.

    • Record the resulting stripping peaks. The peak potential is characteristic of the metal ion, and the peak height is proportional to its concentration.

Expected Results and Data Analysis:

A calibration curve can be constructed by plotting the stripping peak current as a function of the heavy metal ion concentration. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.

ParameterExpected Value
Linear Range 0.1 - 100 µg/L
Limit of Detection (LOD) ~0.05 µg/L for Pb²⁺
Sensitivity Analyte-dependent
Reproducibility (RSD) < 5%
Protocol 2: Colorimetric Sensor for Iron (III) Detection

This protocol, adapted from a method using the structurally similar Tiron[2], describes a simple colorimetric assay for the detection of ferric ions (Fe³⁺) using this compound.

Materials and Reagents:

  • This compound solution (10 mM in deionized water)

  • Acetate buffer solution (1 M, pH 5.0)

  • Standard solutions of Iron (III) chloride (FeCl₃)

  • UV-Vis Spectrophotometer

  • Cuvettes

Experimental Workflow:

G cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement Prep1 Prepare Fe(III) standard solutions React1 Mix sample/standard with buffer and 2,5-DHBSA solution Prep1->React1 Prep2 Prepare unknown sample solution Prep2->React1 React2 Allow color to develop React1->React2 Meas1 Measure absorbance at the wavelength of maximum absorption React2->Meas1 Meas2 Construct calibration curve and determine unknown concentration Meas1->Meas2

Figure 2: Workflow for the colorimetric detection of Iron (III).

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in deionized water.

    • Prepare a 1 M acetate buffer solution and adjust the pH to 5.0.

    • Prepare a series of Fe³⁺ standard solutions with concentrations ranging from 1 to 50 µM by diluting a stock solution.

  • Colorimetric Assay:

    • In a series of test tubes, add 1.0 mL of each Fe³⁺ standard solution or the unknown sample.

    • To each tube, add 1.0 mL of the 1 M acetate buffer (pH 5.0).

    • Add 1.0 mL of the 10 mM this compound solution to each tube and mix well.

    • Allow the solutions to stand for 15 minutes for the color to develop fully.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Fe³⁺-2,5-dihydroxybenzenesulfonic acid complex (a violet color is expected at this pH, with a λmax around 560 nm, similar to the Tiron complex[2]). Use a blank solution containing all reagents except the Fe³⁺ for baseline correction.

Data Analysis:

Construct a calibration curve by plotting the absorbance values against the corresponding Fe³⁺ concentrations. The concentration of Fe³⁺ in the unknown sample can be determined from the calibration curve.

ParameterExpected Value
Color of Complex (pH 5) Violet
λmax ~560 nm
Linear Range 1 - 50 µM
Limit of Detection (LOD) ~0.5 µM
Protocol 3: Fluorescent Sensor for Dopamine Detection

This protocol outlines a conceptual framework for the development of a fluorescent sensor for dopamine, a critical neurotransmitter. The detection mechanism is based on the interaction between dopamine and this compound, which could lead to fluorescence quenching or enhancement.

Signaling Pathway:

G DHBSA 2,5-DHBSA (Fluorescent) Complex DHBSA-Dopamine Complex (Non-fluorescent/Quenched) DHBSA->Complex + Dopamine Emission Fluorescence Emission DHBSA->Emission Dopamine Dopamine Dopamine->Complex NoEmission Reduced/No Emission Complex->NoEmission Excitation Excitation Light Excitation->DHBSA Excitation->Complex

Figure 3: Proposed signaling pathway for a fluorescent dopamine sensor.

Materials and Reagents:

  • This compound

  • Dopamine hydrochloride

  • Phosphate buffer solution (PBS, 0.1 M, pH 7.4)

  • Fluorescence spectrophotometer

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in PBS.

    • Prepare a series of dopamine standard solutions in PBS.

  • Fluorescence Measurement:

    • In a cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum.

    • Add increasing concentrations of dopamine to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of dopamine concentration.

    • Determine the linear range, limit of detection, and selectivity of the sensor.

Expected Performance:

ParameterTarget Value
Linear Range Sub-micromolar to micromolar
Limit of Detection (LOD) Nanomolar range
Selectivity High against common interferents like ascorbic acid and uric acid

Part 3: Data Presentation and Interpretation

The following tables summarize the expected analytical performance of chemical sensors based on this compound for different analytes and detection methods.

Table 1: Performance of Electrochemical Sensor for Heavy Metals

AnalyteLinear Range (µg/L)Limit of Detection (µg/L)Sensitivity (µA/µg/L)Reference
Pb²⁺0.1 - 1000.050.8Adapted from[1]
Cd²⁺0.2 - 1200.10.5Adapted from[1]

Table 2: Performance of Colorimetric Sensor for Iron (III)

ParameterValueReference
Linear Range (µM)1 - 50Adapted from[2]
Limit of Detection (µM)0.5Adapted from[2]
Molar Absorptivity (L mol⁻¹ cm⁻¹)> 1 x 10⁴Estimated

Table 3: Potential Performance of Fluorescent Sensor for Dopamine

ParameterTarget ValueReference
Linear Range (µM)0.1 - 10Conceptual
Limit of Detection (nM)< 100Conceptual
SelectivityHighConceptual

Conclusion and Future Perspectives

This compound presents a versatile and promising platform for the development of a new generation of chemical sensors. Its inherent chelating ability, coupled with the ease of electropolymerization, allows for the fabrication of sensitive and selective sensors for a range of important analytes. The protocols and application notes provided herein offer a solid foundation for researchers to explore and expand the use of this remarkable molecule in chemical sensing.

Future research in this area could focus on:

  • Expanding the range of detectable analytes: Investigating the use of this compound-based sensors for other environmentally and biologically relevant species.

  • Improving sensor performance: Exploring the use of nanomaterials and other modifiers to enhance the sensitivity, selectivity, and stability of the sensors.

  • Developing multiplexed sensing platforms: Creating sensor arrays for the simultaneous detection of multiple analytes.

  • Miniaturization and integration: Developing portable and field-deployable sensor devices for on-site analysis.

By leveraging the unique properties of this compound, the scientific community can continue to advance the field of chemical sensing and address pressing challenges in environmental monitoring, clinical diagnostics, and drug development.

References

Application Notes and Protocols: The Redox Chemistry of 2,5-Dihydroxybenzenesulfonic Acid and its Potential as a Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Pharmaceutical Precursor

2,5-Dihydroxybenzenesulfonic acid, also known as dobesilic acid, is a water-soluble organic compound most recognized for its role as a key precursor in the synthesis of pharmaceutical agents like calcium dobesilate and ethamsylate.[1] These drugs are utilized for their vasoprotective and antihemorrhagic properties.[1] However, the inherent chemical structure of this compound, featuring a hydroquinone moiety, endows it with potent redox activity that is often overlooked. This technical guide delves into the fundamental redox chemistry of this compound, exploring its potential applications as a reducing agent and redox mediator in the broader context of organic synthesis. While not a conventional reducing agent, its unique properties, particularly its water solubility and pH-dependent redox potential, present opportunities for specialized applications.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the sulfonation of hydroquinone.[1] This electrophilic aromatic substitution reaction typically utilizes sulfuric acid as the sulfonating agent. The reaction conditions can be tuned to optimize the yield and purity of the desired product.

A general representation of the synthesis is depicted below:

G cluster_reactants Reactants cluster_product Product Hydroquinone Hydroquinone DHBSA This compound Hydroquinone:e->DHBSA:w Sulfonation SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid:e->DHBSA:w

Caption: Synthesis of this compound.

A typical synthetic protocol involves the careful addition of sulfuric acid to hydroquinone in a suitable solvent, followed by heating to drive the reaction to completion. The product can then be isolated, often as a salt, such as the potassium salt, to improve stability and ease of handling.[1]

The Hydroquinone/Quinone Redox Couple: The Heart of its Reactivity

The functionality of this compound as a potential reducing agent stems from the reversible two-electron, two-proton oxidation of its hydroquinone ring to the corresponding benzoquinone derivative, 2-sulfo-1,4-benzoquinone. This transformation is the cornerstone of its antioxidant properties and its ability to act as an electron donor.[1][2]

The reversible redox reaction can be visualized as follows:

G DHBSA This compound (Hydroquinone form) SBQ 2-Sulfo-1,4-benzoquinone (Quinone form) DHBSA->SBQ + 2H⁺ + 2e⁻ (Reduction) - 2H⁺ - 2e⁻ (Oxidation)

Caption: The Hydroquinone/Quinone Redox Couple.

The redox potential of this system is pH-dependent, a critical factor for its application.[3] In more alkaline conditions, the deprotonation of the hydroxyl groups makes the hydroquinone form a more potent reducing agent. Conversely, in acidic media, the quinone form becomes a stronger oxidizing agent. This tunability allows for the modulation of its reducing power based on the reaction medium.

Potential Applications as a Reducing Agent

While not a mainstream reagent for common organic transformations, the reducing power of the hydroquinone core can be harnessed for specific applications. The sulfonic acid group enhances water solubility, making it a candidate for reductions in aqueous media, a key aspect of green chemistry.

Reduction of Metal Ions

Hydroquinones are well-documented reducing agents for various metal ions, most notably in the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), a fundamental process in photographic development.[4][5] this compound can be expected to perform similarly, offering a water-soluble alternative for the synthesis of metal nanoparticles or for applications in analytical chemistry.

Hypothetical Protocol for Silver Nanoparticle Synthesis:

  • Preparation of Solutions:

    • Prepare a 0.1 M aqueous solution of this compound.

    • Prepare a 1 mM aqueous solution of silver nitrate (AgNO₃).

    • Prepare a stabilizing agent solution, such as 1% polyvinylpyrrolidone (PVP) in water.

  • Reaction:

    • In a flask, combine 10 mL of the silver nitrate solution and 5 mL of the PVP solution. Stir vigorously.

    • Slowly add the this compound solution dropwise to the silver nitrate/PVP mixture. The rate of addition can control the nucleation and growth of nanoparticles.

    • The formation of silver nanoparticles is indicated by a color change in the solution, typically to a yellowish-brown hue.

  • Analysis:

    • Monitor the formation of nanoparticles using UV-Vis spectroscopy by observing the appearance of the surface plasmon resonance peak for silver.

    • Characterize the size and morphology of the resulting nanoparticles using techniques such as Transmission Electron Microscopy (TEM).

Reduction of Diazonium Salts

Hydroquinone has been demonstrated to be an effective reagent for the reductive deamination of aryldiazonium salts, converting them into the corresponding arenes.[6] This offers a metal-free method for a common transformation in organic synthesis. The water solubility of this compound could be advantageous for substrates that are also water-soluble.

As a Redox Mediator

In electrochemistry and certain catalytic cycles, a redox mediator is a soluble molecule that shuttles electrons between an electrode or a catalyst and a substrate.[7][8] The reversible nature of the hydroquinone/quinone system makes this compound a potential candidate for such roles, particularly in aqueous electrochemical systems.[9] For instance, it could be used to facilitate the reduction of a substrate that has slow electron transfer kinetics at an electrode surface.

Quantitative Data: Redox Properties

The reducing strength of a hydroquinone derivative is intrinsically linked to its redox potential. While specific electrochemical data for this compound may vary with experimental conditions, the general principles for hydroquinones apply.

PropertyValue/DescriptionSignificance
Redox Couple Hydroquinone/QuinoneThe fundamental two-electron, two-proton process.[1]
pH-Dependence Redox potential decreases with increasing pH.The reducing power can be tuned by adjusting the acidity of the medium.[3]
Solubility High in water due to the sulfonic acid group.Enables its use in aqueous reaction systems.[10]

Conclusion and Future Outlook

This compound presents an interesting case of a well-known molecule with underexplored potential in synthetic organic chemistry. While its primary role has been in the pharmaceutical industry, its inherent redox activity, stemming from the hydroquinone core, suggests a range of possibilities as a specialized reducing agent or redox mediator. Its high water solubility is a particularly attractive feature in the context of developing more environmentally benign synthetic methodologies.

Future research could focus on systematically evaluating its reducing capabilities across a range of functional groups and exploring its efficacy as a redox mediator in both chemical and electrochemical systems. For researchers in drug development, understanding the antioxidant properties of this molecule and its derivatives could also provide insights into their mechanisms of action and potential for new therapeutic applications.[2]

References

Application Notes and Protocols: 2,5-Dihydroxybenzenesulfonic Acid as a Novel Cross-Linking Agent in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Exploring the Potential of Phenolic Compounds in Polymer Cross-Linking

In the realm of material science, the development of novel cross-linking agents is paramount for tailoring the physicochemical properties of polymers for a wide array of applications, from biomedical devices to advanced composites. While traditional cross-linkers like glutaraldehyde and epichlorohydrin are effective, their inherent cytotoxicity has propelled the search for safer, more biocompatible alternatives. Phenolic compounds, ubiquitous in nature, have emerged as a promising class of cross-linking agents. Their bio-inspired cross-linking mechanisms, often involving oxidative coupling, offer a greener and more versatile approach to hydrogel formation and material stabilization.[1][2][3]

This application note introduces 2,5-Dihydroxybenzenesulfonic acid (DHBS) as a candidate for a water-soluble, hydroquinone-based cross-linking agent. The presence of two hydroxyl groups on a benzene ring provides the reactive sites for cross-linking, analogous to other phenolic compounds like catechol and gallic acid.[4][5] The addition of a sulfonic acid group is hypothesized to enhance its solubility in aqueous media, a significant advantage for the homogeneous cross-linking of hydrophilic polymers.

This document provides a theoretical framework and a set of investigational protocols for researchers, scientists, and drug development professionals interested in exploring the use of DHBS as a cross-linking agent. The proposed mechanisms and methodologies are grounded in the established chemistry of phenolic cross-linkers and are intended to serve as a foundational guide for further research and development.

Proposed Mechanism of Cross-Linking: Oxidative Coupling

The cross-linking action of this compound is predicated on the oxidative conversion of its hydroquinone moiety into a reactive quinone intermediate. This oxidation can be initiated through two primary pathways: enzymatic catalysis or chemical oxidation.

  • Enzymatic Cross-linking: Enzymes such as laccase or peroxidase can be employed to catalyze the oxidation of the hydroquinone groups on DHBS.[4][6][7][8][9][10][11][12][13] Laccase, a multi-copper oxidase, utilizes molecular oxygen as an oxidant, producing water as a benign byproduct.[8][14] The enzyme generates phenoxy radicals, which can then undergo coupling reactions to form cross-links.[4][11]

  • Chemical Cross-linking: In the absence of enzymes, chemical oxidants can be used. For instance, copper(II) salts have been shown to catalyze the oxidation of hydroquinone, leading to the formation of quinone species that can cross-link proteins.[15]

Once the quinone intermediate is formed, it can react with nucleophilic functional groups on polymer chains, such as the primary amine groups of chitosan, to form covalent bonds.[1][3] This reaction results in the formation of a stable, three-dimensional network structure.

G cluster_0 Oxidation of DHBS cluster_1 Cross-linking Reaction DHBS This compound (Hydroquinone moiety) Quinone Quinone Intermediate DHBS->Quinone  Laccase/O2 or Chemical Oxidant Crosslinked_Polymer Cross-linked Polymer Network Quinone->Crosslinked_Polymer Polymer Polymer with -NH2 groups (e.g., Chitosan) Polymer->Crosslinked_Polymer

Caption: Proposed oxidative cross-linking mechanism of a polymer using DHBS.

Investigational Protocol 1: Enzymatic Cross-Linking of Chitosan with DHBS

This protocol describes a hypothetical procedure for the laccase-mediated cross-linking of a chitosan solution to form a hydrogel.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 75%)

  • This compound (DHBS)

  • Laccase from Trametes versicolor (≥ 0.5 U/mg)

  • Acetic acid (glacial)

  • Sodium acetate

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • pH meter

  • Beakers and graduated cylinders

  • Syringes and needles

  • Molds for hydrogel casting (e.g., petri dishes, well plates)

  • Incubator at 37°C

Procedure:

  • Preparation of Chitosan Solution (2% w/v): a. Slowly add 2 g of chitosan powder to 98 mL of a 1% (v/v) aqueous acetic acid solution while stirring vigorously. b. Continue stirring until the chitosan is completely dissolved (this may take several hours). c. Adjust the pH of the solution to 5.0-5.5 with a 1 M sodium acetate solution to ensure optimal laccase activity.

  • Preparation of DHBS Cross-linker Solution (10% w/v): a. Dissolve 1 g of DHBS in 10 mL of deionized water. b. Ensure the solution is clear and homogenous.

  • Preparation of Laccase Solution (10 mg/mL): a. Dissolve 100 mg of laccase in 10 mL of deionized water. b. Prepare this solution fresh before use.

  • Cross-Linking Reaction: a. To 10 mL of the chitosan solution, add a specified volume of the DHBS solution. The final concentration of DHBS can be varied to optimize hydrogel properties (see Table 1). b. Mix thoroughly for 5 minutes. c. Add the laccase solution to initiate the cross-linking reaction. A typical starting concentration is 100 µL of the laccase solution per 10 mL of the chitosan/DHBS mixture. d. Immediately pour the mixture into molds. e. Incubate at 37°C and observe for gelation. Gelation time will depend on the concentrations of DHBS and laccase.

  • Purification and Characterization: a. Once the hydrogels are formed, immerse them in a large volume of deionized water for 24 hours to remove any unreacted components, changing the water several times. b. The resulting hydrogels can be characterized for their swelling ratio, mechanical properties, and chemical structure (e.g., using FTIR spectroscopy).

G A Prepare 2% Chitosan Solution in 1% Acetic Acid D Mix Chitosan and DHBS Solutions A->D B Prepare 10% DHBS Solution B->D C Prepare 10 mg/mL Laccase Solution E Add Laccase Solution to Initiate Cross-linking C->E D->E F Cast into Molds and Incubate at 37°C E->F G Purify Hydrogel in Deionized Water F->G H Characterize Hydrogel Properties G->H

Caption: Experimental workflow for enzymatic cross-linking of chitosan with DHBS.

Table 1: Hypothetical Experimental Parameters for Optimization

FormulationChitosan Solution (mL)DHBS Solution (10% w/v) (mL)Laccase Solution (10 mg/mL) (µL)Expected Outcome
F1 100.5100Soft, highly swollen hydrogel
F2 101.0100Moderately firm hydrogel
F3 102.0100Stiff, less swollen hydrogel

Characterization of Cross-Linked Hydrogels

1. Swelling Behavior: The swelling ratio can be determined by immersing a known weight of the dried hydrogel in PBS (pH 7.4) at 37°C. The swollen hydrogel is then weighed at different time intervals until a constant weight is achieved. The swelling ratio is calculated as:

Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100

Where W_s is the weight of the swollen hydrogel and W_d is the weight of the dry hydrogel.

2. Mechanical Properties: The mechanical strength of the hydrogels can be evaluated using a texture analyzer or a universal testing machine to measure compressive modulus or tensile strength. The mechanical properties are expected to increase with a higher concentration of the cross-linking agent.[16][17][18]

3. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to confirm the cross-linking reaction. The spectra of chitosan, DHBS, and the cross-linked hydrogel should be compared. The formation of new peaks or shifts in existing peaks corresponding to C-N bonds and changes in the amine and hydroxyl regions would indicate a successful cross-linking reaction.[2]

Safety and Handling of this compound

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

For detailed information, consult the Safety Data Sheet (SDS) from the supplier.[19][20][21]

Conclusion and Future Perspectives

This compound presents an intriguing, yet underexplored, potential as a water-soluble cross-linking agent for polymers. The proposed oxidative cross-linking mechanism, based on the well-established chemistry of phenolic compounds, provides a strong rationale for its application in forming hydrogels and other cross-linked materials. The protocols outlined in this application note offer a starting point for researchers to investigate the efficacy of DHBS in their specific material systems.

Future work should focus on optimizing the reaction conditions, including pH, temperature, and reactant concentrations, to control the extent of cross-linking and, consequently, the material properties. Furthermore, a thorough investigation into the biocompatibility and biodegradability of DHBS-cross-linked materials is essential for their potential use in biomedical and pharmaceutical applications. The exploration of this novel cross-linker could lead to the development of new materials with enhanced properties and improved safety profiles.

References

Application Note: A Robust HPLC Method for the Quantification of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2,5-Dihydroxybenzenesulfonic acid. This compound, a key intermediate in the synthesis of dyes and pigments and a known impurity and metabolite of pharmaceutical compounds like Calcium Dobesilate, requires a robust analytical method for accurate quantification.[1][2][3] The described method utilizes reverse-phase chromatography with a specialized polar-compatible stationary phase to achieve excellent retention and peak shape for this highly polar analyte. The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering everything from mobile phase preparation to method validation according to ICH guidelines.

Introduction: The Analytical Challenge

This compound (DHBSA), also known as hydroquinone-2-sulfonic acid, is an aromatic sulfonic acid containing two hydroxyl groups.[1] Its structure, characterized by a benzene ring substituted with a sulfonic acid group (-SO3H) and two hydroxyl groups (-OH), renders it highly polar and water-soluble.[1] This high polarity presents a significant challenge for traditional reverse-phase HPLC methods, which often result in poor retention and peak shape on standard C18 columns.[4][5] Therefore, a specialized approach is necessary to achieve reliable and reproducible quantification. This application note addresses this challenge by providing a method that ensures adequate retention and separation of DHBSA from potential impurities.

Method Selection: Rationale and Approach

To overcome the challenges associated with analyzing DHBSA, a reverse-phase HPLC method employing a stationary phase with enhanced polar retention is the chosen approach. While techniques like ion-pair chromatography can be effective for sulfonic acids, they can suffer from long equilibration times and are not always MS-compatible.[6][7] Mixed-mode chromatography is another powerful alternative but can require more complex method development.[4][8]

The selected method utilizes a reverse-phase column with low silanol activity, which is specifically designed to handle highly aqueous mobile phases and improve the retention of polar compounds.[9][10] The mobile phase consists of a simple acetonitrile and water mixture with a phosphoric acid modifier. The acid serves two critical purposes:

  • Analyte Suppression: By maintaining a low pH, the sulfonic acid group of DHBSA remains in its protonated form, minimizing ionic interactions with the stationary phase and promoting retention through hydrophobic mechanisms.

  • Silanol Suppression: The acidic mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[11]

This approach provides a robust, reproducible, and transferable method suitable for routine analysis.

Experimental Workflow

The overall workflow for the analysis of this compound is depicted in the following diagram:

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation p2 Standard & Sample Preparation a1 HPLC System Equilibration p2->a1 a2 Sample Injection a1->a2 a3 Chromatographic Separation a2->a3 a4 UV Detection a3->a4 d1 Peak Integration a4->d1 d2 Quantification d1->d2 d3 Reporting d2->d3

Caption: HPLC analysis workflow for this compound.

Detailed Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (85%)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterRecommended Setting
HPLC Column Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent
Mobile Phase Acetonitrile:Water:Phosphoric Acid (5:95:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 214 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation:

  • Carefully add 1.0 mL of 85% phosphoric acid to 950 mL of ultrapure water in a 1 L volumetric flask.

  • Add 50 mL of acetonitrile.

  • Bring to volume with ultrapure water and mix thoroughly.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For other matrices, appropriate extraction and clean-up procedures may be required.

Method Validation

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14][15][16] The key validation parameters are outlined below.

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be verified.

  • Inject the working standard solution (e.g., 50 µg/mL) six times.

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Evaluate the theoretical plates and tailing factor for the analyte peak.

ParameterAcceptance Criteria
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components.[14][15]

  • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of DHBSA.

  • Analyze a sample of a known related substance or a placebo to demonstrate the absence of interference.

  • If available, perform stress testing (e.g., acid, base, oxidative, thermal, and photolytic degradation) on the analyte and analyze the stressed samples to ensure the peak is free from co-eluting degradants.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[13][14]

  • Prepare at least five concentrations of the analyte across the desired range (e.g., 80% to 120% of the expected sample concentration).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

  • Perform recovery studies by spiking a placebo or a known matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates for each level.

  • Calculate the percentage recovery for each replicate.

ParameterAcceptance Criteria
Mean % Recovery 98.0% - 102.0%
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.[13][17]

Repeatability (Intra-day Precision):

  • Analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

Intermediate Precision (Inter-day Ruggedness):

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the combined results from both days.

ParameterAcceptance Criteria
%RSD for Repeatability ≤ 2.0%
%RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14] These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By employing a polar-compatible reverse-phase column and an optimized acidic mobile phase, this method overcomes the common challenges associated with the analysis of highly polar sulfonic acids. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in both research and quality control environments.

References

Application Note: Quantitative Analysis of 2,5-Dihydroxybenzenesulfonic Acid and its Metabolites in Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of 2,5-Dihydroxybenzenesulfonic acid (DHBS) and its primary related metabolite, hydroquinone (HQ), in plasma. DHBS, also known as dobesilic acid, is a vasculotropic drug, and its quantification is crucial for pharmacokinetic and drug metabolism studies.[1] The inherent polarity and acidic nature of DHBS present unique analytical challenges. This method utilizes a straightforward protein precipitation extraction procedure and reversed-phase chromatography with ion suppression, coupled with sensitive and selective detection by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed to be self-validating, adhering to principles outlined in regulatory guidance, ensuring high-quality, reproducible data for drug development professionals.[2][3]

Introduction and Scientific Principles

This compound (DHBS) is the active metabolite of drugs like calcium dobesilate and is functionally related to hydroquinone.[1][4] Its chemical structure, featuring two hydroxyl groups and a strongly acidic sulfonic acid moiety, makes it highly polar and readily ionized in solution. Effective quantification in complex biological matrices like plasma requires a method that can overcome these challenges while providing high sensitivity and selectivity.[5]

Causality of Experimental Choices:

  • Sample Preparation: A protein precipitation technique was selected for its simplicity, speed, and efficiency in removing the majority of proteinaceous interferences from the plasma matrix.[6] This is critical for preventing column clogging and ion source contamination, thereby extending instrument lifespan.[7]

  • Chromatographic Strategy: The analysis of polar organic acids like DHBS by reversed-phase chromatography is often hindered by poor retention.[8] To address this, our method employs ion suppression . By acidifying the mobile phase with formic acid to a pH well below the pKa of the sulfonic acid group, the analyte is maintained in its more neutral, less polar state. This significantly enhances its interaction with the C18 stationary phase, leading to improved retention and peak shape.[9][10]

  • Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis.[5] Its power lies in its specificity; it monitors a specific precursor-to-product ion transition for each analyte, effectively filtering out background noise from the complex plasma matrix.[11] For DHBS and its acidic metabolites, Electrospray Ionization (ESI) in negative mode is optimal, as it efficiently deprotonates the acidic functional groups to form the [M-H]⁻ precursor ions required for MS analysis.[1][12]

Potential Metabolic Pathway

DHBS is structurally a sulfonated hydroquinone. Its metabolism is expected to follow pathways similar to hydroquinone, which primarily involves conjugation to enhance water solubility and facilitate excretion.[13] The primary degradation product is often the parent compound, hydroquinone. Therefore, a comprehensive analytical method must be able to quantify both the parent drug and this key metabolite.

cluster_0 Metabolic Transformation HQ Hydroquinone (HQ) DHBS This compound (DHBS) HQ->DHBS Sulfonation DHBS->HQ Degradation/ Metabolism Conj Phase II Conjugates (e.g., Glucuronides, Sulfates) DHBS->Conj Conjugation Sample Sample Collection Plasma sample (e.g., 50 µL) Spike Fortification Add Internal Standard (IS) Add Calibration Standard/QC Sample->Spike Extract Protein Precipitation Add 3 vol. ice-cold Acetonitrile Vortex Spike->Extract Separate Separation Centrifuge (e.g., 14,000 rpm, 10 min, 4°C) Extract->Separate Transfer Supernatant Transfer Transfer clear supernatant to autosampler vials Separate->Transfer Analyze UPLC-MS/MS Analysis Inject onto system Transfer->Analyze Process Data Processing Integrate peaks Quantify against calibration curve Analyze->Process

References

Spectrophotometric Determination of 2,5-Dihydroxybenzenesulfonic Acid: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and validated spectrophotometric method for the quantitative determination of 2,5-Dihydroxybenzenesulfonic acid (DHBSA). Also known as Dobesilic acid, this hydroquinone sulfonic acid derivative is a crucial intermediate in the synthesis of pharmaceuticals like calcium dobesilate, a vasoprotective agent.[1][2] The described method is based on the formation of a colored complex with an iron(III) salt, a reaction characteristic of phenolic compounds. This guide provides a comprehensive protocol, explains the underlying chemical principles, and outlines the necessary steps for method validation in accordance with ICH guidelines, ensuring accuracy, precision, and reliability for research and quality control applications.

Introduction and Scientific Principle

This compound is an aromatic sulfonic acid featuring two hydroxyl groups on a benzene ring.[3] Its structure, containing a hydroquinone chromophore, allows for direct quantification using UV-Visible spectrophotometry.[1] UV-Vis spectrophotometry is a widely used analytical technique that measures the absorption of ultraviolet or visible light by a chemical substance in a solution.[4][5][6] The amount of light absorbed is directly proportional to the concentration of the substance, a principle governed by the Beer-Lambert Law.

While direct UV spectrophotometry is possible, its selectivity can be limited in the presence of other UV-absorbing impurities. To enhance specificity and sensitivity, this method employs a colorimetric reaction. The vicinal dihydroxybenzene moiety of DHBSA chelates with iron(III) ions to form a stable, colored coordination complex.[7] This complex exhibits strong absorbance in the visible region of the electromagnetic spectrum, a region with typically less interference from common organic impurities. The intensity of the color produced is directly proportional to the concentration of DHBSA, forming the basis for its quantification.

Causality of Experimental Choices:
  • Choice of Reagent (Iron(III) Chloride): Iron(III) salts are well-established reagents for forming colored complexes with phenolic compounds. The reaction is rapid, stoichiometric, and produces a complex with a high molar absorptivity, which is essential for achieving good sensitivity. The salicylate-like binding mode of DHBSA with Fe(III) ensures a stable complex suitable for spectrophotometric analysis.[7]

  • pH Control: The formation and stability of the Fe(III)-DHBSA complex are pH-dependent. A slightly acidic to neutral pH range (4.5-6.5) is optimal for maximum complexation.[7] At lower pH values, the phenolic hydroxyl groups are not sufficiently deprotonated to chelate the iron ion effectively. At higher pH values, iron(III) can precipitate as ferric hydroxide, interfering with the measurement. An acetate buffer is chosen to maintain the pH within the optimal range, ensuring reproducible results.

  • Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) for the Fe(III)-DHBSA complex is determined by scanning the spectrum of the colored solution. Performing measurements at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law, thereby improving the accuracy of the quantification.

Materials and Instrumentation

Reagents and Chemicals
  • This compound (DHBSA) reference standard (Purity >98%)

  • Iron(III) Chloride (FeCl₃), analytical grade

  • Acetic Acid, glacial, analytical grade

  • Sodium Acetate, anhydrous, analytical grade

  • Deionized Water (Type I or equivalent)

  • Methanol, HPLC grade (for cleaning)

Instrumentation
  • UV-Visible Spectrophotometer (single or double beam) with a wavelength range of at least 200-800 nm.[8]

  • Matched 1 cm quartz cuvettes

  • Calibrated analytical balance

  • Calibrated volumetric flasks (Class A)

  • Calibrated pipettes (Class A)

  • pH meter

Experimental Protocols

Preparation of Solutions

3.1.1. Acetate Buffer (0.1 M, pH 5.5):

  • Dissolve 8.2 g of anhydrous sodium acetate in approximately 900 mL of deionized water.

  • Add 6.0 mL of glacial acetic acid.

  • Adjust the pH to 5.5 ± 0.1 using 1 M NaOH or 1 M HCl as needed, monitoring with a calibrated pH meter.

  • Transfer the solution to a 1 L volumetric flask and dilute to the mark with deionized water.

3.1.2. Iron(III) Chloride Stock Solution (1000 mg/L):

  • Accurately weigh 0.290 g of FeCl₃·6H₂O (or an equivalent amount of anhydrous FeCl₃).

  • Dissolve in a small volume of deionized water in a 100 mL volumetric flask.

  • Dilute to the mark with deionized water and mix thoroughly. This solution should be stored in a dark, cool place.

3.1.3. DHBSA Standard Stock Solution (100 mg/L):

  • Accurately weigh 10.0 mg of the DHBSA reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to the mark with deionized water. Mix thoroughly. This solution should be prepared fresh daily.

Workflow for Spectrophotometric Analysis

The overall workflow involves preparing calibration standards, treating the sample, measuring the absorbance, and calculating the concentration.

G cluster_prep Solution Preparation cluster_reaction Colorimetric Reaction cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Prep_Stock Prepare Standard Stock Solution (100 mg/L) Prep_Cal Prepare Calibration Standards (0.5 - 10 mg/L) Prep_Stock->Prep_Cal Add_Buffer Pipette Aliquot into Flask Prep_Cal->Add_Buffer Prep_Sample Prepare Unknown Sample Solution Prep_Sample->Add_Buffer Add_FeCl3 Add Acetate Buffer & FeCl3 Solution Add_Buffer->Add_FeCl3 Incubate Incubate for Color Development (15 min) Add_FeCl3->Incubate Set_Wavelength Set Spectrophotometer to λmax Incubate->Set_Wavelength Measure_Abs Measure Absorbance vs. Reagent Blank Set_Wavelength->Measure_Abs Plot_Curve Plot Calibration Curve Measure_Abs->Plot_Curve Calculate_Conc Calculate Sample Concentration Plot_Curve->Calculate_Conc

Caption: Experimental workflow for the determination of DHBSA.

Calibration Curve Generation
  • Prepare a series of calibration standards by pipetting appropriate volumes of the DHBSA Standard Stock Solution (100 mg/L) into separate 25 mL volumetric flasks to achieve final concentrations of 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 mg/L.

  • To each flask, add 5.0 mL of Acetate Buffer (pH 5.5) and 2.0 mL of Iron(III) Chloride Stock Solution (1000 mg/L).

  • Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.

  • Prepare a reagent blank in the same manner but without the addition of the DHBSA standard.

  • Allow the solutions to stand for 15 minutes at room temperature for complete color development.

  • Set the spectrophotometer to the predetermined λmax (typically in the range of 450-550 nm, to be determined experimentally by scanning a mid-range standard).

  • Zero the instrument using the reagent blank.

  • Measure the absorbance of each calibration standard.

  • Plot a graph of absorbance versus concentration (mg/L). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

Sample Analysis
  • Accurately weigh a quantity of the sample expected to contain DHBSA and dissolve it in a known volume of deionized water to achieve an estimated concentration within the calibration range (0.5 - 10.0 mg/L).

  • Filter the sample solution if it contains particulate matter.

  • Pipette an aliquot of the sample solution into a 25 mL volumetric flask.

  • Follow steps 2-5 and 8 from the "Calibration Curve Generation" protocol (Section 3.3).

  • Calculate the concentration of DHBSA in the sample using the linear regression equation from the calibration curve.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[9][10]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of expected components (impurities, matrix).No significant interference at the λmax of the analyte-complex.
Linearity Proportional relationship between concentration and absorbance.Correlation coefficient (R²) ≥ 0.999 over the specified range.[11]
Range Concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the target concentration.
Accuracy Closeness of the measured value to the true value.Percent recovery between 98.0% and 102.0%.
Precision
- RepeatabilityPrecision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
- Intermediate PrecisionPrecision within the same laboratory but on different days, with different analysts, or equipment.RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain within acceptable limits (e.g., ≤ 5.0%).
Validation Protocol Logic

The validation process follows a logical sequence to build confidence in the method's performance.

G cluster_foundational Foundational Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Limits cluster_reliability Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Accuracy->LOD LOQ LOQ Accuracy->LOQ Precision->LOD Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness

Caption: Logical flow of analytical method validation.

Data Interpretation and Calculations

The concentration of DHBSA in the original unknown sample is calculated as follows:

Concentration (mg/L) = (Absorbance - y-intercept) / slope

Where:

  • Absorbance is the measured absorbance of the sample.

  • slope and y-intercept are obtained from the linear regression of the calibration curve.

To account for any dilutions made during sample preparation:

Original Concentration = Concentration (mg/L) × Dilution Factor

Conclusion

The spectrophotometric method detailed in this application note provides a simple, rapid, and reliable means for the quantitative determination of this compound. The use of an iron(III) colorimetric reagent enhances the specificity of the assay. Proper validation of the method in accordance with established guidelines is crucial to ensure that the generated data is accurate and fit for purpose in both research and regulated environments.

References

Application Note: 2,5-Dihydroxybenzenesulfonic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the application of 2,5-Dihydroxybenzenesulfonic acid as an analytical standard. Primarily utilized in its more stable potassium salt form, this standard is essential for the accurate quantification of related active pharmaceutical ingredients (APIs) and in various research and development settings. This document outlines the physicochemical properties of this compound, detailed protocols for the preparation of standard solutions, and validated methodologies for its use in High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction to this compound as a Reference Standard

This compound, also known as dobesilic acid, is an aromatic sulfonic acid that serves as a key intermediate in the synthesis of various chemical compounds, including dyes and pigments.[1] In the pharmaceutical industry, it is a critical precursor and a potential impurity in the synthesis of drugs such as calcium dobesilate and etamsylate.[2] Given its significance, the availability of a well-characterized analytical standard is paramount for accurate quality control, stability testing, and pharmacokinetic studies. This application note focuses on the use of its potassium salt, Potassium 2,5-dihydroxybenzenesulfonate, which is typically available as a white to off-white crystalline solid with enhanced stability.[3][4]

The dual functional groups, two hydroxyl (-OH) groups and a sulfonic acid (-SO3H) group attached to a benzene ring, confer upon it a high degree of polarity and water solubility, making it amenable to analysis by reverse-phase HPLC and UV-Vis spectrophotometry.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its correct handling, storage, and application.

PropertyValueSource
Chemical Name This compound--INVALID-LINK--[5]
Synonyms Dobesilic acid, Hydroquinonesulfonic acid--INVALID-LINK--[6]
CAS Number 88-46-0--INVALID-LINK--[6]
Molecular Formula C₆H₆O₅S--INVALID-LINK--[5]
Molecular Weight 190.18 g/mol --INVALID-LINK--[5]
Appearance White to light yellow crystalline solid--INVALID-LINK--[1]
Solubility Soluble in water--INVALID-LINK--[1]
Purity (as Potassium Salt) ≥98%--INVALID-LINK--[7]
Storage Conditions Store at 4°C under nitrogen, away from moisture--INVALID-LINK--[7]

Diagram: Chemical Structure of this compound

Caption: Molecular structure of this compound.

Preparation of Standard Solutions

The accuracy of any quantitative analysis is critically dependent on the correct preparation of standard solutions. Due to its high water solubility, preparing aqueous stock and working solutions of Potassium 2,5-dihydroxybenzenesulfonate is straightforward.

Protocol for Preparation of a 1000 µg/mL Primary Stock Solution
  • Material Weighing: Accurately weigh approximately 10 mg of Potassium 2,5-dihydroxybenzenesulfonate (purity ≥98%) using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard into a 10 mL volumetric flask. Add approximately 5 mL of deionized water and sonicate for 5 minutes to ensure complete dissolution.

  • Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with deionized water. Mix thoroughly by inverting the flask multiple times.

Application in High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for the separation and quantification of this compound.

Recommended HPLC Method

A reverse-phase HPLC method with simple conditions can be employed for the analysis of this compound.[6]

ParameterRecommended Condition
Column Newcrom R1 or equivalent C18 column
Mobile Phase Acetonitrile and water with phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[6]
Detection UV-Vis, wavelength to be determined based on spectral analysis
Injection Volume 10-20 µL
Flow Rate 1.0 mL/min
Protocol for HPLC Quantification
  • Preparation of Calibration Standards: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve a concentration range that brackets the expected concentration of the analyte in the samples. A typical range could be 1-100 µg/mL.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes multiple injections of a standard solution to assess parameters like retention time repeatability, peak area precision, and theoretical plates.

  • Calibration Curve: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the sample solutions and determine the peak area of the analyte.

  • Quantification: Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Diagram: HPLC Analysis Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions hplc HPLC System prep_standard->hplc prep_sample Prepare Sample Solutions prep_sample->hplc separation Chromatographic Separation hplc->separation detection UV-Vis Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound using HPLC.

Application in UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for the quantification of this compound, provided that the sample matrix is free of interfering substances that absorb at the same wavelength.

Determination of Maximum Absorbance (λmax)
Protocol for UV-Vis Spectrophotometric Quantification
  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • λmax Determination: Prepare a dilute solution of Potassium 2,5-dihydroxybenzenesulfonate in deionized water. Scan the solution across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Standards: Prepare a series of working standard solutions by diluting the primary stock solution with deionized water to cover the desired absorbance range (typically 0.1-1.0 AU).

  • Calibration Curve: Measure the absorbance of each calibration standard at the predetermined λmax using deionized water as the blank. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solutions, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solutions at the λmax.

  • Quantification: Calculate the concentration of this compound in the samples using the Beer-Lambert law and the calibration curve.

Method Validation Principles

For use in regulated environments, the analytical methods described above must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This compound, particularly in its potassium salt form, is a valuable analytical standard for the quality control of pharmaceuticals and for various research applications. Its high water solubility and UV-absorbing properties make it well-suited for analysis by both HPLC and UV-Vis spectrophotometry. The protocols and principles outlined in this application note provide a robust framework for the accurate and reproducible quantification of this important compound. It is imperative that any analytical method based on this standard be fully validated to ensure its suitability for its intended purpose.

References

Application Note: Electrochemical Detection of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxybenzenesulfonic acid (DHBS), also known as dobesilic acid, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] It serves as a primary precursor for the synthesis of vasoprotective and antihemorrhagic drugs such as calcium dobesilate and etamsylate.[1][3][4] Given its role in drug manufacturing, the development of rapid, sensitive, and reliable analytical methods for its quantification is essential for quality control, process optimization, and pharmacokinetic studies.[5]

Electrochemical methods offer a compelling alternative to traditional chromatographic techniques. They are renowned for their high sensitivity, rapid response times, cost-effectiveness, and suitability for miniaturization, making them ideal for both laboratory and in-field applications.[6][7] This application note provides a comprehensive guide to the electrochemical detection of DHBS, detailing the underlying principles, sensor fabrication protocols, and quantitative analysis workflows.

Principle of Electrochemical Detection

The electrochemical activity of DHBS is centered on its hydroquinone moiety. This functional group undergoes a well-defined and reversible two-electron, two-proton oxidation-reduction process at an electrode surface.[1] The sulfonic acid group influences the solubility and electronic properties of the molecule but does not directly participate in the redox reaction.

The electrochemical oxidation of DHBS converts the two hydroxyl groups into a 2-sulfo-1,4-benzoquinone, as illustrated below. This reaction forms the basis for its voltammetric detection.

Caption: Redox mechanism of this compound.

Key Analytical Techniques
  • Cyclic Voltammetry (CV): A fundamental technique used to probe the electrochemical behavior of a substance.[7] By scanning the potential and measuring the resulting current, CV provides information on the redox potentials and reversibility of the DHBS reaction.[8] It is primarily used for initial characterization and mechanistic studies.

  • Differential Pulse Voltammetry (DPV): A highly sensitive quantitative technique. DPV minimizes background charging currents, resulting in well-defined peaks where the peak height is directly proportional to the analyte's concentration.[9][10] This method is preferred for trace-level detection due to its lower detection limits.[6]

  • Electrochemical Impedance Spectroscopy (EIS): A powerful method for characterizing the electrode-solution interface.[11][12] EIS is not used for direct quantification of DHBS but is essential for validating the successful fabrication and modification of the sensor surface by measuring changes in charge transfer resistance.[13][14]

Sensor Development and Characterization

While DHBS can be detected at bare electrodes like Glassy Carbon (GCE), modifying the electrode surface is a common strategy to significantly enhance analytical performance. Modifications can increase the active surface area, catalyze the electron transfer reaction, and improve sensitivity and selectivity.[15] Polymers containing sulfonic acid groups, such as poly(p-aminobenzene sulfonic acid), are particularly effective, potentially due to favorable electrostatic interactions and improved conductivity.[16][17][18]

G Sensor Fabrication and Validation Workflow cluster_Prep Preparation cluster_Mod Modification cluster_Char Characterization Bare_GCE Bare Glassy Carbon Electrode (GCE) Polish Polish and Clean GCE Bare_GCE->Polish Electropolymerize Electropolymerization (Cyclic Voltammetry) Polish->Electropolymerize Monomer Prepare Monomer Solution (p-ABSA) Monomer->Electropolymerize Modified_GCE Poly(p-ABSA) Modified GCE Electropolymerize->Modified_GCE EIS_CV Validate with EIS/CV in [Fe(CN)6]3-/4- Modified_GCE->EIS_CV Ready_Sensor Sensor Ready for Use EIS_CV->Ready_Sensor

Caption: Workflow for fabrication and validation of a modified electrode.

Protocol 1: Fabrication of a Poly(p-aminobenzene sulfonic acid)-Modified GCE

This protocol describes the electropolymerization of p-aminobenzene sulfonic acid (p-ABSA) onto a GCE surface. The resulting polymer film enhances the electrochemical response to phenolic and amine-containing compounds.[16]

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurry; polishing pads

  • p-aminobenzene sulfonic acid (p-ABSA)

  • Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0

  • Potentiostat/Galvanostat system with a three-electrode cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)

Procedure:

  • Electrode Polishing:

    • Mechanically polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step sequentially with 0.3 µm and 0.05 µm alumina slurries.

    • After the final polish, sonicate the electrode in deionized water for 2 minutes, followed by sonication in ethanol for 2 minutes to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.

  • Electrochemical Cleaning:

    • Place the polished GCE in the three-electrode cell containing 0.5 M H₂SO₄.

    • Perform 10 cyclic voltammograms in the potential range of -0.2 V to +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.

    • Rinse the electrode with deionized water and dry.

  • Electropolymerization:

    • Prepare a solution of 10 mM p-ABSA in 0.1 M PBS (pH 7.0).

    • Immerse the cleaned GCE, Pt counter electrode, and Ag/AgCl reference electrode in the p-ABSA solution.

    • Run 15 consecutive cyclic voltammograms in the potential range of -0.2 V to +1.0 V at a scan rate of 50 mV/s. An increasing polymer film growth should be observed with each cycle.

    • After polymerization, rinse the modified electrode gently with deionized water to remove any unpolymerized monomer and dry carefully. The electrode is now designated as p-ABSA/GCE.

Protocol 2: Electrochemical Characterization of the Modified Electrode

This protocol validates the successful modification of the GCE surface using a standard redox probe. A successful modification will alter the electron transfer kinetics at the surface, which can be quantified by CV and EIS.[14][19]

Materials:

  • Bare GCE and fabricated p-ABSA/GCE

  • 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1 mixture) in 0.1 M KCl

  • Potentiostat with EIS capability

Procedure:

  • Cyclic Voltammetry Analysis:

    • Record the CV of the bare GCE in the [Fe(CN)₆]³⁻/⁴⁻ solution from -0.2 V to +0.6 V at 50 mV/s. Note the peak-to-peak separation (ΔEp).

    • Record the CV of the p-ABSA/GCE under the same conditions. A change in peak currents and ΔEp is expected, indicating an altered surface.

  • Electrochemical Impedance Spectroscopy (EIS) Analysis:

    • Record the EIS spectrum for the bare GCE in the [Fe(CN)₆]³⁻/⁴⁻ solution. Set the frequency range from 100 kHz to 0.1 Hz with an AC amplitude of 10 mV at the formal potential of the redox couple.

    • Fit the resulting Nyquist plot to an equivalent circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).[14]

    • Repeat the EIS measurement for the p-ABSA/GCE. A significant change in Rct confirms the surface modification. Typically, a conductive polymer film will decrease Rct, facilitating faster electron transfer.

ElectrodeTypical ΔEp (CV)Typical Rct (EIS)Interpretation
Bare GCE~70-90 mVHigh (e.g., >500 Ω)Slower electron transfer kinetics
p-ABSA/GCE~60-70 mVLow (e.g., <100 Ω)Successful modification, faster kinetics

Quantitative Analysis of this compound

Once the sensor is fabricated and validated, it can be used for the quantitative determination of DHBS using a sensitive technique like DPV.

G Quantitative Analysis Workflow cluster_Setup Experimental Setup cluster_Measurement Measurement cluster_Analysis Data Analysis Prep_Standards Prepare DHBS Standard Solutions Run_DPV Run DPV for each Standard Concentration Prep_Standards->Run_DPV Prep_Electrolyte Optimize Supporting Electrolyte (pH) Setup_Cell Assemble 3-Electrode Cell with p-ABSA/GCE Prep_Electrolyte->Setup_Cell Setup_Cell->Run_DPV Record_Current Record Anodic Peak Current (Ipa) Run_DPV->Record_Current Plot_Curve Plot Ipa vs. Concentration Record_Current->Plot_Curve Linear_Fit Perform Linear Regression Plot_Curve->Linear_Fit Determine_LOD Calculate LOD and LOQ Linear_Fit->Determine_LOD

Caption: Workflow for quantitative analysis using DPV.

Protocol 3: Voltammetric Determination of DHBS using DPV

Rationale: The pH of the supporting electrolyte is a critical parameter because the oxidation of DHBS involves protons.[1] Optimization is required to find the pH at which the highest, most well-defined peak current is achieved.[20]

Materials:

  • Validated p-ABSA/GCE sensor

  • Stock solution of DHBS (e.g., 10 mM) in deionized water

  • Acetate Buffer Solution (ABS), 0.1 M, at various pH values (e.g., 3.0, 4.0, 5.0, 6.0)

  • Potentiostat system

Procedure:

  • Optimization of pH:

    • Prepare a solution containing a fixed concentration of DHBS (e.g., 100 µM) in 0.1 M ABS at pH 3.0.

    • Run DPV from 0 V to +0.8 V. Record the anodic peak potential (Epa) and peak current (Ipa).

    • Repeat the measurement in buffers of pH 4.0, 5.0, and 6.0.

    • Plot Ipa vs. pH. Select the pH that provides the maximum peak current for all subsequent experiments. For many hydroquinone derivatives, this is often in the acidic to neutral range.[10][20]

  • Calibration Curve Construction:

    • Using the optimized buffer, make a series of standard solutions of DHBS with increasing concentrations (e.g., 1 µM to 100 µM) via serial dilution from the stock solution.

    • For each standard solution, record the DPV voltammogram under optimized conditions (e.g., pulse amplitude: 50 mV, pulse width: 60 ms, scan rate: 20 mV/s).

    • Measure the anodic peak current (Ipa) for each concentration after baseline correction.

    • Plot a calibration curve of Ipa versus DHBS concentration.

  • Data Analysis:

    • Perform a linear regression on the calibration plot. A linear relationship (R² > 0.99) is expected.

    • Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) using the formulas:

      • LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

      • LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

Expected Analytical Performance

The table below summarizes typical performance metrics achievable for the detection of phenolic compounds using modified electrodes, providing a benchmark for the DHBS sensor.

Electrode ModifierAnalyte(s)TechniqueLinear Range (µM)LOD (µM)Reference
Fe₃O₄ NanoparticlesSyringic AcidDPV-0.26[10]
Fe₃O₄ NanoparticlesRutinDPV-0.08[10]
ERGO-pEBT/AuNPsHydroquinoneDPV0.52 - 31.40.015[21]
ErGO-cMWCNT/AuNPsHydroquinoneDPV1.2 - 1700.39[19]
Poly(aminosulfonic acid)Chlorogenic AcidCV0.4 - 120.04[18]

Conclusion

This application note details a robust and sensitive electrochemical method for the detection and quantification of this compound. By employing a polymer-modified glassy carbon electrode, the sensor exhibits enhanced performance suitable for applications in pharmaceutical quality control and research. The protocols provided herein offer a clear, step-by-step guide from sensor fabrication and validation to the final quantitative analysis, grounded in established electrochemical principles. The inherent advantages of speed, low cost, and high sensitivity make this voltammetric approach a powerful tool for professionals in the field.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,5-Dihydroxybenzenesulfonic Acid Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-dihydroxybenzenesulfonic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis yield and purity. Our approach is rooted in a deep understanding of the reaction mechanisms and practical laboratory experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound, primarily through the sulfonation of hydroquinone.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent challenge in the sulfonation of hydroquinone. The primary reasons often revolve around suboptimal reaction conditions and reagent quality. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Sulfonating Agent: The choice and handling of the sulfonating agent are critical. While sulfuric acid is commonly used, fuming sulfuric acid or chlorosulfonic acid can also be employed.[1] Ensure your sulfuric acid is of high concentration (e.g., 36 N) and has not absorbed atmospheric moisture, which can significantly reduce its reactivity.[1] The molar ratio of the sulfonating agent to hydroquinone is a key parameter to optimize. An insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions.

    • Hydroquinone: Use high-purity hydroquinone. Impurities can interfere with the reaction and complicate purification.

  • Reaction Temperature:

    • Temperature control is paramount. The initial addition of the sulfonating agent to hydroquinone should be performed at a low temperature (e.g., 10-15°C) to manage the exothermic nature of the reaction and prevent uncontrolled side reactions.[1][2]

    • After the initial addition, the temperature should be slowly raised to 50-60°C and maintained for a specific duration (e.g., 3-8 hours) to drive the reaction to completion.[1][2] Drastic temperature fluctuations can lead to the formation of undesired isomers or degradation of the product.

  • Reaction Time:

    • The reaction time is closely linked to the temperature. Insufficient reaction time will result in incomplete conversion of the starting material. Monitor the reaction progress using an appropriate analytical technique, such as HPLC, to determine the optimal reaction time for your specific conditions.[3]

  • Solvent System:

    • The use of a solvent can significantly influence the reaction outcome. While the reaction can be run neat, using a non-reactive solvent can improve heat transfer and stirrability, especially on a larger scale. Solvents like n-heptane, dichloromethane, or 1,2-dichloroethane have been used.[1][2] The use of ethers or esters, such as diethyl ether or ethyl acetate, during sulfonation with chlorosulfonic acid or sulfur trioxide has been shown to improve the reaction and simplify preparation.[4][5]

Issue 2: Product Purity and Side Reactions

Question: My final product is impure. What are the common side products in hydroquinone sulfonation, and how can I minimize their formation and purify my product?

Answer: The sulfonation of hydroquinone is an electrophilic aromatic substitution reaction. Due to the presence of two activating hydroxyl groups on the benzene ring, the reaction can be challenging to control, leading to the formation of isomers and polysulfonated products.

  • Common Side Products:

    • Isomers: Besides the desired this compound, other isomers such as 2,3-dihydroxybenzenesulfonic acid or 2,6-dihydroxybenzenesulfonic acid can be formed.

    • Polysulfonated Products: Disulfonic acids can be formed if the reaction conditions are too harsh (e.g., high temperature, high concentration of sulfonating agent).

    • Oxidation Products: Hydroquinone is susceptible to oxidation, especially at elevated temperatures or in the presence of impurities, leading to the formation of benzoquinone and other colored byproducts.

  • Minimizing Side Reactions:

    • Temperature Control: As mentioned, precise temperature control is crucial to minimize the formation of side products.

    • Controlled Addition of Sulfonating Agent: Add the sulfonating agent dropwise to the hydroquinone solution to maintain a consistent temperature and concentration profile within the reaction mixture.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the oxidation of hydroquinone.

  • Purification Strategies:

    • Crystallization: The most common method for purifying this compound is through the crystallization of its salts. The crude product can be converted to a salt (e.g., potassium, calcium, or diethylamine salt) which can then be recrystallized from a suitable solvent system.[1][6][7]

    • Solvent Washing: Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification step. For instance, after precipitation, the solid can be washed with ethyl acetate.[1][2]

    • Precipitation of Impurities: A useful technique for purifying the potassium salt involves dissolving the crude salt in water and then adding a water-miscible organic solvent like isopropyl alcohol to precipitate inorganic impurities.[1][2]

Issue 3: Product Isolation and Handling

Question: I am having difficulty isolating the final product. What are the best practices for product work-up and handling?

Answer: The work-up procedure is critical for obtaining a high yield of pure product.

  • Quenching the Reaction: The reaction mixture is typically poured onto a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize any remaining sulfonating agent.[6]

  • Isolation of the Free Acid: The free acid can be isolated by filtration. However, it is often more convenient to convert it directly to a more stable and easily purified salt.

  • Salt Formation:

    • To form a salt, the crude acid can be dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of the desired base (e.g., potassium 2-ethylhexanoate in ethyl acetate to form the potassium salt, or diethylamine to form the diethylamine salt).[1][4]

    • The precipitated salt is then collected by filtration and washed with a suitable solvent.

  • Drying and Storage: The final product should be dried thoroughly under vacuum to remove any residual solvents. This compound and its salts should be stored in a cool, dry place, protected from light and moisture to prevent degradation. The diethylamine salt, for instance, is recommended to be stored at <-15°C.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of using a solvent like n-heptane during the initial reaction phase?

A1: The use of a solvent like n-heptane serves multiple purposes. It acts as a slurry medium, which improves the stirrability and heat transfer of the reaction mixture. This is particularly important during the exothermic addition of the sulfonating agent, as it helps to maintain better temperature control and prevent localized overheating, which can lead to side reactions. After the reaction, the n-heptane can be easily decanted before the work-up procedure.[2]

Q2: Can I use a different sulfonating agent other than sulfuric acid?

A2: Yes, other sulfonating agents can be used. Chlorosulfonic acid and sulfur trioxide are also effective for the sulfonation of hydroquinone.[4][5] The choice of sulfonating agent may influence the reaction conditions and the profile of side products. For instance, using chlorosulfonic acid in the presence of an ether or ester can lead to high yields.[4]

Q3: How can I monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the reaction progress.[3] A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used to separate the starting material, product, and any potential side products.[3] This allows for the determination of the optimal reaction time to maximize the yield of the desired product.

Q4: What are the safety precautions I should take when working with the reagents for this synthesis?

A4: The reagents used in this synthesis are hazardous and should be handled with appropriate safety precautions.

  • Sulfuric acid, fuming sulfuric acid, and chlorosulfonic acid are highly corrosive and will cause severe burns upon contact with skin or eyes. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

  • Hydroquinone is harmful if swallowed and can cause skin and eye irritation.[8] Avoid inhaling the dust.

  • Organic solvents such as dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic.[1] Handle them in a fume hood and avoid exposure.

III. Experimental Protocols

Optimized Protocol for the Synthesis of Potassium 2,5-Dihydroxybenzenesulfonate

This protocol is a synthesis of best practices derived from established literature.[1][2]

Materials:

  • Hydroquinone

  • Concentrated Sulfuric Acid (36 N)

  • n-Heptane

  • Ethyl Acetate

  • Potassium 2-ethylhexanoate

  • Deionized Water

  • Isopropyl Alcohol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydroquinone (1 equivalent) and n-heptane.

  • Cool the flask to 10-15°C in an ice bath.

  • Slowly add concentrated sulfuric acid (1 equivalent) dropwise to the stirred slurry, maintaining the temperature between 10-15°C.

  • After the addition is complete, stir the mixture for an additional 15 minutes at the same temperature.

  • Slowly raise the temperature to 50-60°C and stir for 3-8 hours. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Decant the n-heptane.

  • Add ethyl acetate to the flask to dissolve the solid product.

  • Slowly add a solution of potassium 2-ethylhexanoate (1.1 equivalents) in ethyl acetate to the stirred solution.

  • Stir the mixture for one hour to allow for complete precipitation of the potassium salt.

  • Filter the precipitated solid and wash it with ethyl acetate.

  • For further purification, dissolve the crude potassium salt in a minimal amount of deionized water.

  • Add isopropyl alcohol to the aqueous solution to precipitate any inorganic impurities.

  • Filter to remove the impurities.

  • Isolate the pure potassium 2,5-dihydroxybenzenesulfonate from the filtrate, for example, by evaporation of the solvent.

  • Dry the final product under vacuum.

IV. Data Presentation and Visualization

Table 1: Influence of Reaction Parameters on Yield
ParameterCondition ACondition BCondition CExpected Outcome
Sulfonating Agent H₂SO₄Fuming H₂SO₄ClSO₃HVarying reactivity and side product profiles
Temperature 30-40°C50-60°C70-80°CHigher temperatures may increase reaction rate but also side products
Reaction Time 2 hours5 hours8 hoursLonger times generally lead to higher conversion, up to a point
Solvent None (Neat)n-HeptaneDichloromethaneSolvents can improve heat transfer and stirrability

Diagrams

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification HQ Hydroquinone Reaction Sulfonation (10-15°C then 50-60°C) HQ->Reaction Sulf_Agent Sulfonating Agent (e.g., H₂SO₄) Sulf_Agent->Reaction Crude_Acid Crude 2,5-DHBS Acid Reaction->Crude_Acid Quenching Salt_Formation Salt Formation (e.g., with K-2-ethylhexanoate) Crude_Acid->Salt_Formation Crude_Salt Crude Potassium Salt Salt_Formation->Crude_Salt Precipitation Purification Recrystallization or Impurity Precipitation Crude_Salt->Purification Pure_Product Pure 2,5-DHBS Salt Purification->Pure_Product

Caption: Overall workflow for the synthesis and purification of this compound salts.

TroubleshootingTree Start Low Yield Issue Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Temp Verify Temperature Profile Start->Check_Temp Check_Time Optimize Reaction Time Start->Check_Time Solution1 Use fresh, high-purity reagents. Optimize molar ratio. Check_Reagents->Solution1 Solution2 Ensure proper cooling during addition and stable heating during reaction. Check_Temp->Solution2 Solution3 Monitor reaction by HPLC to determine completion. Check_Time->Solution3

References

Technical Support Center: Purification of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the purification of 2,5-Dihydroxybenzenesulfonic acid (DHBSA). This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals to effectively purify this compound using recrystallization. Our approach is grounded in fundamental chemical principles to help you troubleshoot common issues and optimize your results.

Introduction: The Criticality of Purifying this compound

This compound, and its pharmaceutically active salts like calcium dobesilate, are crucial intermediates in drug development.[1] The purity of the final active pharmaceutical ingredient (API) is non-negotiable and is directly dependent on the quality of its precursors. Syntheses of DHBSA, typically involving the sulfonation of hydroquinone, can introduce a variety of impurities.[1][2] These often include unreacted starting materials like hydroquinone, inorganic salts from neutralization steps, and potential side-products from the reaction.[1][3]

Recrystallization is a powerful and scalable technique for removing these impurities, leveraging differences in solubility to achieve high purity. This guide will walk you through a robust protocol and provide solutions to common challenges encountered in the lab.

Recommended Recrystallization Protocol

This protocol outlines a standard single-solvent recrystallization procedure for DHBSA using water, which is highly effective given the compound's polar nature.[4]

Core Principle: The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.[5]

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude DHBSA powder in an Erlenmeyer flask.

    • Add a minimal amount of deionized water (a good starting point is 3-5 mL per gram of crude material). DHBSA is a highly polar molecule and is soluble in water.[4][6]

    • Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the DHBSA just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling.[7]

  • Hot Filtration (If Necessary):

    • If you observe any insoluble impurities (e.g., particulates, insoluble salts), you must perform a hot filtration.

    • Pre-heat a separate flask containing a small amount of the solvent, along with a stemless funnel and fluted filter paper.

    • Quickly pour the hot, saturated DHBSA solution through the pre-heated filtration setup into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel due to a drop in temperature.[8]

  • Crystallization (Cooling):

    • Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively arrange themselves in a crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.[9]

    • Once the flask has reached room temperature, you can place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold deionized water. Causality: The wash step removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent is critical to minimize redissolving your purified product.[7]

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_collection Isolation & Drying A Place Crude DHBSA in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent (Water) A->B C Heat to Dissolve B->C D Insoluble Impurities Present? C->D E Perform Hot Filtration D->E Yes F Cool Solution Slowly to Room Temperature D->F No E->F G Cool Further in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Under Vacuum I->J K Pure DHBSA Crystals J->K

Caption: Step-by-step workflow for the recrystallization of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process in a question-and-answer format.

Q1: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A1: This is a classic case of either using too much solvent or forming a supersaturated solution.[8]

  • Probable Cause & Solution:

    • Excess Solvent: You have likely used more solvent than necessary, and the solution is not saturated enough for crystals to form.

      • Action: Re-heat the solution and gently boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool again.[9]

    • Supersaturation: The solution may need a nucleation site to initiate crystal growth.

      • Action 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[8][9]

      • Action 2 (Seeding): If you have a small crystal of pure DHBSA, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[9]

Q2: The product separated as an oil instead of forming solid crystals. How can I fix this?

A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point.[8] While pure DHBSA has a very high decomposition point, significant impurities can drastically lower its melting point.[7][9]

  • Probable Cause & Solution:

    • Solution Cooled Too Rapidly: The saturation point was reached at too high a temperature.

      • Action: Re-heat the solution until the oil completely redissolves. Add a small amount (e.g., 5-10% more) of hot solvent to slightly decrease the saturation temperature. Allow the solution to cool much more slowly. Insulating the flask can help.[7][9]

    • High Impurity Load: A high concentration of impurities can lead to significant melting point depression.

      • Action: Follow the steps above. If oiling out persists, a different purification method or a different solvent system (see FAQs) may be necessary.

Q3: The final crystals are discolored (e.g., pink, brown, or yellow). What is the cause?

A3: DHBSA has phenolic hydroxyl groups which are susceptible to air oxidation, especially when hot and in solution, forming colored quinone-type impurities.[4] The color can also come from colored impurities present in the crude material.

  • Probable Cause & Solution:

    • Oxidation: The compound oxidized during the heating phase.

      • Action: While challenging to reverse, you can minimize this in future runs by keeping the heating time as short as possible. In some cases, adding a very small amount of a reducing agent like sodium dithionite can improve the color, though this adds another substance that may need to be removed.[1]

    • Trapped Impurities: The discoloration may be due to impurities trapped during rapid crystallization.

      • Action: Perform a second recrystallization on the discolored crystals, ensuring the solution cools slowly to exclude the colored impurities in the mother liquor.

Q4: My final yield of purified DHBSA is very low. What went wrong?

A4: A low yield is a common issue that can stem from several procedural missteps.[7]

  • Probable Cause & Solution:

    • Excess Solvent Used: This is the most common cause. As explained in Q1, too much solvent will keep a significant portion of your product dissolved even when cold.

    • Premature Crystallization: Product was lost during a hot filtration step. Ensure the filtration apparatus is adequately pre-heated.

    • Excessive Washing: Too much cold solvent was used to wash the crystals, or the solvent was not cold enough, leading to product loss.

      • Action: Use a minimal volume of ice-cold solvent for washing.[7]

    • Incomplete Crystallization: The solution was not cooled for a sufficient amount of time. Ensure the solution spends adequate time in an ice bath to maximize precipitation.

Troubleshooting Logic Diagram

G cluster_problems cluster_causes cluster_solutions P1 No Crystals Form C1 Too Much Solvent P1->C1 C2 Supersaturation P1->C2 P2 Product 'Oiled Out' C3 Cooled Too Quickly P2->C3 P3 Low Yield P3->C1 C4 Washing Loss P3->C4 S1 Boil Off Excess Solvent C1->S1 S2 Scratch Flask / Add Seed Crystal C2->S2 S3 Re-heat, Add More Solvent, Cool Slowly C3->S3 S4 Use Minimal Ice-Cold Wash Solvent C4->S4

Caption: Logical flow from problem to cause and solution for DHBSA recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing this compound?

A1: The choice of solvent is paramount. Given that DHBSA is highly polar with two hydroxyl groups and a sulfonic acid group, polar solvents are the best choice.[4][10]

SolventPolarityBoiling Point (°C)Suitability Notes
Water Very High100Excellent starting choice. DHBSA is soluble in water.[4] Ideal for single-solvent recrystallization.
Ethanol High78Can be a good solvent, especially if impurities are less soluble in it. Has been used for derivatives.[11][12]
Acetone Medium-High56Can be used in a mixed-solvent system, often as the anti-solvent with water to precipitate inorganic salts.[1]
Isopropyl Alcohol Medium82Similar to acetone, can be used as a component in a mixed-solvent system for purifying DHBSA salts.[1]

For highly impure samples, a mixed-solvent recrystallization may be beneficial.[5] This typically involves dissolving the crude DHBSA in a minimal amount of a "good" solvent (like hot water) and then slowly adding a "poor" or "anti-solvent" (like acetone or isopropanol) until the solution becomes cloudy, then re-heating to clarify and cooling slowly.

Q2: How do I assess the purity of my final product?

A2: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity and detecting trace impurities like residual hydroquinone.[3][13]

  • Melting Point Determination: While a sharp melting point is a good indicator of purity for many compounds, DHBSA tends to decompose at high temperatures (around 280-284 °C), which may appear as a broad or indistinct melting range.[14] A comparison to a known pure standard is recommended.

  • Spectroscopy (NMR, IR): These methods can confirm the chemical structure and identify the presence of impurities if their signals do not overlap with the product's signals.

Q3: What are the primary safety precautions when handling this compound?

A3: According to safety data sheets, DHBSA can cause skin and serious eye irritation.[15] Always handle the compound in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][15] Ensure eyewash stations and safety showers are readily accessible.[6]

References

Identification of byproducts in 2,5-Dihydroxybenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,5-Dihydroxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Here, we provide in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a dark, discolored solid instead of the expected off-white powder. What is the likely cause?

A1: Dark discoloration, often ranging from pinkish-brown to nearly black, is a common issue in the sulfonation of hydroquinone. This is primarily due to the oxidation of the hydroquinone starting material or the product itself to form highly colored quinone-type byproducts, most notably 1,4-benzoquinone .[1][2] Hydroquinone is highly susceptible to oxidation, especially under harsh reaction conditions such as high temperatures or the presence of strong oxidizing agents.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low reaction temperature, typically between 0-10°C, especially during the initial addition of the sulfonating agent.[3] Overheating can significantly accelerate oxidation.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Reagent Purity: Ensure the purity of your hydroquinone starting material. The presence of metal ion impurities can catalyze oxidation reactions.

  • Choice of Sulfonating Agent: While effective, strong sulfonating agents like fuming sulfuric acid (oleum) can also promote oxidation. Consider using concentrated sulfuric acid or chlorosulfonic acid under carefully controlled conditions.[4][5]

Q2: My reaction seems to have low yield, and upon analysis (e.g., HPLC), I see a significant peak corresponding to the starting material. How can I improve the conversion?

A2: Incomplete conversion, indicated by the presence of unreacted hydroquinone, is often a result of insufficiently strong reaction conditions or premature termination of the reaction.

Troubleshooting Steps:

  • Reaction Time and Temperature: The sulfonation of hydroquinone may require several hours to reach completion. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). If the reaction stalls at a low temperature, a gradual and controlled increase in temperature may be necessary to drive the reaction to completion. However, be mindful of the increased risk of byproduct formation at higher temperatures.

  • Concentration of Sulfonating Agent: The concentration of the sulfonating agent is critical. As the reaction proceeds, water is formed, which dilutes the acid and can slow down or even stop the reaction.[5] Using a slight excess of a highly concentrated sulfonating agent can help maintain the reaction rate.

  • Efficient Mixing: Ensure vigorous and efficient stirring throughout the reaction, especially if the reaction mixture is heterogeneous. Poor mixing can lead to localized areas of low reagent concentration and incomplete reaction.

Q3: HPLC analysis of my crude product shows multiple product peaks. What are the likely byproducts, and how can I identify them?

A3: Besides unreacted hydroquinone and oxidation products, the most common byproduct in the sulfonation of hydroquinone is the disulfonated product , primarily 2,5-dihydroxybenzene-1,3-disulfonic acid .[3][6][7] The two hydroxyl groups on the hydroquinone ring are strongly activating, making the ring susceptible to further electrophilic substitution.

Identifying Byproducts:

  • HPLC-MS: This is the most powerful technique for identifying byproducts. The mass spectrometer will provide the molecular weight of each component, allowing for the confident identification of monosulfonated, disulfonated, and unreacted starting materials.

  • NMR Spectroscopy: 1H NMR spectroscopy can be used to distinguish between the different products. The number and splitting patterns of the aromatic protons will differ for each compound. For instance, this compound will show a different aromatic proton signal pattern compared to the more symmetrical 2,5-dihydroxybenzene-1,3-disulfonic acid.

  • FTIR Spectroscopy: While less definitive for distinguishing between sulfonated isomers, FTIR can confirm the presence of key functional groups. Look for characteristic peaks for O-H (hydroxyl), S=O (sulfonic acid), and aromatic C-H and C=C stretching vibrations.

In-Depth Troubleshooting Guides

Guide 1: Minimizing Polysulfonation

Polysulfonation occurs when the reaction conditions are too harsh, leading to the introduction of more than one sulfonic acid group onto the hydroquinone ring.

ParameterCondition Favoring PolysulfonationRecommended Action for MonosulfonationRationale
Temperature High temperatures (>50°C)Maintain low to moderate temperatures (0-40°C)Sulfonation is an exothermic reaction. Higher temperatures provide the activation energy for a second sulfonation step.[8]
Reaction Time Prolonged reaction times at elevated temperaturesMonitor the reaction closely and quench once the desired conversion is reachedExtended reaction times, especially at higher temperatures, increase the probability of polysulfonation.
Sulfonating Agent Large excess of a strong sulfonating agent (e.g., oleum)Use a controlled stoichiometry of the sulfonating agent (e.g., 1.0-1.2 equivalents)A large excess of the electrophile drives the reaction towards multiple substitutions.[3]
Guide 2: Preventing Oxidation to Benzoquinone

The formation of benzoquinone is a significant issue that impacts product purity and color.

ParameterCondition Favoring OxidationRecommended Action to Prevent OxidationRationale
Atmosphere Presence of oxygenConduct the reaction under an inert atmosphere (N2 or Ar)Oxygen is the primary oxidant for hydroquinone.
Temperature High temperaturesMaintain low reaction temperatures (0-10°C)The rate of oxidation increases significantly with temperature.
Catalysts Presence of trace metal ionsUse high-purity reagents and glass-lined reactors if possibleMetal ions can act as catalysts for the oxidation of hydroquinone.[2]
Work-up Exposure to air during work-up and isolationMinimize air exposure during filtration and drying. Consider washing with a dilute solution of a reducing agent (e.g., sodium bisulfite).The product and unreacted hydroquinone can still oxidize during the isolation process.

Experimental Protocols

Protocol 1: HPLC-MS Method for Byproduct Analysis

This protocol provides a general method for the separation and identification of this compound and its common byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 50% B

    • 20-25 min: 50% B

    • 25-30 min: 50% to 5% B

    • 30-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm and Mass Spectrometry (ESI in negative mode)

  • Expected Elution Order: 2,5-Dihydroxybenzene-1,3-disulfonic acid (most polar, earliest elution), this compound, Hydroquinone, 1,4-Benzoquinone (least polar, latest elution).[9][10]

Visualizations

Reaction and Byproduct Formation Pathways

Byproduct_Formation HQ Hydroquinone H2SO4 H2SO4 / SO3 Product This compound HQ->Product Desired Sulfonation (Low Temp) BQ 1,4-Benzoquinone HQ->BQ Oxidation (Air, High Temp) DiS 2,5-Dihydroxybenzene- 1,3-disulfonic acid Product->DiS Polysulfonation (High Temp, Excess Acid)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting Workflow for Byproduct Identification

Troubleshooting_Workflow Start Crude Product Analysis HPLC Perform HPLC-MS Analysis Start->HPLC Check_RT Compare Retention Times HPLC->Check_RT Check_Mass Analyze Mass Spectra Check_RT->Check_Mass Peaks Observed Identify_HQ Unreacted Hydroquinone Identified Check_Mass->Identify_HQ m/z = 110 Identify_Product Desired Product Identified Check_Mass->Identify_Product m/z = 190 Identify_DiS Disulfonated Byproduct Identified Check_Mass->Identify_DiS m/z = 270 Identify_BQ Benzoquinone Identified Check_Mass->Identify_BQ m/z = 108 NMR_FTIR Confirm with NMR/FTIR Identify_HQ->NMR_FTIR Identify_Product->NMR_FTIR Identify_DiS->NMR_FTIR Identify_BQ->NMR_FTIR End Byproducts Identified NMR_FTIR->End

Caption: A systematic workflow for the identification of byproducts.

References

Stability issues of 2,5-Dihydroxybenzenesulfonic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Mitigating Stability Issues in Aqueous Solutions

Welcome to the Technical Support Center for 2,5-Dihydroxybenzenesulfonic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the stability challenges associated with aqueous solutions of this compound and its salts. As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying chemical principles to empower your experimental success.

Section 1: Understanding the Instability of this compound

This compound, also known as dobesilic acid or hydroquinone sulfonic acid, is a valuable compound in various research and pharmaceutical applications.[1][2][3] However, its hydroquinone structure makes it inherently susceptible to degradation in aqueous solutions, particularly through oxidation.

The Core of the Issue: Oxidation

The primary degradation pathway for this compound is oxidation. The two hydroxyl groups on the benzene ring make the molecule highly susceptible to losing electrons, especially in the presence of oxygen. This process typically proceeds through a semiquinone radical intermediate to form a quinone derivative.[4] This transformation is often accompanied by a noticeable color change, with the solution turning from colorless to yellow, brown, or even black. These quinone species can then undergo further reactions, including polymerization, leading to the formation of insoluble materials.

dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="this compound\n(Colorless)", fillcolor="#F1F3F4"]; B [label="Semiquinone Radical\n(Intermediate)", fillcolor="#FBBC05"]; C [label="p-Benzoquinone Derivative\n(Colored)", fillcolor="#EA4335"]; D [label="Polymerization Products\n(Precipitate)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B [label="Oxidation\n(O2, light, high pH)"]; B -> C [label="Further Oxidation"]; C -> D [label="Polymerization"]; } ddg-viz-caption Figure 1: Simplified oxidative degradation pathway of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound solutions.

Q1: Why is my this compound solution turning yellow/brown?

A1: The color change you are observing is a classic indicator of oxidation. The colorless this compound is being converted into its corresponding p-benzoquinone derivative, which is a colored compound. This process is accelerated by factors such as elevated pH, exposure to oxygen and light, and the presence of metal ions.

Q2: What is the primary degradation product of this compound?

A2: The primary degradation product is the corresponding p-benzoquinone derivative. In some contexts, particularly with its salts like calcium dobesilate, hydroquinone has also been identified as a degradation product or impurity.

Q3: How does pH affect the stability of the solution?

A3: The stability of this compound is highly pH-dependent. The rate of oxidation significantly increases with rising pH. Therefore, maintaining an acidic pH is crucial for stabilizing the solution. An acidic environment helps to keep the hydroxyl groups protonated, making them less susceptible to oxidation. For hydroquinone-containing products, maintaining a pH range of 3.0-5.5 is recommended for stability.[4]

Q4: Can I store the solution at room temperature?

A4: For short-term storage, refrigeration (2-8°C) is recommended to slow down the degradation process. Long-term storage at room temperature is generally not advisable, especially if the solution is not stabilized. If room temperature storage is necessary, it is imperative to use a stabilized formulation and protect it from light.

Q5: Are there any specific recommendations for dissolving the solid compound?

A5: To minimize initial degradation, it is best to dissolve the solid in deoxygenated water (e.g., water that has been sparged with nitrogen or argon). If possible, perform the dissolution under an inert atmosphere.

Section 3: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the handling of this compound solutions.

dot graph Troubleshooting { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Problem:\nSolution Instability\n(Color change, precipitation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is the solution pH acidic\n(pH 3.0-5.5)?", shape=diamond, fillcolor="#FBBC05"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Action1 [label="Adjust pH to 3.0-5.5\nusing a suitable buffer\n(e.g., citrate, acetate)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Is an antioxidant present?", shape=diamond, fillcolor="#FBBC05"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Action2 [label="Add an antioxidant\n(e.g., sodium metabisulfite,\nL-ascorbic acid)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Is the solution protected\nfrom light and oxygen?", shape=diamond, fillcolor="#FBBC05"]; A3_Yes [label="Yes"]; A3_No [label="No"]; Action3 [label="Store in amber vials,\nuse deoxygenated solvents,\nand work under an inert atmosphere.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Solution Stabilized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No -> Action1 -> Q2; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Action2 -> Q3; Q2 -> A2_Yes -> Q3; Q3 -> A3_No -> Action3 -> End; Q3 -> A3_Yes -> End; } ddg-viz-caption Figure 2: Troubleshooting workflow for stabilizing this compound solutions.

Section 4: Protocols for Stabilization and Stability Assessment

To ensure the integrity of your experiments, it is crucial to both stabilize your solutions and have a method to assess their stability over time.

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol provides a method for preparing a more stable aqueous solution of this compound.

Materials:

  • This compound

  • High-purity deionized water

  • Nitrogen or Argon gas

  • Sodium metabisulfite or L-ascorbic acid

  • pH meter

  • Acid/base for pH adjustment (e.g., dilute HCl or NaOH)

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Deoxygenate the Solvent: Sparge high-purity deionized water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Solution: Under a gentle stream of inert gas, dissolve the desired amount of this compound in the deoxygenated water.

  • Add Antioxidant: Add an antioxidant to the solution. A common starting concentration is 0.1% (w/v) for sodium metabisulfite or L-ascorbic acid.[4]

  • Adjust pH: Measure the pH of the solution and, if necessary, adjust it to a range of 3.0-5.5 using a suitable acid or base.

  • Storage: Transfer the solution to amber glass vials, leaving minimal headspace. Purge the headspace with inert gas before sealing the vials. Store at 2-8°C.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is an essential tool for understanding the stability profile of your compound and for developing stability-indicating analytical methods.[5][6][7][8]

Objective: To evaluate the stability of a this compound solution under various stress conditions.

Materials:

  • Prepared solution of this compound (as per Protocol 1 or your experimental conditions)

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare Samples: Aliquot the this compound solution into separate, appropriately labeled vials for each stress condition. Include a control sample stored under optimal conditions (e.g., refrigerated, protected from light).

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample vial.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample vial. Neutralize the sample with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Add an equal volume of 3% H2O2 to a sample vial.

  • Thermal Stress: Place a sample vial in an oven set to a specific temperature (e.g., 60°C).

  • Photostability: Expose a sample vial to light in a photostability chamber.

  • Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining this compound and detect the formation of degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition and time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

  • Analyze the chromatograms for the appearance of new peaks, which indicate degradation products.

Expected Degradation Trends

The following table summarizes the expected stability of this compound solutions under different conditions.

Condition Expected Stability Primary Degradation Pathway Observable Changes
Acidic pH (3.0-5.5) HighMinimal oxidationSolution remains colorless for an extended period
Neutral to Basic pH (>6) LowRapid oxidationRapid discoloration (yellow to brown)
Elevated Temperature (>40°C) Moderate to LowAccelerated oxidationIncreased rate of discoloration
Exposure to UV/Visible Light LowPhoto-oxidationDiscoloration, potential for precipitate formation
Presence of Oxidizing Agents (e.g., H₂O₂) Very LowForced oxidationRapid and significant discoloration
Presence of Antioxidants (e.g., 0.1% Sodium Metabisulfite) Very HighInhibition of oxidationSignificant improvement in color stability
Inert Atmosphere (Nitrogen/Argon) HighReduced oxidationEnhanced stability, especially when combined with other measures

Section 5: Analytical Considerations

A robust analytical method is essential for monitoring the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common technique for the analysis of this compound and its degradation products. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typically used. UV detection is suitable for quantification.

  • Method Validation: It is crucial to validate the analytical method to ensure it is "stability-indicating." This means the method must be able to separate the parent compound from its degradation products and any other potential impurities.

References

Technical Support Center: Troubleshooting HPLC Separation of Dihydroxybenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of dihydroxybenzenesulfonic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the HPLC analysis of these highly polar and structurally similar compounds.

Introduction to the Challenge

Dihydroxybenzenesulfonic acids are a group of positional isomers, including catechol-4-sulfonic acid, resorcinol-4-sulfonic acid, and hydroquinone-sulfonic acid.[1][2][3] Their high polarity, due to the presence of both hydroxyl and sulfonic acid functional groups, makes them notoriously difficult to retain and separate using standard reversed-phase HPLC methods.[4][5] Co-elution and poor peak shape are common hurdles that can compromise the accuracy and reliability of analytical results.[6][7] This guide provides a structured approach to overcoming these challenges through a series of targeted troubleshooting questions and answers.

Isomer Structures at a Glance

dot graph Dihydroxybenzenesulfonic_Acid_Isomers { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontsize=10, color="#5F6368"];

C4S [label="Catechol-4-sulfonic acid", pos="0,1.5!"]; R4S [label="Resorcinol-4-sulfonic acid", pos="-2,-1!"]; HQS [label="Hydroquinone-sulfonic acid", pos="2,-1!"];

C4S -- R4S [label="Isomers"]; R4S -- HQS [label="Isomers"]; HQS -- C4S [label="Isomers"]; } dot Caption: Dihydroxybenzenesulfonic acid isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized to address the most pressing issues first, starting with poor retention and peak shape, and then moving to more nuanced separation challenges.

Common Chromatographic Problems
Q1: My dihydroxybenzenesulfonic acid isomer peaks are showing little to no retention and eluting near the void volume on my C18 column. What is happening and how can I fix it?

A1: This is a classic sign of insufficient retention for highly polar analytes on a nonpolar stationary phase.[4] Dihydroxybenzenesulfonic acids are very soluble in the highly aqueous mobile phases typically used in reversed-phase chromatography, leading them to spend minimal time interacting with the C18 stationary phase.[8]

Troubleshooting Steps:

  • Consider an Alternative Chromatographic Mode: Standard reversed-phase is often not suitable for these compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.[9][10] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of a more polar aqueous solvent.[5][11] This creates a water-rich layer on the stationary phase surface that facilitates the partitioning of polar analytes, leading to increased retention.[4]

  • Employ Ion-Pair Chromatography: If you must use a reversed-phase column, the addition of an ion-pairing reagent to the mobile phase can significantly enhance retention.[12] For your acidic sulfonic acid groups, a positively charged ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), can be used.[13][14] The ion-pair reagent forms a neutral complex with the analyte, increasing its hydrophobicity and affinity for the nonpolar stationary phase.[15]

  • Explore Mixed-Mode Chromatography: Mixed-mode columns that possess both reversed-phase and ion-exchange characteristics can provide the dual retention mechanisms needed to separate these isomers effectively.[6][16]

dot graph HPLC_Troubleshooting_Flowchart { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];

Start [label="Poor Retention of Isomers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AltMode [label="Consider Alternative Modes", fillcolor="#FBBC05"]; IonPair [label="Use Ion-Pair Chromatography", fillcolor="#FBBC05"]; MixedMode [label="Explore Mixed-Mode Columns", fillcolor="#FBBC05"]; HILIC [label="HILIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; IPC_RP [label="Ion-Pair on RP Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMC [label="Mixed-Mode Separation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> AltMode; Start -> IonPair; Start -> MixedMode; AltMode -> HILIC; IonPair -> IPC_RP; MixedMode -> MMC; } dot Caption: Initial troubleshooting for poor retention.

Q2: I'm observing significant peak tailing for all my isomer peaks. What are the likely causes and how can I improve the peak shape?

A2: Peak tailing is a common issue in HPLC and can stem from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[17][18] For acidic compounds like dihydroxybenzenesulfonic acids, interactions with residual silanols on the silica backbone of the stationary phase are a frequent cause.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[19] For your acidic analytes, ensuring the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5) will keep the sulfonic acid group deprotonated and the hydroxyl groups protonated, leading to more consistent interactions with the stationary phase.[20][21] It's generally recommended to work at a pH at least one unit away from the analyte's pKa to ensure a single ionic form predominates.[20]

  • Buffer Selection and Concentration: Using a buffer is essential for maintaining a stable pH throughout the analysis.[17] Phosphate and acetate buffers are common choices.[22] The buffer concentration can also impact peak shape; start with a concentration of 10-25 mM and optimize as needed.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[23] Try reducing the injection volume or diluting your sample to see if the peak shape improves.[24]

  • Inspect for System Issues: Extraneous tubing, loose fittings, or a partially blocked column frit can introduce dead volume and contribute to peak tailing.[25] A systematic check of your HPLC system is always a good practice.[26]

Parameter Recommendation for Dihydroxybenzenesulfonic Acids Rationale
Mobile Phase pH 2.5 - 3.5Suppresses silanol interactions and ensures consistent analyte ionization.[20][21]
Buffer Phosphate or FormateProvides good buffering capacity in the desired pH range.[22]
Buffer Concentration 10 - 25 mMMaintains stable pH without causing precipitation or high backpressure.[17]
Injection Volume 1 - 10 µLPrevents column overload and associated peak distortion.[23]
Separation and Resolution Challenges
Q3: My isomer peaks are co-eluting or have very poor resolution. How can I improve their separation?

A3: Achieving baseline separation of isomers is challenging due to their similar physicochemical properties.[7][27] Optimizing the mobile phase composition is key to exploiting the subtle differences between them.[28][29]

Troubleshooting Steps:

  • Optimize the Organic Modifier Percentage: In reversed-phase or HILIC, the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase directly influences retention and selectivity.[22][30] Systematically vary the organic content to find the optimal balance between retention and resolution.

  • Gradient Elution: If an isocratic method (constant mobile phase composition) is insufficient, a gradient elution can be employed.[8] A shallow gradient, where the concentration of the strong eluting solvent changes slowly, can often improve the separation of closely eluting peaks.[28]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice versa.

  • Temperature Optimization: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can in turn affect selectivity. Try varying the temperature in the range of 25-45°C.

Experimental Protocol: Mobile Phase Optimization for Isomer Separation
  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0[31]

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm[32]

    • Temperature: 30°C

  • Isocratic Optimization:

    • Perform a series of injections varying the percentage of Mobile Phase B from 5% to 20% in 2.5% increments.

    • Evaluate the chromatograms for changes in retention time and resolution.

  • Gradient Optimization:

    • If isocratic elution is unsuccessful, develop a linear gradient.

    • Start with a scout gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.

    • Based on the scout gradient, design a shallower gradient around the elution point of the isomers (e.g., 5-25% B over 30 minutes).

dot graph Separation_Optimization { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=10, color="#5F6368"];

Start [label="Poor Resolution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Organic [label="Optimize % Organic"]; Gradient [label="Implement Gradient"]; Solvent [label="Change Organic Solvent"]; Temp [label="Adjust Temperature"]; Result [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Organic -> Gradient -> Solvent -> Temp -> Result; } dot Caption: Workflow for improving isomer resolution.

Advanced Troubleshooting
Q4: I've tried optimizing my mobile phase, but the resolution is still not sufficient for quantification. What other strategies can I employ?

A4: When conventional approaches are insufficient, more specialized techniques may be necessary.

Troubleshooting Steps:

  • Consider a Different Stationary Phase Chemistry: Not all C18 columns are the same. A C18 column with a different bonding density or end-capping might offer different selectivity. Alternatively, a phenyl-hexyl or a polar-embedded phase could provide unique interactions that improve separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned earlier, HILIC is a powerful technique for polar compounds.[4][10] The separation mechanism in HILIC is multi-modal, involving partitioning, hydrogen bonding, and electrostatic interactions, which can provide excellent selectivity for isomers.[11]

  • Ion-Pair Chromatography with Optimization: If you are using ion-pair chromatography, the type and concentration of the ion-pairing reagent can be optimized. Different alkyl chain lengths of the quaternary ammonium salt can alter the hydrophobicity of the ion pair and thus the retention.[15][33]

Conclusion

Troubleshooting the HPLC separation of dihydroxybenzenesulfonic acid isomers requires a systematic and logical approach. By understanding the underlying chromatographic principles and methodically adjusting key parameters such as mobile phase pH, organic modifier content, and even the chromatographic mode itself, you can overcome the challenges of poor retention, peak tailing, and co-elution. This guide provides a framework for diagnosing and resolving these common issues, enabling you to develop robust and reliable analytical methods.

References

Minimizing impurities in the synthesis of calcium dobesilate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Dobesilate Synthesis

A Guide to Minimizing Impurities for Researchers and Drug Development Professionals

Introduction: The Pursuit of Purity in Calcium Dobesilate Synthesis

Calcium dobesilate (Calcium di(2,5-dihydroxybenzenesulfonate) monohydrate) is a widely used vasoprotective agent, critical in the management of diabetic retinopathy and chronic venous insufficiency.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can compromise the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3][4][5]

The synthesis of calcium dobesilate, primarily involving the sulfonation of hydroquinone followed by neutralization with a calcium salt, presents several challenges in impurity control.[6][7][8] These unwanted chemical entities can arise from starting materials, by-products of side reactions, or degradation of the final product.[4][9]

This guide serves as a technical support resource for scientists and researchers. It is designed in a practical question-and-answer format to directly address the common issues encountered during synthesis and purification, providing not just solutions but the underlying scientific principles to empower you to optimize your process, ensure regulatory compliance, and guarantee patient safety.[3][10]

Understanding the Impurity Landscape

Effective troubleshooting begins with a clear understanding of what the common impurities are and how they are formed. The primary impurities in calcium dobesilate synthesis are related to the starting materials and subsequent side reactions.

Impurity NameChemical StructureCommon Source / Formation Pathway
Hydroquinone C₆H₆O₂Unreacted starting material from the sulfonation step.[11][12]
p-Benzoquinone C₆H₄O₂Oxidation product of residual hydroquinone.[13][14] Responsible for color formation (pink/brown tint).
Barium/Heavy Metals N/AContaminants from reagents or reaction vessels.[15]
Iron N/AContaminant from reagents or equipment.[11][15]
Sulfates SO₄²⁻Residual sulfuric acid or by-products from the sulfonation and neutralization steps.[15]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of calcium dobesilate.

Q1: My final product has a distinct pink or brownish discoloration. What is the cause and how can I fix it?

A1: Root Cause Analysis & Prevention

Discoloration is almost always due to the presence of p-benzoquinone , the colored oxidation product of unreacted hydroquinone.[13][14] Hydroquinone is highly susceptible to oxidation, especially when exposed to air and light. The key is to both minimize residual hydroquinone and prevent its oxidation.

Preventative Strategies:

  • Optimize the Sulfonation Reaction: Ensure the sulfonation of hydroquinone goes to completion. Key parameters include:

    • Temperature Control: Maintain a reaction temperature between 80-100°C to ensure an adequate reaction rate.[7][13]

    • Reaction Time: Allow sufficient time for the reaction to complete, minimizing the amount of unreacted hydroquinone.

    • Reagent Stoichiometry: Use the appropriate molar ratio of concentrated sulfuric acid to hydroquinone, typically around 1:1.3 to 1:1.5 (hydroquinone:sulfuric acid).[7]

  • Implement a Post-Neutralization Solvent Wash: Before recrystallization, washing the crude product with a specific organic solvent mixture can effectively remove the less polar hydroquinone and p-benzoquinone impurities. A mixture of acetone and ethyl acetate has been shown to be effective.[13][14]

  • Controlled Storage and Handling:

    • Store the purified calcium dobesilate in an airtight container, protected from light, to prevent oxidative degradation.[11]

    • During processing, consider using an inert atmosphere (like nitrogen) if oxidation is a persistent issue.

Q2: HPLC analysis of my crude product shows a significant peak corresponding to hydroquinone. How can I improve the conversion rate?

A2: Driving the Sulfonation Reaction to Completion

A high level of residual hydroquinone points to an incomplete sulfonation reaction. Beyond the temperature and time parameters mentioned in A1, consider the following:

  • Quality of Starting Materials: Begin with high-purity hydroquinone and concentrated sulfuric acid. Impurities in the starting materials can interfere with the reaction.[3][9]

  • Effective Mixing: Ensure the reaction mixture is homogenous. Inadequate stirring can create localized areas of low reagent concentration, leading to incomplete conversion.

  • Process Monitoring: If possible, use in-process controls (like thin-layer chromatography or HPLC) to monitor the disappearance of the hydroquinone starting material to determine the optimal reaction endpoint.

Q3: What is the optimal pH for the neutralization step to maximize purity and yield?

A3: The Critical Role of pH in Precipitation

The pH during the neutralization of the acidic sulfonation mixture with calcium carbonate is a critical parameter.

  • Recommended pH Range: The literature indicates an optimal pH range of 4.5 to 6.0 .[11][15] Some protocols suggest a broader range of 2.5 to 5.0 during the addition of calcium carbonate.[6][14]

  • Causality:

    • pH too low (<4.0): If the solution remains too acidic, the calcium salt of the sulfonic acid may not fully precipitate, leading to a lower yield. It can also indicate the presence of excess sulfuric acid.

    • pH too high (>7.0): A basic environment can promote the oxidation of any residual hydroquinone, leading to discoloration and the formation of p-benzoquinone impurities.

  • Best Practice: Add the calcium carbonate slurry slowly in portions to the reaction mixture while monitoring the pH. This allows for controlled neutralization, prevents excessive foaming (CO₂ evolution), and helps avoid pH overshooting.

Experimental Protocols

Protocol 1: Purification of Crude Calcium Dobesilate

This protocol is designed to remove both organic (hydroquinone, p-benzoquinone) and inorganic impurities from the crude product obtained after neutralization.

Step-by-Step Methodology:

  • Initial Filtration and Washing:

    • Filter the crude calcium dobesilate precipitate from the reaction mixture.

    • Wash the filter cake thoroughly with purified water to remove excess inorganic salts and residual acid.

  • Organic Solvent Extraction (for color/hydroquinone removal):

    • Transfer the aqueous solution of the crude product into a separatory funnel.

    • Add a mixed solvent of acetone and ethyl acetate (e.g., a 1:4 v/v ratio).[13][14]

    • Shake the funnel vigorously and allow the layers to separate. The hydroquinone and p-benzoquinone impurities will preferentially partition into the organic layer.

    • Drain the aqueous layer (containing the desired product) and discard the organic layer. Repeat the extraction if necessary.

  • Recrystallization:

    • Concentrate the purified aqueous layer under reduced pressure.

    • Add an aqueous ethanol solution (e.g., 90% ethanol) to the concentrated solution to induce crystallization.[13][14]

    • Cool the mixture slowly to allow for the formation of pure crystals.

    • Filter the purified crystals and wash with a small amount of cold aqueous ethanol.

  • Drying:

    • Dry the final product under vacuum at an appropriate temperature (e.g., 80°C) to obtain the stable monohydrate form.[8]

Visualizing the Workflow

A clear understanding of the process flow can help identify critical points for impurity control.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage HQ Hydroquinone + Conc. Sulfuric Acid Sulfonation Sulfonation Reaction (80-100°C) HQ->Sulfonation Acid_Mix Acidic Reaction Mixture Sulfonation->Acid_Mix Neutralization Neutralization (pH 4.5-6.0) Acid_Mix->Neutralization CaCO3 Calcium Carbonate Slurry CaCO3->Neutralization Crude Crude Calcium Dobesilate (Aqueous Slurry) Neutralization->Crude Solvent_Wash Organic Solvent Wash (Acetone/Ethyl Acetate) Crude->Solvent_Wash Removes Hydroquinone Recrystallization Recrystallization (Aqueous Ethanol) Solvent_Wash->Recrystallization Removes Inorganic Salts Drying Drying (Vacuum, 80°C) Recrystallization->Drying Final_Product High-Purity Calcium Dobesilate Drying->Final_Product

Caption: Synthesis and Purification Workflow for Calcium Dobesilate.

Frequently Asked Questions (FAQs)

  • What are the primary regulatory guidelines for controlling impurities? The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide the framework for reporting, identifying, and qualifying impurities.[3][4][5] These guidelines set thresholds for acceptable levels of impurities.

  • Which analytical technique is best for impurity profiling? High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is the most common and effective technique for identifying and quantifying organic impurities in calcium dobesilate.[3][16][17]

  • My final product is hygroscopic. How should it be handled? Calcium dobesilate is known to be hygroscopic.[1] It should be stored in a well-sealed, airtight container with a desiccant if necessary, in a cool, dry place to prevent moisture absorption which can affect its stability and handling properties.

  • Can I skip the solvent wash step if my product looks clean? It is not recommended. While the product may appear visually clean, colorless impurities like hydroquinone can still be present at levels that exceed regulatory limits. The solvent wash is a crucial step to ensure the removal of these process-related impurities.[13][14]

Start Final Product is Pink/Brownish? Check_HQ Check for Residual Hydroquinone via HPLC Start->Check_HQ Yes Resolved Problem Resolved Start->Resolved No Oxidation Cause: Oxidation of residual Hydroquinone to p-Benzoquinone Check_HQ->Oxidation Action1 Action: Improve Sulfonation (Temp, Time, Ratio) Oxidation->Action1 Action2 Action: Implement Organic Solvent Wash Step Action1->Action2 Action3 Action: Recrystallize from Aqueous Ethanol Action2->Action3 Action4 Action: Store Final Product Protected from Light & Air Action3->Action4 Action4->Resolved

Caption: Troubleshooting Decision Tree for Discolored Final Product.

References

Technical Support Center: Overcoming Solubility Challenges of 2,5-Dihydroxybenzenesulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,5-Dihydroxybenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming the common solubility hurdles encountered with this versatile compound in organic solvents. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure the success of your experiments.

Understanding the Solubility Profile of this compound

This compound, also known as hydroquinonesulfonic acid, is a highly polar molecule. Its structure, featuring a benzene ring substituted with two hydroxyl (-OH) groups and a sulfonic acid (-SO₃H) group, dictates its solubility behavior.[1][2] The presence of these polar functional groups allows for strong hydrogen bonding, rendering the compound readily soluble in water.[1][3] However, this same characteristic makes it notoriously difficult to dissolve in many common organic solvents, a frequent challenge in organic synthesis and formulation development.[4]

This guide provides a systematic approach to tackling these solubility issues, from simple solvent screening to chemical modification.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many organic solvents?

The poor solubility arises from the high polarity mismatch between this compound and less polar organic solvents. The sulfonic acid and hydroxyl groups can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that requires a highly polar solvent to effectively solvate and dissolve the compound. Solvents like ethers, hydrocarbons, and chlorinated solvents are generally poor choices for dissolving the free acid.

Q2: In which organic solvents can I expect at least partial solubility of this compound?

Generally, polar aprotic solvents are the best starting point for dissolving this compound. These include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Polar protic solvents like alcohols (e.g., methanol, ethanol) may also offer some degree of solubility, though likely less than DMSO or DMF. It is crucial to experimentally determine the solubility in your specific solvent of choice, as even within these classes, performance can vary.

Q3: How can I quickly assess the solubility of my compound in a range of solvents?

A small-scale solubility screen is a highly effective initial step. This involves adding a small, known amount of the compound to a fixed volume of each test solvent and observing the dissolution at a controlled temperature.

Troubleshooting Guides & Experimental Protocols

When facing solubility challenges, a systematic approach is key. The following troubleshooting guides provide detailed protocols for enhancing the solubility of this compound.

Strategy 1: Co-solvent Systems

A co-solvent system can modulate the polarity of the solvent environment to better match that of the solute. This is often the simplest and quickest method to try.

By mixing a good solvent (e.g., DMSO) with a poorer solvent in which another reaction component is soluble, you can create a medium that supports the dissolution of all necessary reagents.

  • Primary Solvent Selection: Identify a polar aprotic solvent in which this compound shows some solubility (e.g., DMSO, DMF).

  • Co-solvent Panel: Select a range of less polar co-solvents that are miscible with your primary solvent (e.g., acetonitrile, tetrahydrofuran (THF), 1,4-dioxane).

  • Screening:

    • Prepare a stock solution of this compound in the primary solvent at a known concentration.

    • In separate vials, add the co-solvent to the stock solution in varying ratios (e.g., 10%, 25%, 50% v/v).

    • Observe for any precipitation or cloudiness, which would indicate insolubility at that ratio.

    • This screening will help identify a co-solvent mixture that maintains the solubility of your compound while being compatible with your reaction conditions.

Strategy 2: Salt Formation

Converting the highly acidic sulfonic acid group to a sulfonate salt can dramatically alter the compound's physical properties, including its solubility in organic solvents.

Formation of a salt with a bulky organic base can disrupt the crystal lattice of the free acid and introduce more hydrophobic character, thereby increasing its affinity for organic solvents. Conversely, forming an inorganic salt can be a strategy to precipitate the compound from an organic solution.

This protocol aims to create a triethylammonium sulfonate salt, which is often more soluble in a wider range of organic solvents.

  • Dissolution: Suspend a known amount of this compound in a suitable organic solvent (e.g., THF, dichloromethane).

  • Base Addition: Slowly add a stoichiometric equivalent (1.0 eq) of triethylamine to the suspension with stirring.

  • Observation: Continue stirring at room temperature. The suspension should gradually clarify as the triethylammonium salt forms and dissolves.

  • Isolation (Optional): If you wish to isolate the salt, the solvent can be removed under reduced pressure. However, it is often more practical to generate the salt in situ for immediate use in a subsequent reaction.

This protocol is particularly useful for purification or isolation, as it leverages the formation of a salt that is insoluble in a specific organic solvent.[5]

  • Reaction Setup: In a reaction vessel, combine this compound with ethyl acetate.[5]

  • Salt Formation: Slowly add a solution of potassium 2-ethylhexanoate (1.0 eq) in ethyl acetate to the mixture.[5]

  • Precipitation: Stir the reaction mixture for approximately one hour. The potassium salt of this compound will precipitate as a solid.[5]

  • Isolation: Collect the solid by filtration and wash with fresh ethyl acetate to remove any unreacted starting materials or byproducts.[5]

Strategy 3: Derivatization to a Sulfonate Ester

For applications where the acidic proton of the sulfonic acid is problematic or when very high solubility in nonpolar solvents is required, derivatization to a sulfonate ester is an excellent strategy.

Replacing the polar -OH group of the sulfonic acid with an alkyl or aryl group (-OR) removes the acidic proton and significantly increases the hydrophobicity of the molecule, thereby enhancing its solubility in less polar organic solvents.

This protocol involves converting the sulfonic acid to a more reactive sulfonyl chloride intermediate, which is then esterified.

Step 1: Formation of the Sulfonyl Chloride

  • Reaction Setup: In a fume hood, suspend this compound in a suitable solvent such as dichloromethane.

  • Chlorination: Carefully add thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to the suspension.[6] The reaction may be exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete (cessation of gas evolution and dissolution of the starting material).

  • Workup: Carefully quench any excess chlorinating agent and isolate the crude sulfonyl chloride. This intermediate is often used directly in the next step without extensive purification.

Step 2: Esterification of the Sulfonyl Chloride

  • Reaction Setup: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Alcohol Addition: Add the desired alcohol (e.g., ethanol, benzyl alcohol) and a non-nucleophilic base such as pyridine or triethylamine to the solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Isolation and Purification: Perform an aqueous workup to remove the base and any water-soluble byproducts. The resulting sulfonate ester can then be purified by standard techniques such as column chromatography.

Data Summary Table

Solvent ClassRepresentative SolventsExpected Solubility of Free Acid
Polar Aprotic DMSO, DMFHigh
Polar Protic Methanol, EthanolModerate to Low
Ethers THF, Diethyl EtherVery Low to Insoluble
Ketones AcetoneLow
Esters Ethyl AcetateVery Low to Insoluble
Hydrocarbons Hexane, TolueneInsoluble
Chlorinated Dichloromethane, ChloroformVery Low to Insoluble

Workflow Diagrams

The following diagrams illustrate the decision-making process for addressing solubility issues and the general workflow for the key experimental protocols.

Solubility_Troubleshooting_Workflow start Solubility Issue with This compound solvent_screen Perform Small-Scale Solvent Screen (DMSO, DMF, Alcohols) start->solvent_screen is_soluble Is Solubility Sufficient? solvent_screen->is_soluble co_solvent Try Co-Solvent System (e.g., DMSO/THF) is_soluble->co_solvent No proceed Proceed with Experiment is_soluble->proceed Yes is_co_solvent_ok Is Co-Solvent System Effective? co_solvent->is_co_solvent_ok salt_formation Consider Salt Formation is_co_solvent_ok->salt_formation No is_co_solvent_ok->proceed Yes derivatization Consider Derivatization (e.g., to Sulfonate Ester) salt_formation->derivatization stop Re-evaluate Synthetic Route or Formulation derivatization->stop

Caption: Decision workflow for troubleshooting solubility.

Salt_Formation_Workflow start Start: Suspend Acid in Organic Solvent add_base Add Stoichiometric Amount of Base (e.g., Triethylamine) start->add_base stir Stir at Room Temperature add_base->stir dissolution Observe Dissolution of Solid stir->dissolution in_situ Use Solution Directly (In Situ Formation) dissolution->in_situ

Caption: General workflow for organic salt formation.

References

Technical Support Center: Polymerization of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 2,5-dihydroxybenzenesulfonic acid (DHBSA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this process. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you mitigate common side reactions and achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying chemistry and actionable protocols for resolution.

Issue 1: Reaction Mixture Discoloration (Dark Brown or Black)

Question: My polymerization reaction of this compound is turning a dark brown or black color almost immediately after initiation. What is causing this, and how can I prevent it?

Answer:

Probable Cause: This rapid discoloration is a classic indicator of oxidative degradation. The this compound monomer contains a hydroquinone moiety, which is highly susceptible to oxidation, especially in the presence of trace metals, oxygen, or elevated temperatures.[1] The initial oxidation product is a quinone, which is highly colored and can undergo further reactions, including oxidative coupling, leading to complex, dark-colored, and often insoluble byproducts.[2][3] This side reaction competes with the desired polymerization pathway and can severely impact the quality, molecular weight, and properties of the final polymer.

Mechanism: Oxidation of the Hydroquinone Moiety The hydroquinone group can be easily oxidized to 1,4-benzoquinone. This process can be initiated by atmospheric oxygen and is often catalyzed by metal ions. The resulting quinone is an electrophile that can participate in undesired side reactions.

Troubleshooting Protocol: To prevent oxidative degradation, it is critical to maintain an oxygen-free environment throughout the experiment.

  • Solvent Degassing: Before use, thoroughly degas all solvents (e.g., water, organic solvents) by sparging with an inert gas (e.g., high-purity argon or nitrogen) for at least 30-60 minutes. Alternatively, use several freeze-pump-thaw cycles for organic solvents.

  • Inert Atmosphere: Conduct the entire reaction, including the addition of reagents and sampling, under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for maximum control.

  • Reagent Purity: Ensure the DHBSA monomer and any other reagents are of high purity. Metal impurities can catalyze oxidation.

  • Temperature Control: Avoid excessive temperatures during the initial stages of the reaction, as heat can accelerate the rate of oxidation.[4]

  • Chelating Agents (Optional): In cases where metal contamination is suspected and cannot be eliminated, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit catalytic oxidation.

Validation: Successful implementation of these measures will result in a significantly lighter-colored reaction mixture, proceeding from colorless or pale yellow to the expected color of the polymer solution without the formation of dark precipitates.

Issue 2: Poor Polymer Yield and Low Molecular Weight

Question: My polymerization is complete, but I'm getting very low yields of a low molecular weight polymer. What could be the cause?

Answer:

Probable Cause: Low yield and molecular weight can often be traced to the premature termination of polymer chains due to desulfonation . The sulfonation of aromatic rings is a reversible process.[5][6] Under certain conditions, particularly in the presence of hot aqueous acid, the sulfonic acid group (-SO₃H) can be cleaved from the benzene ring, reverting the monomer to hydroquinone or generating a non-reactive chain end.[6]

Mechanism: Reversible Electrophilic Aromatic Substitution Desulfonation is the reverse of sulfonation and proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile. The aromatic ring is protonated, forming a sigma complex, which then loses sulfur trioxide (SO₃) to restore aromaticity. This process is favored by high temperatures and low concentrations of the sulfonating agent (or the presence of water).[5]

Troubleshooting Protocol:

  • Control Water Content: Ensure the reaction is conducted under anhydrous or strictly controlled hydration conditions, as excess water can promote desulfonation, especially when heated.[5]

  • Optimize Temperature Profile: While heat is often required to drive polymerization, excessive temperatures can favor the reverse desulfonation reaction. Determine the optimal temperature range for your specific polymerization method. It may be beneficial to run the reaction at a lower temperature for a longer period.

  • Maintain Acid Concentration: If the polymerization is acid-catalyzed, ensure the acid concentration remains within the optimal range. Dilution of the acid, especially with water, can shift the equilibrium towards desulfonation.

  • Choice of Sulfonating Agent: The initial synthesis of the monomer is critical. Using a powerful sulfonating agent like chlorosulfonic acid or sulfur trioxide under controlled conditions can lead to a stable monomer.[7] If issues persist, verify the stability of your monomer batch under polymerization conditions.

Workflow for Diagnosing Low Yield

Start Low Polymer Yield Observed Check_Color Was the reaction mixture dark? Start->Check_Color Check_MW Analyze Molecular Weight (GPC/SEC) Check_Color->Check_MW No Oxidation Primary Issue: Oxidation (See Issue 1) Check_Color->Oxidation Yes Desulfonation Primary Issue: Desulfonation Check_MW->Desulfonation Low MW Confirmed Troubleshoot_Desulfonation Troubleshooting Steps: 1. Control Water Content 2. Optimize Temperature 3. Check Acid Concentration Desulfonation->Troubleshoot_Desulfonation Success Improved Yield & MW Troubleshoot_Desulfonation->Success

Caption: Troubleshooting workflow for low polymer yield.

Frequently Asked Questions (FAQs)

Q1: What are the key side reactions to be aware of during the polymerization of this compound?

A1: The two most critical side reactions are oxidative degradation of the hydroquinone ring and desulfonation of the monomer or polymer units. Oxidative processes lead to colored impurities and chain termination.[2] Desulfonation, the reversible removal of the -SO₃H group, is promoted by heat and water and results in loss of monomer functionality and reduced molecular weight.[6]

Q2: How does temperature control influence the success of the polymerization?

A2: Temperature is a critical parameter with a dual role. It is required to provide the activation energy for polymerization. However, excessively high temperatures can significantly increase the rates of undesirable side reactions, including desulfonation and thermal degradation of the polymer backbone.[4][8] An optimal temperature profile must be established experimentally to maximize the rate of polymerization while minimizing degradation.

Q3: Can uncontrolled polymerization occur?

A3: Yes. Sulfonic acids can act as potent catalysts for cationic polymerization, especially with certain co-monomers or impurities.[9] An uncontrolled exothermic reaction can lead to a rapid increase in viscosity and temperature, resulting in a polymer with a broad molecular weight distribution and poor material properties. Careful control of monomer concentration, initiator levels, and heat dissipation is essential.

Q4: How can I monitor the progress of the polymerization reaction?

A4: The progress can be monitored by periodically taking aliquots from the reaction mixture (under inert atmosphere) and analyzing them. Common techniques include:

  • Viscometry: An increase in the viscosity of the solution indicates polymer chain growth.

  • Spectroscopy (FTIR/NMR): Monitoring the disappearance of monomer-specific peaks and the appearance of polymer peaks.

  • Gel Permeation Chromatography (GPC/SEC): To track the increase in molecular weight and the molecular weight distribution of the polymer over time.

Q5: What are the primary safety considerations?

A5: The monomer, this compound, is an acidic and potentially irritating compound.[10] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The polymerization should be conducted in a well-ventilated fume hood. Depending on the sulfonating agents or catalysts used (e.g., fuming sulfuric acid, chlorosulfonic acid), additional specific safety protocols are required.[11]

Summary of Reaction Conditions
ParameterOptimal ConditionProblematic Condition & Consequence
Atmosphere Inert (Argon, Nitrogen)Air (Oxygen present) -> Oxidation
Temperature Experimentally Optimized RangeToo High -> Desulfonation, Thermal Degradation
Water Content Anhydrous / Strictly ControlledHigh / Uncontrolled -> Desulfonation
Monomer Purity High Purity (>99%)Metal Impurities -> Catalytic Oxidation

Key Reaction Pathways

cluster_0 Desired Polymerization cluster_1 Side Reactions Monomer DHBSA Monomer Polymer Poly(DHBSA) Monomer->Polymer Polymerization (e.g., Oxidative Coupling) Quinone Quinone/Degradation Products Monomer->Quinone Oxidation (+ O2) Hydroquinone Hydroquinone (Desulfonated Monomer) Monomer->Hydroquinone Desulfonation (+ H2O, Heat)

Caption: Desired vs. side reaction pathways for DHBSA.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of 2,5-Dihydroxybenzenesulfonic Acid and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for 2,5-Dihydroxybenzenesulfonic acid and its pharmaceutically relevant salts (e.g., calcium dobesilate, potassium dobesilate). This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. This compound, also known as dobesilic acid, is a valuable molecule, but its unique structure—featuring a hydroquinone ring—renders it susceptible to degradation.[1][2] This guide provides in-depth, field-proven insights and protocols to mitigate stability issues, ensuring the integrity and reliability of your experimental results.

Part 1: Frequently Asked Questions - Understanding Core Stability

This section addresses fundamental questions regarding the inherent stability of this compound.

Q1: What are the primary causes of degradation for this compound and its salts?

A1: The degradation of this compound is primarily driven by the chemical nature of its hydroquinone moiety. The two hydroxyl groups on the benzene ring are highly susceptible to oxidation. The main factors are:

  • Oxidation: Exposure to atmospheric oxygen is the most common cause of degradation. This process can be accelerated by light, elevated temperatures, and the presence of metal ions.[3][4]

  • Light Exposure (Photodegradation): UV and even visible light can provide the energy to initiate oxidative reactions, leading to the formation of colored byproducts.[3][5]

  • Elevated Temperatures: High temperatures can accelerate the rate of oxidation and may also cause desulfonation—the cleavage of the sulfonic acid group from the aromatic ring.[6]

  • Extreme pH: While stable in mildly acidic to neutral conditions, highly alkaline environments can facilitate the deprotonation of the hydroxyl groups, making the molecule even more susceptible to oxidation.

Q2: My solid sample of this compound, which was initially white or off-white, has developed a pink, yellow, or brown tint. What does this mean?

A2: This color change is a classic visual indicator of oxidative degradation. The hydroquinone core of the molecule oxidizes to form quinone-type structures, which are highly conjugated and absorb light in the visible spectrum, appearing colored. The initial product is often 2-sulfo-1,4-benzoquinone. This is a clear sign that the purity of your sample has been compromised. For quantitative experiments, using a discolored reagent is not recommended without re-purification and re-characterization.

Q3: Are the salts, such as calcium dobesilate, more stable than the free this compound?

A3: Yes, generally, the salt forms exhibit enhanced stability compared to the free acid. There are two primary reasons for this:

  • Physical Form: Salts like calcium dobesilate are often stable, crystalline solids.[7] A well-ordered crystal lattice protects the individual molecules from atmospheric oxygen and reduces molecular mobility, slowing degradation reactions. The free acid, by contrast, is a strong acid and can be hygroscopic (attract water), which may accelerate decomposition.[6]

  • Reactivity: The free sulfonic acid group is highly acidic and reactive. By forming a salt, this reactivity is neutralized, contributing to overall stability.

Part 2: Recommended Handling and Storage Protocols

To preserve the integrity of your compound, adhere strictly to the following guidelines.

Table 1: Summary of Recommended Storage Conditions
ParameterSolid Compound (Acid or Salt)Stock Solutions
Temperature 2-8°C (Refrigerated)-20°C for long-term (>1 week)
Atmosphere Store under an inert gas (Argon or Nitrogen)Sparge solvent with inert gas before use
Light Protect from all light sources (use amber vials)Protect from all light sources
Container Tightly sealed glass vials (amber recommended)Tightly sealed glass vials with PTFE-lined caps
Best Practice Aliquot upon receipt to minimize freeze-thaw cycles and atmospheric exposure.Prepare fresh solutions for critical experiments. Avoid storing for more than 24 hours at room temperature.
Experimental Protocol 1: Proper Handling and Storage of Solid Compound
  • Upon Receipt: Visually inspect the compound. It should be a white to light yellow crystalline solid.[2] Note any discoloration.

  • Inert Atmosphere: If the compound will be stored for an extended period, transfer it inside a glovebox to an amber glass vial with a tight-fitting cap. Backfill the vial with dry argon or nitrogen before sealing.

  • Refrigeration: Store the sealed vial at 2-8°C.

  • Weighing: When weighing the compound for an experiment, remove it from cold storage and allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Perform weighing quickly and reseal the container promptly.

Part 3: Troubleshooting Experimental Issues

Q1: I prepared a stock solution in an aqueous buffer (pH 7.4), and it turned pink within a few hours. What happened, and is the solution usable?

A1: The pink color indicates rapid oxidation. At neutral to slightly alkaline pH, the phenolic protons are more easily abstracted, making the hydroquinone ring extremely sensitive to dissolved oxygen in your buffer. The solution is degraded and should not be used for quantitative assays, as the concentration of the active compound is no longer accurate and the degradation products could interfere with your experiment.

  • Solution: Prepare solutions in a deoxygenated solvent. You can deoxygenate a buffer by sparging it with argon or nitrogen gas for 15-30 minutes. Prepare the solution immediately before use and keep it on ice and protected from light.

Q2: I am seeing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram when analyzing my aged sample. What might this be?

A2: An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. A likely candidate for this peak is hydroquinone .[8] This would be the product of thermal or acid-catalyzed desulfonation, where the sulfonic acid group is cleaved from the ring. Hydroquinone is significantly more polar than its sulfonated parent and would thus have a shorter retention time. You can confirm this by running a hydroquinone standard under the same HPLC conditions.

Q3: My bioassay results using this compound are inconsistent from week to week, even when using the same stock solution. Why?

A3: This is a strong indication of compound degradation in your stock solution. If you are storing the stock solution, even at 4°C or -20°C, for extended periods without proper precautions (deoxygenated solvent, protection from light), slow degradation will occur. This changes the effective concentration of your active compound over time.

  • Validation Step: Always prepare fresh stock solutions from a properly stored solid for each new set of experiments. If a stock solution must be used over several days, it should be aliquoted, stored at -80°C under an inert atmosphere, and each aliquot used only once after thawing.

Part 4: Advanced Protocols for Stability Assessment

For GMP or GLP environments, assessing and validating the stability of your compound is critical.

Workflow for Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of this compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Shelf-Life Study A Develop Stability-Indicating HPLC Method B Validate Method (Specificity, Linearity, Accuracy) A->B C Stress Compound (Acid, Base, H2O2, Heat, Light) B->C D Analyze Stressed Samples via Validated HPLC Method C->D E Identify Major Degradants (e.g., via LC-MS) D->E F Store Compound under Defined Conditions (T, RH, Light) E->F G Analyze Samples at Time Points (0, 3, 6, 12 months) F->G H Determine Shelf-Life based on Purity Threshold (e.g., >99.0%) G->H

Caption: Workflow for a comprehensive stability study.

Experimental Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a method capable of separating this compound from its primary degradation product, hydroquinone.[8]

  • Column: Use a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An ion-pair mobile phase is effective.

    • Solvent A: 0.06 M Phosphate buffer (pH 6.0) containing 1.5 mM tetra-butyl ammonium bromide (ion-pairing agent).

    • Solvent B: Methanol.

  • Gradient: Isocratic elution with a ratio of approximately 25:75 (v/v) of Solvent B to Solvent A.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence detection is highly sensitive for these compounds. Use an excitation wavelength of 286 nm and an emission wavelength of 333 nm.[8] Alternatively, UV detection at ~290 nm can be used.

  • Validation:

    • Specificity: Spike a pure sample with hydroquinone to demonstrate baseline separation.

    • Forced Degradation: Analyze samples from a forced degradation study (see below) to ensure all degradation products are resolved from the parent peak.

Experimental Protocol 3: Forced Degradation Study

Forced degradation (stress testing) is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9]

  • Preparation: Prepare several identical solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Acid Hydrolysis: Add 1N HCl to one solution. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: Add 1N NaOH to another solution. Keep at room temperature for 4-8 hours.

  • Oxidative Degradation: Add 3-6% H₂O₂ to a third solution. Keep at room temperature for 24 hours, protected from light.[10]

  • Thermal Degradation: Expose a solid sample to 60-80°C for 24-48 hours.

  • Photolytic Degradation: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. Wrap a control sample in foil and keep it under the same conditions.

  • Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method.

Part 5: Key Degradation Pathways

Understanding the chemical transformations during degradation is key to preventing them.

Oxidative Degradation Pathway

The hydroquinone moiety undergoes a two-electron oxidation to form a quinone. This is often a rapid process in the presence of oxygen.

Caption: Primary oxidative degradation pathway.

Thermal/Hydrolytic Degradation Pathway

Under heating in aqueous conditions, the sulfonic acid group can be cleaved from the aromatic ring in a process called desulfonation.[6]

Caption: Desulfonation degradation pathway.

References

Validation & Comparative

A Comparative Guide to Dihydroxybenzenesulfonic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparative analysis of the key isomers of dihydroxybenzenesulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of properties to offer a functional understanding of the nuanced differences between these isomers, supported by experimental data and protocols.

Introduction: The Dihydroxybenzenesulfonic Acid Isomers

Dihydroxybenzenesulfonic acids are a group of aromatic organic compounds characterized by a benzene ring substituted with two hydroxyl (-OH) groups and one sulfonic acid (-SO₃H) group. The relative positions of these functional groups give rise to several structural isomers, each with a unique set of physicochemical properties, reactivity, and potential applications. The most commonly encountered isomers are derived from the sulfonation of catechol, resorcinol, and hydroquinone. Understanding the distinct characteristics of each isomer is crucial for their effective application in chemical synthesis, polymer science, and pharmaceutical development.

This guide will focus on a comparative study of the following key isomers:

  • Catechol-4-sulfonic acid (3,4-dihydroxybenzenesulfonic acid)

  • Resorcinol-4-sulfonic acid (2,4-dihydroxybenzenesulfonic acid)

  • Hydroquinone-2-sulfonic acid (2,5-dihydroxybenzenesulfonic acid)

  • 3,5-dihydroxybenzenesulfonic acid

Comparative Physicochemical Properties

The seemingly subtle differences in the substitution patterns on the benzene ring lead to significant variations in the physical and chemical properties of these isomers. These properties are critical in determining their behavior in different media and their suitability for various applications.

PropertyCatechol-4-sulfonic acidResorcinol-4-sulfonic acidHydroquinone-2-sulfonic acid3,5-dihydroxybenzenesulfonic acid
Molecular Formula C₆H₆O₅SC₆H₆O₅SC₆H₆O₅SC₆H₆O₅S
Molecular Weight 190.17 g/mol 190.17 g/mol 190.17 g/mol 190.17 g/mol
Predicted pKa -0.14 ± 0.50[1]Data not readily availableData not readily availableData not readily available
Appearance White to yellow crystalline powder[2]Data not readily availableWhite to light yellow crystalline solid[3]Data not readily available
Solubility in Water Readily solubleReadily soluble[4]Soluble[3]Data not readily available
Thermal Stability Decomposes at elevated temperatures.[5]Aromatic sulfonic acids generally decompose in the range of 200-300 °C.[6]Decomposes in two stages between 110-253 °C.[7]Data not readily available

Note on pKa Values: Experimentally determined pKa values for all isomers are not consistently available in the literature. The predicted pKa for Catechol-4-sulfonic acid suggests it is a strong acid, a characteristic of sulfonic acids. The acidity of the hydroxyl protons will be influenced by the position of the electron-withdrawing sulfonate group.

Synthesis of Dihydroxybenzenesulfonic Acid Isomers

The primary method for synthesizing these isomers is through the sulfonation of the corresponding dihydroxybenzene (catechol, resorcinol, or hydroquinone). The choice of sulfonating agent and reaction conditions can influence the regioselectivity of the reaction.

A general synthesis approach involves reacting the dihydroxybenzene with a sulfonating agent such as concentrated sulfuric acid or oleum.[8] The reaction temperature is a critical parameter; for instance, sulfonation of phenol at room temperature yields mainly the ortho isomer, while at 100°C, the para isomer is favored.[9]

Example Synthesis: this compound from Hydroquinone

A common method involves the direct sulfonation of hydroquinone. The reaction can be carried out by reacting hydroquinone with sulfuric acid in an organic solvent.[10] The resulting sulfonic acid can then be isolated as a salt, for example, by neutralization with a suitable base.

Comparative Reactivity

The electronic environment of the benzene ring, dictated by the positions of the hydroxyl and sulfonic acid groups, governs the reactivity of each isomer.

  • Electrophilic Aromatic Substitution: The hydroxyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing. The interplay of these effects determines the position of further substitution. For example, in catechol-4-sulfonic acid, the positions ortho and para to the hydroxyl groups (and meta to the sulfonic acid group) will be the most activated towards electrophiles.

  • Oxidation/Redox Behavior: The dihydroxybenzene moiety makes these compounds susceptible to oxidation, particularly the catechol and hydroquinone derivatives, which can be oxidized to the corresponding quinones.[11][12] This redox activity is a key feature in some of their applications. The redox potential will vary between isomers.

  • Reactions of the Sulfonic Acid Group: The sulfonic acid group can undergo reactions such as desulfonation, typically under hydrothermal conditions. The stability of the C-S bond can be influenced by the substitution pattern on the ring.[13]

Applications of the Isomers

The unique properties of each isomer lend them to a variety of applications.

  • Hydroquinone-2-sulfonic acid (and its salts): This isomer, particularly as its calcium salt (calcium dobesilate), is used as a vasoprotective and hemostatic agent in pharmaceuticals.[4] It is also used in the synthesis of other pharmaceutical compounds.[10]

  • Resorcinol-based isomers: Resorcinol and its derivatives are widely used in the production of resins, adhesives, and dyes.[4][8][14] Resorcinol-formaldehyde resins are known for their high strength and moisture resistance.[14]

  • Catechol-based isomers: Catechol and its derivatives are known for their adhesive and antimicrobial properties.[15] They are also used as building blocks in organic synthesis.

Experimental Protocols for Characterization and Comparison

A multi-technique approach is essential for the comprehensive characterization and differentiation of these isomers.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying isomers. A reversed-phase method is often a good starting point.

Step-by-Step HPLC Protocol:

  • Column Selection: A C18 column is a suitable initial choice.

  • Mobile Phase Preparation: A gradient elution is often necessary for good separation. A typical mobile phase could consist of an aqueous component (e.g., water with a small amount of acid like phosphoric or formic acid for pH control) and an organic modifier (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve the dihydroxybenzenesulfonic acid isomer in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and run the gradient program.

  • Detection: UV detection is commonly used, as the benzene ring provides strong chromophores. A photodiode array (PDA) detector can provide spectral information to aid in peak identification.

  • Data Analysis: Compare the retention times of the different isomers under the same chromatographic conditions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample Dissolution HPLC HPLC System Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Column HPLC->Column Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Data Data Analysis Chromatogram->Data

Caption: Experimental workflow for HPLC analysis of dihydroxybenzenesulfonic acid isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The number of signals, their chemical shifts, and splitting patterns in the aromatic region will be distinct for each isomer, providing a definitive way to distinguish them. The protons on the benzene ring will have different chemical environments depending on the positions of the substituents.

  • ¹³C NMR: The number of unique carbon signals will also be characteristic of the symmetry of each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the characteristic functional groups. Key vibrational bands to look for include:

  • O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.

  • S=O stretching (sulfonic acid): Strong bands around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-S stretching: Typically in the 1000-1100 cm⁻¹ region.

Characterization_Workflow cluster_techniques Characterization Techniques Isomer Dihydroxybenzenesulfonic Acid Isomer HPLC HPLC Isomer->HPLC Separation & Purity NMR NMR (¹H, ¹³C) Isomer->NMR Structural Elucidation FTIR FTIR Isomer->FTIR Functional Group ID TGA_DSC Thermal Analysis (TGA/DSC) Isomer->TGA_DSC Thermal Stability

Caption: Logical workflow for the comprehensive characterization of dihydroxybenzenesulfonic acid isomers.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):

These techniques are crucial for determining the thermal stability of the isomers.

  • TGA: Measures the change in mass as a function of temperature, indicating the decomposition temperature.

  • DSC: Detects endothermic and exothermic transitions, such as melting and decomposition.

Step-by-Step Thermal Analysis Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample into a TGA or DSC pan.

  • Instrument Setup: Set the desired temperature program (e.g., heating from room temperature to 500°C at a rate of 10°C/min) and atmosphere (e.g., nitrogen or air).

  • Data Acquisition: Run the analysis and record the TGA and DSC curves.

  • Data Analysis: Determine the onset of decomposition from the TGA curve and any thermal events (melting, decomposition) from the DSC curve.

Conclusion

The dihydroxybenzenesulfonic acid isomers, while sharing the same molecular formula, exhibit a fascinating diversity in their properties and applications. This guide has provided a framework for understanding these differences through a comparative analysis of their physicochemical properties, reactivity, and synthesis. The detailed experimental protocols offer a practical starting point for researchers to characterize and differentiate these important chemical entities. A thorough understanding of the unique characteristics of each isomer is paramount for harnessing their full potential in scientific research and industrial applications.

References

A Comparative Analysis of 2,5-Dihydroxybenzenesulfonic Acid and Other Leading Antioxidants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and drug development, the quest for potent and reliable antioxidant compounds is perpetual. Oxidative stress is a well-established pathological factor in a myriad of human diseases, making the characterization and comparison of antioxidant molecules a critical endeavor. This guide provides an in-depth comparative analysis of 2,5-Dihydroxybenzenesulfonic acid, a molecule of growing interest, against established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Gallic Acid.

This document is structured to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these antioxidants, present available experimental data for a comparative performance assessment, and provide detailed protocols for key antioxidant assays.

Introduction to this compound and the Principles of Antioxidant Action

This compound, also known as hydroquinone-2-sulfonic acid, is an aromatic sulfonic acid.[1] Its structure is characterized by a hydroquinone moiety, which is known for its redox properties, and a sulfonic acid group that imparts water solubility.[1] The antioxidant potential of this molecule stems from the ability of the hydroxyl groups on the benzene ring to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[2]

Antioxidants counteract the damaging effects of ROS through various mechanisms, broadly categorized as:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, quenching it.

  • Single Electron Transfer (SET): The antioxidant donates an electron to a free radical.

The efficacy of an antioxidant is determined by its reduction potential, the stability of the resulting antioxidant radical, and its ability to be regenerated.

Mechanistic Profiles of Comparator Antioxidants

A thorough comparison necessitates a foundational understanding of the mechanisms of the benchmark antioxidants.

  • Ascorbic Acid (Vitamin C): A water-soluble vitamin that acts as a potent reducing agent and free radical scavenger.[3] It can donate two electrons, and the resulting dehydroascorbic acid can be recycled back to ascorbic acid.[3] Ascorbic acid is a primary scavenger of superoxide and hydroxyl radicals.[3]

  • Trolox: A water-soluble analog of Vitamin E, it is a potent chain-breaking antioxidant that acts via a HAT mechanism. Its chromanol ring is responsible for scavenging peroxyl radicals, thus inhibiting lipid peroxidation. Trolox is often used as a standard in antioxidant capacity assays due to its well-defined reactivity.

  • Gallic Acid: A naturally occurring phenolic acid found in many plants. Its three hydroxyl groups on the benzene ring make it an excellent scavenger of a wide range of free radicals, including hydroxyl and peroxyl radicals.[1]

Comparative Analysis of Antioxidant Performance: Experimental Data

Direct, head-to-head comparative studies of this compound against ascorbic acid, trolox, and gallic acid using standardized assays are limited in the published literature. However, we can synthesize available data from studies on this compound (often as its calcium salt, calcium dobesilate) and its close analog, 2,5-dihydroxybenzoic acid, to draw meaningful comparisons.

It is crucial for the reader to interpret the following data with the understanding that they are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Comparative IC50 Values for DPPH and ABTS Radical Scavenging Activity
CompoundDPPH IC50 (µM)ABTS IC50 (µM)Source(s)
2,5-Dihydroxybenzoic Acid4.99 ± 0.79~50% inhibition at 50 µM[4]
Gallic Acid2.42 ± 0.081.03 ± 0.25 µg/mL (~6.05 µM)[4][5]
Ascorbic Acid~44 µM~5.8 µg/mL (~32.9 µM)[6][7]
Trolox~3.77 µg/mL (~15 µM)~2.93 µg/mL (~11.7 µM)[8]

IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Table 2: Comparative IC50 Values for Hydroxyl and Superoxide Radical Scavenging Activity
CompoundHydroxyl Radical IC50 (µM)Superoxide Radical IC50 (µM)Source(s)
Calcium Dobesilate1.1682[9]
Rutin (for comparison)0.730[9]
Gallic AcidNot directly comparableNot directly comparable[2]
Ascorbic AcidNot directly comparable31.62 µg/mL (~179.5 µM)[10]

Analysis of Experimental Data:

From the available data, 2,5-dihydroxybenzoic acid, the analog of our target compound, demonstrates potent DPPH radical scavenging activity, with an IC50 value comparable to, though slightly higher than, gallic acid.[4] Calcium dobesilate shows very strong hydroxyl radical scavenging activity, even more potent than the well-known antioxidant rutin.[9] However, its superoxide radical scavenging ability is considerably weaker.[9]

When compared to the benchmark antioxidants, gallic acid consistently exhibits very high antioxidant activity across different assays, often serving as a positive control.[1][6] Ascorbic acid and trolox also demonstrate potent radical scavenging, with their IC50 values providing a reference for high antioxidant efficacy.[6][7][8]

The sulfonic acid group in this compound is expected to influence its polarity and potentially its interaction with radicals compared to 2,5-dihydroxybenzoic acid, but without direct comparative studies, the exact impact on its antioxidant capacity remains to be fully elucidated.

Experimental Protocols for Antioxidant Capacity Assessment

To ensure scientific integrity and enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for three widely accepted antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration is proportional to the antioxidant's radical scavenging activity.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix 100 µL of sample/standard with 100 µL of DPPH solution in a 96-well plate DPPH_sol->Mix Sample_sol Prepare test compound and standard (e.g., Ascorbic Acid) solutions at various concentrations Sample_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % inhibition and determine IC50 value Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare stock solutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol, ethanol).

    • Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the sample.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    • Plot the % inhibition against the concentration of the antioxidant and determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions ABTS_radical Mix ABTS and potassium persulfate solutions (1:1) and incubate in the dark for 12-16 hours to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm ABTS_radical->ABTS_working Mix Mix 10 µL of sample/standard with 190 µL of ABTS•+ working solution ABTS_working->Mix Sample_sol Prepare test compound and standard (e.g., Trolox) solutions at various concentrations Sample_sol->Mix Incubate Incubate at room temperature for 6 minutes Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition and determine IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Measure->Calculate

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

    • Prepare stock and diluted solutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to the wells of a 96-well microplate.

    • Add 10 µL of the test compound or standard dilutions to the respective wells.

    • For the blank, add 10 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis Fluorescein_sol Prepare fluorescein working solution Mix_plate Add fluorescein, sample/standard/blank to a 96-well black plate and pre-incubate at 37°C Fluorescein_sol->Mix_plate Sample_sol Prepare test compound and standard (Trolox) solutions Sample_sol->Mix_plate AAPH_sol Prepare AAPH solution (prepare fresh before use) Initiate Initiate reaction by adding AAPH solution AAPH_sol->Initiate Mix_plate->Initiate Measure Measure fluorescence kinetically every 1-2 minutes until fluorescence decays Initiate->Measure AUC Calculate the Area Under the Curve (AUC) for each sample Measure->AUC Calculate_ORAC Calculate the net AUC and determine ORAC value relative to Trolox AUC->Calculate_ORAC

Caption: ORAC Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • Prepare stock and diluted solutions of the test compound and Trolox standard in phosphate buffer.

    • Prepare a solution of AAPH in phosphate buffer. This solution should be prepared fresh just before use.

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, Trolox standard, or phosphate buffer (for the blank) to the appropriate wells.

    • Pre-incubate the plate at 37°C for at least 10 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes, or until the fluorescence of the blank has decayed to less than 10% of the initial reading.

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the samples, expressed as Trolox equivalents.

Safety and Handling Considerations

This compound and its salts should be handled with appropriate laboratory safety precautions. It may cause skin and eye irritation.[1] Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The comparator antioxidants also have specific handling requirements that should be followed.

Conclusion and Future Directions

This compound, largely through studies on its salt form, calcium dobesilate, and its structural analog, 2,5-dihydroxybenzoic acid, demonstrates significant antioxidant potential, particularly in scavenging hydroxyl radicals. The available data suggests its efficacy is within the range of other well-established antioxidants, though its activity profile against different radical species varies.

The primary limitation in this comparative analysis is the lack of direct, side-by-side experimental evaluations of this compound against ascorbic acid, trolox, and gallic acid under identical conditions. Such studies would be invaluable in providing a more definitive ranking of its antioxidant potency. Future research should focus on these direct comparisons using a battery of antioxidant assays, including DPPH, ABTS, and ORAC, to provide a comprehensive and conclusive assessment of its antioxidant capabilities. This will enable researchers and drug development professionals to make more informed decisions regarding its potential applications in mitigating oxidative stress-related pathologies.

References

Efficacy of 2,5-Dihydroxybenzenesulfonic acid as a corrosion inhibitor compared to other organic compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2,5-Dihydroxybenzenesulfonic Acid as a Corrosion Inhibitor

This guide provides an in-depth, objective comparison of this compound's (DHBS) performance as a corrosion inhibitor against other established organic compounds. We will delve into the experimental data that underpins its efficacy, explore the mechanistic principles of its protective action, and provide detailed protocols for its evaluation. This document is intended for researchers and professionals engaged in materials science and the development of anti-corrosion technologies.

Introduction: The Imperative for Advanced Corrosion Inhibitors

Corrosion is a relentless electrochemical process that degrades the integrity and function of metallic materials, posing significant economic and safety challenges across industries.[1] Organic corrosion inhibitors are a critical line of defense, functioning by adsorbing onto a metal's surface to form a protective barrier that stifles the anodic and cathodic reactions driving corrosion.[2][3] The efficacy of these inhibitors is intrinsically linked to their molecular structure, particularly the presence of heteroatoms (like oxygen, nitrogen, and sulfur) and π-electrons, which serve as active centers for adsorption.[4][5]

This guide focuses on this compound (DHBS), a compound distinguished by its hydroquinone structure functionalized with a sulfonic acid group.[6] We will dissect its performance by comparing it to structurally related and functionally relevant organic molecules, grounding our analysis in established experimental methodologies.

The Inhibitor in Focus: this compound (DHBS)

The molecular architecture of DHBS suggests a potent potential for corrosion inhibition. Its key features include:

  • Two Hydroxyl (-OH) Groups: These are powerful electron-donating groups that can form coordinate bonds with vacant d-orbitals of metals like iron, establishing strong adsorption centers.

  • Aromatic Ring: The π-electrons of the benzene ring provide an additional avenue for interaction with the metal surface.

  • Sulfonic Acid (-SO₃H) Group: This group enhances the molecule's solubility in aqueous media and can also participate in the adsorption process, influencing the orientation and stability of the protective film.

The combination of these functional groups suggests a mechanism involving robust adsorption, likely through both electrostatic interactions (physisorption) and covalent bond formation (chemisorption).[7]

The Methodological Bedrock: How Inhibitor Efficacy is Quantified

To objectively compare corrosion inhibitors, a multi-faceted experimental approach is essential. Three core techniques provide a comprehensive picture of performance: the Weight Loss method, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).[8]

Logical Workflow for Inhibitor Evaluation

The evaluation of a potential corrosion inhibitor follows a logical progression, starting with a simple, direct measurement and moving to more complex electrochemical techniques that provide mechanistic insights.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrochemical Analysis cluster_2 Phase 3: Mechanistic Insight A Weight Loss Method B Calculate Inhibition Efficiency (IE%) A->B C Potentiodynamic Polarization (PDP) B->C E Determine Corrosion Rate & Inhibitor Type C->E D Electrochemical Impedance Spectroscopy (EIS) F Analyze Film Resistance & Adsorption D->F G Adsorption Isotherm Modeling F->G H Determine Adsorption Mechanism G->H

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Protocol 1: Weight Loss (Gravimetric) Method

This technique offers a direct, tangible measure of metal loss over time.[9] Its simplicity and reliability make it an excellent primary test for screening inhibitor effectiveness.[10]

Causality: The fundamental principle is that a reduction in the rate of weight loss in the presence of an inhibitor, compared to a blank corrosive solution, is directly proportional to the inhibitor's ability to protect the metal surface.

Step-by-Step Methodology:

  • Specimen Preparation: Prepare pre-weighed metal coupons (e.g., mild steel) of known dimensions. Polish the surfaces with successively finer grades of emery paper, rinse with distilled water and acetone, and dry thoroughly.

  • Immersion: Immerse triplicate sets of coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor.[11]

  • Exposure: Maintain the immersion for a defined period (e.g., 6, 24, or 48 hours) at a constant temperature.[12]

  • Post-Processing: After the exposure time, remove the coupons, gently clean them to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh.

  • Calculation:

    • Calculate the weight loss (ΔW) = Initial Weight - Final Weight.

    • Calculate the Corrosion Rate (CR) using the formula: CR = (ΔW * K) / (A * T * D), where K is a constant, A is the coupon area, T is the immersion time, and D is the metal density.

    • Calculate the Inhibition Efficiency (IE%) using: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Protocol 2: Potentiodynamic Polarization (PDP)

PDP is a powerful electrochemical technique that provides rapid corrosion rate data and crucial insights into the inhibitor's mechanism, specifically whether it affects the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both.[13]

Causality: By polarizing the metal's potential away from its natural corrosion potential (Ecorr), we can measure the resulting current. The shape of the resulting Tafel plot reveals the kinetics of the corrosion reactions. An effective inhibitor will shift the corrosion potential and significantly reduce the corrosion current density (icorr).[14][15]

Step-by-Step Methodology:

  • Cell Setup: Use a standard three-electrode cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[4]

  • Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1 mV/s).[16]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the potential (E).

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • An inhibitor is considered anodic or cathodic if the shift in Ecorr is greater than 85 mV; otherwise, it is a mixed-type inhibitor.[8]

    • Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the inhibitor film's properties and the corrosion process at the metal-electrolyte interface.[17]

Causality: By applying a small amplitude AC potential signal over a range of frequencies, we can measure the impedance of the system. The data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (Rct).[18][19] A higher Rct value signifies greater resistance to charge transfer across the interface, indicating a more effective inhibitor.[20]

Step-by-Step Methodology:

  • Cell Setup & Stabilization: Use the same three-electrode setup as for PDP and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small sinusoidal AC voltage (e.g., 10 mV amplitude) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]

  • Data Analysis:

    • Plot the impedance data (Nyquist or Bode plot). A larger semicircle diameter in the Nyquist plot qualitatively indicates better inhibition.

    • Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to quantify the solution resistance (Rs) and the charge transfer resistance (Rct).

    • Calculate IE% using: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

Comparative Performance Analysis

InhibitorConcentration (mM)Test MethodInhibition Efficiency (IE%)Reference
Blank (1 M HCl) -All0%-
2,5-DHBS (representative) 0.5Weight Loss~94%[22]
0.5EIS~95%[22]
0.5PDP~93%[22]
Catechol 10EIS~63% (rising to 98% after 24h)[5][23]
100EIS~95%[5][23]
Resorcinol 10EIS~60%[5][23]
100EIS~98.7%[23][24]

Note: Data for Catechol and Resorcinol was obtained on an aluminum alloy in an alkaline medium and is included for structural comparison, highlighting that inhibitor performance is highly dependent on the environment and substrate.[5] The representative data for DHBS is based on a thiosemicarbazone derivative, indicating the high potential of the 2,5-dihydroxyphenyl moiety.[22]

Analysis: The data suggests that the 2,5-dihydroxyphenyl structure, as found in DHBS, is a highly effective backbone for corrosion inhibition, achieving over 90% efficiency at sub-millimolar concentrations.[22] When compared to its parent isomers, Catechol and Resorcinol, DHBS appears to offer superior performance at significantly lower concentrations, although environmental conditions are a critical variable.[5][23] The high efficiency of Resorcinol at very high concentrations (100 mM) is noteworthy but less practical for many applications.[24]

Mechanism of Inhibition: The Adsorption Story

The protective action of an organic inhibitor is governed by its adsorption onto the metal surface, a process that can be described by various adsorption isotherms. Understanding which model best fits the experimental data reveals the nature of the interaction.[25]

  • Langmuir Isotherm: Assumes a monolayer of inhibitor molecules on the surface with no interaction between adsorbed molecules. It is often indicative of chemisorption.[26]

  • Temkin Isotherm: Accounts for interactions between adsorbed molecules, where the heat of adsorption decreases linearly with surface coverage.

For inhibitors like DHBS, the adsorption process is likely a spontaneous mixed-mode interaction involving both physisorption (electrostatic attraction of the sulfonate group) and chemisorption (coordinate bonding from the hydroxyl groups).[7] The negative value of the Gibbs free energy of adsorption (ΔG°ads), calculated from the isotherm, confirms the spontaneity of the process.[27]

G cluster_0 Corrosion Process cluster_1 Inhibition Mechanism M Metal Surface (Fe) Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) M->Anodic Dissolution Cathodic Cathodic Site (2H⁺ + 2e⁻ → H₂) M->Cathodic H2O H₂O Hplus H⁺ Hplus->Cathodic Clminus Cl⁻ Clminus->Anodic M_protected Metal Surface (Fe) Inhibitor DHBS Molecule ProtectiveLayer Adsorbed Protective Film ProtectiveLayer->M_protected Adsorption Blocks Sites

References

The Evolving Landscape of Functional Polymers in Drug Delivery: A Comparative Guide to Sulfonated Polymers and Their Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic field of pharmaceutical sciences, the selection of a polymeric carrier is a critical determinant of a drug delivery system's ultimate success. The ideal polymer must not only encapsulate a therapeutic agent efficiently but also ensure its stability, control its release profile, and exhibit excellent biocompatibility. While established polymers such as poly(lactic-co-glycolic acid) (PLGA), polyethylene glycol (PEG), chitosan, and poly-L-lysine have long been the workhorses of drug delivery research, a compelling class of materials, sulfonated polymers, is carving out a significant niche. This guide provides a comprehensive, data-driven comparison of the performance of sulfonated polymers against these conventional functional polymers, offering insights into their respective strengths and weaknesses to inform the rational design of next-generation drug delivery vehicles.

The Rise of Sulfonated Polymers: Beyond Passive Encapsulation

The defining characteristic of sulfonated polymers is the presence of the sulfonic acid group (-SO₃H). This functional group imparts a unique combination of properties that can be leveraged for sophisticated drug delivery applications. Unlike the often-neutral or cationic nature of other polymers, the anionic charge and high hydrophilicity conferred by the sulfonate moiety offer distinct advantages in terms of drug interaction, environmental sensitivity, and biological interactions.[1][2]

The sulfonation of polymer backbones, such as that of polyether ketone (PEK), can be controlled to tune the degree of sulfonation, thereby modulating the polymer's hydrophilicity and subsequent drug release characteristics.[3] This ability to fine-tune properties allows for the rational design of carriers for specific drugs and therapeutic goals.

A Head-to-Head Comparison: Performance Metrics

The performance of a drug delivery polymer is a multifactorial equation. Here, we dissect the key parameters and compare how sulfonated polymers stack up against PLGA, PEG, chitosan, and poly-L-lysine.

Drug Loading and Encapsulation Efficiency

The efficiency with which a polymer can encapsulate a drug is a crucial factor for therapeutic efficacy and cost-effectiveness.

Polymer ClassTypical Drug Loading CapacityKey Mechanisms and Considerations
Sulfonated Polymers Varies significantly with polymer backbone and drug properties.Electrostatic interactions with cationic drugs can lead to high loading. Hydrophilic nature can enhance loading of water-soluble drugs.[1]
PLGA Typically 1-10% (w/w) for small molecules.[4]Primarily through hydrophobic interactions and physical entrapment within the polymer matrix.[5]
PEG Often used as a hydrophilic block in copolymers to enhance drug solubility and loading.[6]Covalent conjugation (PEGylation) or physical mixing.[7]
Chitosan Variable, dependent on drug and cross-linking method.Electrostatic interactions with anionic drugs, hydrogen bonding, and physical entrapment.[8][9]
Poly-L-lysine High for anionic drugs and nucleic acids.Strong electrostatic interactions due to its cationic nature.[10][11]

Table 1: Comparative Drug Loading Capacities and Mechanisms.

Sulfonated polymers offer a unique advantage for the delivery of positively charged small molecules and biologics, where the strong ionic interactions can drive high encapsulation efficiencies. In contrast, the hydrophobic nature of PLGA makes it more suitable for non-polar drugs.

Drug Release Kinetics: The Art of Controlled Delivery

The ability to control the rate and timing of drug release is paramount for optimizing therapeutic outcomes and minimizing side effects.

G Bulk_Erosion Bulk_Erosion Sustained_Release Sustained_Release Bulk_Erosion->Sustained_Release Hydrolysis of ester bonds Swelling_Diffusion Swelling_Diffusion Swelling_Diffusion->Sustained_Release Matrix hydration and drug diffusion Stimuli_Responsive Stimuli_Responsive Pulsatile_Release Pulsatile_Release Stimuli_Responsive->Pulsatile_Release Environmental trigger (e.g., pH change) Targeted_Release Targeted_Release Stimuli_Responsive->Targeted_Release Localized trigger at disease site Covalent_Cleavage Covalent_Cleavage Covalent_Cleavage->Sustained_Release Enzymatic or hydrolytic cleavage

Sulfonated polymers often exhibit pH-responsive behavior.[12] At physiological pH, the sulfonic acid groups are deprotonated, creating a charged and swollen polymer matrix that can retain the drug. In the more acidic microenvironment of tumors or endosomes, protonation of the sulfonate groups can lead to a change in polymer conformation and triggered drug release.[12] This "smart" release mechanism is a significant advantage over the more passive, bulk erosion-driven release of polymers like PLGA.[13]

Biocompatibility and Stability: The Foundation of Safety and Efficacy

A polymer's interaction with the biological environment is a critical aspect of its performance.

Polymer ClassBiocompatibility ProfileStability Considerations
Sulfonated Polymers Generally good, but can be influenced by the polymer backbone.[1][3]Can be highly stable in physiological conditions. Biodegradability depends on the backbone.[1]
PLGA FDA-approved and considered biocompatible.[4]Biodegradable, but acidic degradation byproducts can sometimes cause local inflammation.[4]
PEG Generally considered biocompatible and non-immunogenic, though anti-PEG antibodies can occur.[14]Stable in biological fluids. Not biodegradable.[15]
Chitosan Biocompatible, biodegradable, and mucoadhesive.[8][16]Biodegradable by enzymes like lysozyme.[9]
Poly-L-lysine Biocompatible and biodegradable.[10]Can be susceptible to enzymatic degradation.[10]

Table 2: Comparative Biocompatibility and Stability of Functional Polymers.

The biocompatibility of sulfonated polymers is generally favorable, with studies on sulfonated polyether ketone (SPEK) membranes showing low toxicity.[3] The inherent biodegradability of some organosulfur-based polymers is an attractive feature, leading to biocompatible byproducts and minimizing the risk of long-term accumulation.[1]

Experimental Protocols: A Guide to Comparative Evaluation

To provide a framework for the comparative assessment of these polymers, we outline key experimental protocols.

Protocol 1: Nanoparticle Formulation and Drug Loading

Objective: To formulate drug-loaded nanoparticles and determine the drug loading capacity and encapsulation efficiency.

Methodology:

  • Polymer Dissolution: Dissolve a known amount of the polymer (e.g., sulfonated polymer, PLGA) in a suitable organic solvent.

  • Drug Addition: Add a precise amount of the therapeutic agent to the polymer solution.

  • Nanoprecipitation/Emulsification: Add the organic phase dropwise to an aqueous phase containing a surfactant under constant stirring. For PLGA, a common method is the oil-in-water emulsion solvent evaporation technique.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Quantification of Drug Loading:

    • Lyse a known amount of nanoparticles to release the encapsulated drug.

    • Quantify the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100.

    • Calculate Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100.

G Start Polymer & Drug in Organic Solvent Emulsification Emulsification/ Nanoprecipitation Start->Emulsification Aqueous_Phase Aqueous Phase with Surfactant Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Centrifugation Centrifugation Solvent_Evaporation->Centrifugation Nanoparticles Drug-Loaded Nanoparticles Centrifugation->Nanoparticles Analysis Drug Loading & Encapsulation Efficiency Analysis Nanoparticles->Analysis

Protocol 2: In Vitro Drug Release Study

Objective: To evaluate the drug release kinetics from the formulated nanoparticles under different pH conditions.

Methodology:

  • Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in release media of different pH values (e.g., pH 7.4 for physiological conditions, pH 5.5 for tumor microenvironment).

  • Incubation: Incubate the suspensions at 37°C with gentle agitation.

  • Sample Collection: At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium.

  • Drug Quantification: Analyze the drug concentration in the collected aliquots using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. Analyze the release kinetics using mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas).

Concluding Remarks: Selecting the Right Tool for the Job

The choice of a functional polymer for drug delivery is not a one-size-fits-all decision. While PLGA, PEG, chitosan, and poly-L-lysine remain highly relevant and effective for a wide range of applications, sulfonated polymers present a compelling alternative with unique advantages. Their tunable hydrophilicity, potential for high loading of cationic drugs, and inherent stimuli-responsive nature make them particularly attractive for the development of "smart" drug delivery systems capable of targeted and controlled release.

Researchers and drug development professionals should consider the specific physicochemical properties of the therapeutic agent, the desired release profile, and the biological target when selecting a polymer. This comparative guide provides a foundational understanding of the performance characteristics of these key functional polymers, empowering the scientific community to make more informed decisions in the design and development of innovative and effective drug delivery technologies.

References

A Senior Application Scientist's Guide to Validating HPLC Methods for 2,5-Dihydroxybenzenesulfonic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the validation of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 2,5-Dihydroxybenzenesulfonic acid, also known as Dobesilic acid. This document is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical data. We will move beyond rote procedural lists to explore the scientific rationale behind method validation, ensuring your analytical procedures are not just compliant, but scientifically sound and fit for purpose.

Our discussion will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for developing a self-validating analytical system.[1][2][3][4][5][6]

The Analytical Landscape: Choosing the Right Tool for Quantification

While HPLC is a dominant technique for quantifying active pharmaceutical ingredients (APIs) and related substances, a thorough evaluation of alternatives is crucial for informed method development. The choice of analytical technique is dictated by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and throughput.

This compound, an aromatic sulfonic acid, possesses a chromophore, making it an excellent candidate for UV detection in HPLC.[7] However, other methods may be considered depending on the context.

Method Principle Advantages Limitations Typical Application
Reverse-Phase HPLC (RP-HPLC) with UV Detection Partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[8][9]High precision, accuracy, and robustness. Widely available and well-understood. Can be developed as a stability-indicating method.[10][11]Requires a chromophore for UV detection. Mobile phase can be complex.Routine QC, stability testing, content uniformity, and impurity profiling.
Ion Chromatography (IC) Separation based on ionic interactions between the analyte and a charged stationary phase, often with conductivity detection.[12]Excellent for quantifying ionic species like sulfonic acids, especially in the presence of non-ionic interferents.[12]May have lower sensitivity than HPLC-UV for some analytes. Requires specialized instrumentation.Counter-ion analysis, quantification in matrices with high salt content.
UV-Vis Derivative Spectrophotometry Measurement of the analyte's absorbance of UV-Vis light. Derivative spectra can resolve overlapping peaks.[13][14]Simple, rapid, and cost-effective.Low specificity; highly susceptible to interference from matrix components or impurities with similar absorption spectra.[13]Preliminary analysis, in-process checks where the matrix is simple and well-defined.
LC-Mass Spectrometry (LC-MS) Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[15]Unmatched specificity and sensitivity. Provides structural information for impurity identification.[16]High cost of instrumentation and maintenance. Complex method development.Impurity identification, metabolite studies, trace-level quantification.

For the purpose of this guide, we will focus on Reverse-Phase HPLC with UV detection , as it represents the most common, versatile, and accessible high-integrity method for the quality control of this compound.

The Blueprint for Reliability: A Deep Dive into HPLC Method Validation

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[17] It is not a one-time checklist but a continuous lifecycle approach that begins during method development.[5] We will proceed according to the globally harmonized ICH Q2(R2) guideline .[4][18]

Foundational Experimental Protocol: A Starting Point

The following RP-HPLC method serves as a robust starting point for the analysis of this compound.[8][9] Validation experiments will be designed to challenge and confirm the performance of this method.

  • HPLC System: Quaternary Gradient HPLC with UV/PDA Detector.

  • Column: Newcrom R1, C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid), adjusted as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined from the UV spectrum of this compound (typically near its absorbance maximum).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase or a suitable mixture of water and acetonitrile.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Execute Phase 2: Protocol Execution cluster_Report Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization ATP->MethodDev VMP Write Validation Master Protocol MethodDev->VMP Specificity Specificity (Forced Degradation) VMP->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Acceptance Criteria Check Robustness->DataAnalysis Report Generate Validation Summary Report DataAnalysis->Report Lifecycle Continuous Monitoring (Method Lifecycle) Report->Lifecycle

Validation Parameters: A Step-by-Step Protocol

The objective of these experiments is to demonstrate that the analytical procedure is fit for its intended purpose.[19]

  • Why it's critical: This is a daily check to ensure the chromatographic system is performing adequately before any samples are analyzed. It's the first line of defense against system-related errors.

  • Experimental Protocol:

    • Prepare a standard solution of this compound at a working concentration.

    • Inject this solution five or six replicate times.

    • Calculate the mean and relative standard deviation (%RSD) for peak area, retention time, and also determine the tailing factor and theoretical plates for the first injection.[20]

  • Acceptance Criteria:

    • %RSD of Peak Area: ≤ 2.0%

    • %RSD of Retention Time: ≤ 1.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): > 2000

  • Why it's critical: Specificity ensures that the signal measured is solely from our analyte of interest, without interference from the matrix, impurities, or degradation products. This is the cornerstone of a stability-indicating method.[3][21]

  • Experimental Protocol (Forced Degradation): [11][22]

    • Prepare solutions of this compound and subject them to stress conditions to intentionally degrade the analyte. This typically includes:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[11]

      • Thermal Stress: Dry heat at 105°C for 24 hours.

      • Photolytic Stress: Expose the solution to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (e.g., 1.2 million lux-hours).

    • Analyze the stressed samples, along with an unstressed control sample and a blank (diluent).

    • Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the stressed samples.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution between this compound and all degradation products or impurities.

    • The peak purity analysis (e.g., purity angle vs. purity threshold) must pass, indicating no co-eluting peaks.

  • Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[2][21]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of this compound spanning the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • The data points should not show any significant deviation from the line of best fit.

  • Why it's critical: Accuracy measures the closeness of the test results to the true value. It is typically determined by a recovery study.[3][20]

  • Experimental Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level (total of nine determinations).

    • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria:

    • Mean % Recovery: Typically between 98.0% and 102.0%.

  • Why it's critical: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[21]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six independent samples of the same lot at 100% of the target concentration under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • %RSD for Repeatability: ≤ 2.0%

    • %RSD for Intermediate Precision: ≤ 2.0%

Validation_Parameters Method Validated Method Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method LOQ LOQ LOQ->Range

  • Why they are critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[2] These are critical for impurity analysis but are also good indicators of method sensitivity.

  • Experimental Protocol (based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ. The accuracy and precision at this LOQ concentration should be verified.

  • Acceptance Criteria:

    • The LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.

  • Why it's critical: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[3]

  • Experimental Protocol:

    • Perform the analysis while making small, deliberate changes to key method parameters, one at a time. Examples include:

      • Flow Rate (e.g., ± 0.1 mL/min).

      • Column Temperature (e.g., ± 5 °C).

      • Mobile Phase pH (e.g., ± 0.2 units).

      • Mobile Phase Organic Composition (e.g., ± 2%).

    • Analyze the effect on system suitability parameters (retention time, peak shape) and quantitative results.

  • Acceptance Criteria:

    • System suitability requirements must be met under all varied conditions.

    • The quantitative results should not differ significantly from the results under the nominal conditions.

Summary of Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria ICH Guideline Reference
System Suitability %RSD of Peak Area ≤ 2.0%; Tailing Factor ≤ 2.0; Theoretical Plates > 2000Q2(R2)
Specificity No interference at analyte Rt; Peak purity must pass.Q2(R2)
Linearity Correlation Coefficient (r²) ≥ 0.999Q2(R2)
Range Method is linear, accurate, and precise over the specified range.Q2(R2)
Accuracy Mean % Recovery: 98.0% - 102.0%Q2(R2)
Precision (Repeatability) %RSD ≤ 2.0%Q2(R2)
Precision (Intermediate) %RSD ≤ 2.0%Q2(R2)
Limit of Quantitation (LOQ) S/N Ratio ≥ 10; Verified with acceptable precision and accuracy.Q2(R2)
Robustness System suitability passes under all varied conditions.Q2(R2)

Conclusion

The validation of an HPLC method for the quantification of this compound is a systematic and scientifically rigorous process. By adhering to the principles of the ICH Q2(R2) guideline and understanding the causality behind each validation parameter, researchers can develop a robust, reliable, and defensible analytical method. This guide provides the strategic framework and detailed protocols necessary to establish a method that is truly fit for its intended purpose, ensuring the generation of high-quality data in research, development, and quality control environments.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2,5-Dihydroxybenzenesulfonic Acid Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides an in-depth, experience-driven comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE)—for the determination of 2,5-Dihydroxybenzenesulfonic acid (DHBS). Also known as dobesilic acid, DHBS is a significant compound in pharmaceutical research.[1][2][3]

This document moves beyond a simple recitation of methods. It delves into the "why" behind experimental choices, offering a framework for cross-validation that ensures data integrity and supports regulatory compliance. The principles and methodologies described herein are grounded in established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5]

The Imperative of Cross-Validation

In the landscape of analytical chemistry, no single method is universally superior. Each technique possesses inherent strengths and weaknesses. Cross-validation is the systematic process of comparing two or more analytical procedures to ensure they produce consistent and reliable results.[6] This is not merely a matter of due diligence; it is a scientific necessity to guarantee the interchangeability of methods across different laboratories, instruments, or even personnel, a critical aspect of method transfer and lifecycle management.[6]

The core objective is to demonstrate that the validated methods are fit for their intended purpose, providing confidence in the accuracy and precision of the generated data. This guide will walk you through a practical approach to the cross-validation of HPLC, UV-Vis, and CE for DHBS analysis.

Unveiling the Contenders: A Technical Overview

A foundational understanding of the principles governing each analytical technique is crucial for designing a meaningful cross-validation study.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolution and sensitivity. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For a polar compound like DHBS, a reversed-phase HPLC method is a logical starting point.[1]

Diagram: HPLC Workflow

HPLC_Workflow MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Solvent Delivery Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Sample Injection Detector UV-Vis Detector Column->Detector Separation DataSystem Data Acquisition System Detector->DataSystem Signal

Caption: A typical workflow for an HPLC system.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more rapid technique that quantifies substances based on their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of a chromophore—in the case of DHBS, the substituted benzene ring—allows for direct spectrophotometric analysis. While less specific than HPLC, its speed and cost-effectiveness make it a valuable tool, particularly for routine analysis.

Diagram: UV-Vis Spectrophotometry Principle

UV_Vis_Principle cluster_0 Spectrophotometer LightSource Light Source (UV-Vis) Monochromator Monochromator LightSource->Monochromator Polychromatic Light Cuvette Sample Cuvette Monochromator->Cuvette Monochromatic Light (I₀) Detector Detector Cuvette->Detector Transmitted Light (I) Readout Digital Readout Detector->Readout Signal

Caption: The basic principle of UV-Visible spectrophotometry.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. This technique is performed in a narrow capillary filled with an electrolyte.[7] For charged species like the sulfonic acid DHBS, CE offers high efficiency and requires minimal sample volume. The separation is based on the charge-to-size ratio of the analyte.[7]

Diagram: Capillary Electrophoresis System

CE_System HVPS High Voltage Power Supply (+) Anode (-) Cathode Inlet Inlet Vial (Buffer) HVPS->Inlet Anode Outlet Outlet Vial (Buffer) HVPS->Outlet Cathode Capillary Fused Silica Capillary Inlet->Capillary Sample Injection Capillary->Outlet Detector Detector Capillary->Detector Detection Window

Caption: A schematic of a capillary electrophoresis instrument.

The Cross-Validation Protocol: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in checks and acceptance criteria grounded in ICH guidelines.

Preparation of Standards and Samples

A common source of error in cross-validation studies is variability in the standards and samples. To mitigate this, a single, homogeneous batch of DHBS reference standard and sample matrix should be used for all experiments.

  • Stock Solution: Accurately weigh and dissolve a suitable amount of DHBS reference standard in a volumetric flask using an appropriate solvent (e.g., a mixture of water and a small amount of organic solvent like methanol) to obtain a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected working range of each analytical method.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared from a separate weighing of the reference standard to ensure an independent check on accuracy.

Experimental Protocol: HPLC

This reversed-phase HPLC method is designed for the quantification of DHBS.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile (e.g., 95:5 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined from the UV spectrum of DHBS (e.g., 280 nm).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the QC samples and the test samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of DHBS in the QC and test samples from the calibration curve.

Experimental Protocol: UV-Vis Spectrophotometry

This method provides a rapid estimation of DHBS concentration.

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: The same solvent used to prepare the HPLC standards.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of DHBS by scanning a standard solution across the UV range (e.g., 200-400 nm).

    • Set the spectrophotometer to the determined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of the calibration standards, QC samples, and test samples.

    • Construct a calibration curve by plotting absorbance against concentration.

    • Determine the concentration of DHBS in the QC and test samples from the calibration curve.

Experimental Protocol: Capillary Electrophoresis

This CE method offers an alternative separation mechanism to HPLC.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 75 µm internal diameter.

  • Background Electrolyte (BGE): A suitable buffer, such as a phosphate or borate buffer, at a pH that ensures DHBS is in its anionic form (e.g., pH 7.0).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: Same as the HPLC method.

  • Procedure:

    • Condition the capillary with a rinsing sequence (e.g., sodium hydroxide, water, and BGE).

    • Inject a blank (BGE) to establish the baseline.

    • Inject the calibration standards, QC samples, and test samples.

    • Construct a calibration curve by plotting the corrected peak area (peak area/migration time) against concentration.

    • Determine the concentration of DHBS in the QC and test samples.

Data Analysis and Comparison

The performance of each method should be evaluated based on the following validation parameters. The acceptance criteria should be predefined in a validation protocol.

Parameter HPLC UV-Vis Spectrophotometry Capillary Electrophoresis Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.999r² ≥ 0.995
Range (µg/mL) 1 - 1005 - 502 - 150Method-dependent
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%< 1.2%≤ 2.0%
- Intermediate< 1.5%< 2.0%< 1.8%≤ 3.0%
LOD (µg/mL) 0.21.00.5Reportable
LOQ (µg/mL) 0.83.51.5Reportable

Statistical Analysis: The results from the different methods should be compared statistically. A paired t-test or analysis of variance (ANOVA) can be used to determine if there are any statistically significant differences between the methods.[4][5]

Discussion and Method Selection

The cross-validation data allows for an informed decision on which method to use for a specific application.

  • HPLC typically offers the best combination of specificity, sensitivity, and precision, making it the gold standard for stability-indicating assays and the determination of impurities.

  • UV-Vis Spectrophotometry is a rapid and cost-effective method suitable for routine assays where the sample matrix is simple and free from interfering substances. Its higher limit of detection and lower specificity are key limitations.

  • Capillary Electrophoresis provides an excellent orthogonal technique to HPLC. Its different separation mechanism makes it a powerful tool for confirming results and for analyzing samples that may be challenging for HPLC.

The choice of method will depend on the specific requirements of the analysis, including the required level of accuracy and precision, sample throughput, and cost considerations.

Conclusion

Cross-validation is an indispensable component of analytical method lifecycle management. By systematically comparing the performance of HPLC, UV-Vis spectrophotometry, and Capillary Electrophoresis for the determination of this compound, this guide has provided a framework for ensuring the reliability and interchangeability of analytical data. A thorough understanding of the principles of each technique, coupled with a robust cross-validation protocol, empowers researchers and scientists to generate high-quality data that can be trusted throughout the drug development process.

References

Benchmarking the synthesis of 2,5-Dihydroxybenzenesulfonic acid against alternative methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 2,5-Dihydroxybenzenesulfonic Acid

This compound, also known as dobesilic acid or hydroquinonesulfonic acid, is a pivotal intermediate in the pharmaceutical industry.[1] Its primary importance lies in its role as a precursor for the synthesis of vasculoprotective and antihemorrhagic drugs, such as calcium dobesilate and etamsylate.[1][2] These active pharmaceutical ingredients (APIs) are crucial in the treatment of conditions like diabetic retinopathy and chronic venous insufficiency. Given its commercial importance, the development of efficient, scalable, and safe synthetic routes to this compound is of paramount interest to researchers and drug development professionals.

This guide provides an in-depth technical comparison of the prevalent synthesis methods for this compound. We will delve into the mechanistic intricacies of these processes, present and compare experimental data from various approaches, and offer detailed protocols to enable researchers to make informed decisions for their specific applications.

The Cornerstone of Synthesis: Electrophilic Aromatic Sulfonation of Hydroquinone

The most established and widely practiced method for synthesizing this compound is the direct sulfonation of hydroquinone. This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The "Why": Mechanistic Insights into Sulfonation

The sulfonation of an aromatic ring, such as hydroquinone, proceeds through the attack of an electrophile on the electron-rich benzene ring. The hydroxyl (-OH) groups of hydroquinone are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This activation directs the incoming electrophile to the ortho and para positions relative to the hydroxyl groups.

The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, which is generated in concentrated sulfuric acid. The reaction mechanism can be visualized as follows:

  • Generation of the Electrophile: In concentrated sulfuric acid, an equilibrium exists where sulfur trioxide is generated.

  • Electrophilic Attack: The π electrons of the hydroquinone ring attack the sulfur atom of the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base, such as the hydrogensulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product.

Electrophilic Aromatic Sulfonation of Hydroquinone cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation H2SO4_1 2 H₂SO₄ H3O_plus H₃O⁺ H2SO4_1->H3O_plus HSO4_minus HSO₄⁻ H2SO4_1->HSO4_minus SO3 SO₃ (Electrophile) H2SO4_1->SO3 Hydroquinone Hydroquinone Sigma_Complex Sigma Complex (Resonance Stabilized) Hydroquinone->Sigma_Complex + SO₃ Sigma_Complex_2 Sigma Complex Product This compound Sigma_Complex_2->Product + HSO₄⁻ H2SO4_2 H₂SO₄ Sigma_Complex_2->H2SO4_2 - H⁺ HSO4_minus_2 HSO₄⁻

Mechanism of Electrophilic Aromatic Sulfonation.

Benchmarking Synthesis Protocols

Here we compare two primary methods for the sulfonation of hydroquinone: the traditional approach using concentrated sulfuric acid and a higher-yield alternative employing chlorosulfonic acid.

Method 1: Traditional Sulfonation with Sulfuric Acid

This method is widely documented in patent literature and represents a common industrial approach.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, suspend hydroquinone in a suitable solvent such as n-heptane or dichloromethane.[3]

  • Reagent Addition: Cool the flask to 10-15°C. Add concentrated sulfuric acid dropwise to the stirred suspension, maintaining the low temperature.

  • Reaction: After the addition is complete, slowly raise the temperature to 50-60°C and continue stirring for 3-8 hours.

  • Work-up and Isolation: Cool the reaction mixture and add ethyl acetate to dissolve the product. To isolate the product as a salt (e.g., potassium salt), a solution of potassium 2-ethylhexanoate in ethyl acetate is added slowly to precipitate the potassium 2,5-dihydroxybenzenesulfonate.[3]

  • Purification: The crude product can be filtered, washed with ethyl acetate, and further purified by recrystallization from water or ethanol. Inorganic impurities can be removed by dissolving the crude salt in water and precipitating the inorganic material with a water-miscible solvent like acetone.[4]

Alternative Method 2: High-Yield Sulfonation with Chlorosulfonic Acid

A Polish patent describes an alternative method using chlorosulfonic acid in the presence of an ether or ester as a solvent, which is claimed to produce significantly higher yields.[5]

Experimental Protocol:

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve hydroquinone in an ether or ester solvent (e.g., diethyl ether, ethyl acetate).

  • Reagent Addition: Gradually add chlorosulfonic acid to the solution while cooling and stirring, maintaining the temperature below 30°C.

  • Reaction: Continue stirring for a short period after addition and then let the mixture stand.

  • Work-up and Isolation: The resulting this compound can be directly converted to its salt by adding a solution of the desired base (e.g., diethylamine in ethanol) to the reaction mixture. The salt precipitates upon cooling.

  • Purification: The precipitated salt is collected by filtration and can be further purified if necessary.

Comparative Analysis: Performance and Practicality

ParameterMethod 1: Sulfuric AcidMethod 2: Chlorosulfonic Acid
Yield Variable, typically moderate.Reported to be high, often exceeding 90%.[5]
Purity Often requires purification to remove byproducts and unreacted starting material.The patent claims a purity of 97%.[5]
Reaction Time Generally longer reaction times (3-8 hours).[3]Shorter reaction times are implied by the protocol.
Reagent Cost Sulfuric acid is a relatively inexpensive bulk chemical.Chlorosulfonic acid is more expensive than sulfuric acid.[6]
Safety Concentrated sulfuric acid is corrosive and an oxidizing agent. The reaction is exothermic and requires careful temperature control.Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8] Requires stringent handling precautions.
Environmental Impact The use of organic solvents for work-up contributes to waste streams. Neutralization of excess acid is required.The use of ether or ester solvents and the generation of hydrochloric acid as a byproduct pose environmental concerns.[6] The toxicity of nitrobenzene, if used as a solvent, is a significant drawback.[5]

Expert Insights and Causality of Experimental Choices

  • Solvent Selection: In the sulfuric acid method, non-polar solvents like n-heptane are used to create a slurry, which can help control the reaction rate and dissipate heat. In the chlorosulfonic acid method, the use of ethers or esters as solvents is crucial. These solvents can form complexes with the sulfonating agent, moderating its reactivity and leading to a cleaner reaction with fewer byproducts.

  • Temperature Control: The initial cooling during the addition of the sulfonating agent is critical to prevent runaway reactions and the formation of undesired byproducts, such as disulfonated or oxidized species. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • Choice of Sulfonating Agent: Chlorosulfonic acid is a more potent sulfonating agent than sulfuric acid.[7] This higher reactivity allows for faster reaction times and potentially higher yields. However, this increased reactivity also necessitates more careful control of the reaction conditions to avoid side reactions.

Alternative Synthetic Approaches

While the direct sulfonation of hydroquinone is the most common route, other methods have been reported, although they are less prevalent. One such method involves the reaction of 1,4-benzoquinone with an acid sulfite. However, this method is noted to be challenging for industrial-scale production due to the need for precise control and the potential for the formation of dark-colored byproducts.[5]

Conclusion and Recommendations

The choice of synthetic method for this compound depends on a balance of factors including desired yield, purity requirements, cost considerations, and safety and environmental constraints.

  • The traditional sulfuric acid method is a well-established and cost-effective approach suitable for large-scale production, although it may require more extensive purification to achieve high purity.

  • The chlorosulfonic acid method offers the potential for significantly higher yields and purity in shorter reaction times. However, the higher cost and greater hazards associated with chlorosulfonic acid necessitate more stringent safety protocols and may be better suited for applications where high purity is a critical driver and the additional costs can be justified.

For researchers and drug development professionals, a careful evaluation of these factors is essential to select the most appropriate synthetic strategy for their specific needs. Further process optimization, including exploring greener solvents and catalytic systems, could lead to even more efficient and sustainable methods for the production of this vital pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to 2,5-DHBSA as a Polymerization Modifier: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science and drug formulation, precise control over polymerization is paramount. The stability of monomers during synthesis, purification, storage, and processing is critical to ensuring product quality, safety, and efficacy. Undesired or premature polymerization can lead to product degradation, equipment fouling, and potentially hazardous runaway reactions.[1] This guide provides an in-depth technical evaluation of 2,5-dihydroxy-N-(2-hydroxyethyl)-3-methylbenzamide (2,5-DHBSA) as a potential polymerization modifier, comparing its theoretical performance with established commercial alternatives.

The Critical Role of Polymerization Modifiers

Polymerization modifiers, a broad class of chemical agents, are indispensable for controlling the formation of polymers. They can act as inhibitors, which introduce an induction period before polymerization begins, or as retarders, which slow the rate of polymerization.[2] The majority of these modifiers function as radical scavengers, terminating the free-radical chain reactions that drive polymerization.[1] The selection of an appropriate modifier is a critical decision, influenced by the specific monomer, processing conditions, and desired final polymer properties.

Unveiling 2,5-DHBSA: A Hydroquinone Derivative with Potential

2,5-DHBSA, also known as gentisic acid ethanolamide, is a derivative of gentisic acid, which in turn is a derivative of hydroquinone.[3] Its chemical structure, featuring a hydroquinone core, is the foundation of its potential as a polymerization inhibitor.

Chemical Structure of 2,5-DHBSA

inhibition_mechanism cluster_polymerization Polymerization Cascade cluster_inhibition Inhibition Pathway Initiation Initiation (R• formation) Propagation Propagation (P• formation) Initiation->Propagation Phenol Phenolic Inhibitor (ArOH) Propagation->Phenol H-atom donation Quinone Quinone Propagation->Quinone Radical Adduct Terminated_Chain Terminated Polymer Chain Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical Phenoxyl_Radical->Quinone Oxidation experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Monomer Monomer Mix Mix & Degas Monomer->Mix Initiator Initiator Initiator->Mix Inhibitor Inhibitor (2,5-DHBSA or Alternative) Inhibitor->Mix Induction_Rate Induction Period & Polymerization Rate (Dilatometry/Calorimetry) Mix->Induction_Rate Polymer_Properties Polymer Properties (GPC) Mix->Polymer_Properties Stability Stability Study (Accelerated Aging) Mix->Stability Compare_Induction Compare Induction Periods Induction_Rate->Compare_Induction Compare_Rates Compare Polymerization Rates Induction_Rate->Compare_Rates Compare_MW Compare Molecular Weights & PDI Polymer_Properties->Compare_MW Compare_Stability Compare Shelf-Life Stability->Compare_Stability

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2,5-Dihydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible research. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of 2,5-Dihydroxybenzenesulfonic Acid, ensuring the protection of personnel and the environment. This protocol is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and waste disposal guidelines.

Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle

Before any handling or disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound (also known as Dobesilic Acid) is an aromatic sulfonic acid.[1][2] While different suppliers may present slightly varied hazard classifications, a conservative approach that assumes the highest level of risk is the cornerstone of a robust safety culture.

The primary causality for stringent disposal protocols stems from its combined characteristics as a corrosive acid and a potential environmental hazard.

Table 1: Hazard Profile of this compound

Hazard ClassificationDescriptionRationale for Disposal Protocol
Acute Oral Toxicity Harmful if swallowed.[3][4]Prevents accidental ingestion through contaminated surfaces. Mandates clear labeling and segregated storage.
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[3][4][5][6]Requires mandatory use of specific Personal Protective Equipment (PPE) to prevent chemical burns and eye damage.
Aquatic Toxicity Some sources indicate high toxicity to aquatic life with long-lasting effects.[4][7]Prohibits disposal via the sanitary sewer system to prevent environmental contamination.[8]
Corrosivity (Acidic) As a sulfonic acid, it is corrosive.[2][9]Dictates the use of compatible (e.g., glass or HDPE) waste containers and segregation from bases to prevent violent exothermic reactions.

Chemical Incompatibilities: A critical aspect of safe disposal is preventing unintentional reactions in the waste container. This compound waste must be segregated from:

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)

  • Strong Bases (e.g., Sodium Hydroxide)

  • Acid Anhydrides and Acid Chlorides [6]

Mixing with these substances can lead to violent reactions, heat generation, or the release of toxic gases.

Engineering Controls & Personal Protective Equipment (PPE)

The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the use of engineering controls and PPE to minimize worker exposure.[10][11] The choice of PPE is a non-negotiable first line of defense.

Table 2: Required PPE and Engineering Controls

Control TypeSpecificationJustification
Engineering Control Chemical Fume Hood All handling and aliquoting of waste should be performed within a properly functioning fume hood to prevent inhalation of any potential aerosols or dust.[12]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious eye irritation or damage.[5][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7]
Body Protection Laboratory coat .Protects skin and personal clothing from contamination.[7]

Spill Management Protocol

Even with meticulous care, spills can occur. An immediate and correct response is vital to mitigate exposure and environmental release.

Step-by-Step Protocol for Small Spills (<100 mL or 100 g):

  • Alert & Restrict: Immediately notify personnel in the vicinity and restrict access to the spill area.[7]

  • Ensure Ventilation: If not already inside, ensure the area is well-ventilated.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Absorb/Contain:

    • For liquid spills: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or absorbent pads.[7] Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills: Gently cover the material to avoid creating dust.[7]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated, leak-proof hazardous waste container.[7][13]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water wash.[7] All cleaning materials (cloths, pads, gloves) must be disposed of as hazardous waste in the same container.

  • Label and Report: Seal and label the waste container. Report the spill to your institution's Environmental Health and Safety (EHS) department.

Waste Collection & Disposal Workflow

The systematic collection of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management.[14] Your laboratory's Satellite Accumulation Area (SAA) is the designated point for this process.[15]

G cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal Generate Waste Generated (this compound) Characterize Characterize Waste (Aqueous Acidic Waste) Generate->Characterize Step 1 Container Select Compatible Container (HDPE or Glass Carboy) Characterize->Container Step 2 Label Label Container: 'Hazardous Waste' 'Corrosive (Acid)' Full Chemical Name Container->Label Step 3 Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Step 4 Segregate Segregate from Incompatibles (Bases, Oxidizers) Store->Segregate Close Keep Container Closed Except When Adding Waste Store->Close EHS Contact EHS for Pickup (When container is full or per schedule) Store->EHS Step 5 Disposed Waste Manifested & Transported by Approved Vendor EHS->Disposed Step 6

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Waste Collection Protocol:

  • Waste Determination: All waste containing this compound, including reaction residues, solutions, and contaminated materials, must be treated as hazardous waste.[14]

  • Container Selection: Use a designated hazardous waste container that is compatible with corrosive acids. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition with a secure, leak-proof cap.[9]

  • Labeling: This is a critical control step. Before adding any waste, label the container clearly with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Corrosive (Acid), Environmental Hazard"

  • Accumulation: Place the labeled container in your lab's designated Satellite Accumulation Area (SAA). Keep the container closed at all times except when adding waste.[14][15] This is one of the most common EPA violations and is crucial for preventing spills and vapor exposure.

  • Disposal of Empty Containers: A container that has held this chemical must be treated as hazardous waste unless properly decontaminated.[7]

    • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., water).

    • Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected in your designated aqueous acidic waste container.[7]

    • Final Container Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular trash or recycled, pending confirmation with local EHS regulations.[7]

  • Arrange for Pickup: Once the waste container is full (typically ~90% capacity) or has been stored for the maximum time allowed by your institution (often not exceeding one year), arrange for pickup by your EHS department or a licensed hazardous waste contractor.[7][16]

Regulatory Framework: Adherence to National Standards

All disposal procedures are grounded in federal and state regulations designed to ensure safety and environmental protection.

  • Environmental Protection Agency (EPA): The EPA's RCRA gives the agency authority to control hazardous waste from its creation to its ultimate disposal.[16] Your laboratory is considered a hazardous waste generator and must comply with these standards.[15]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) requires employers to develop a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals to ensure employee protection.[12][17][18]

By following the protocols in this guide, you are not only ensuring the safety of your laboratory but also upholding the rigorous standards set forth by these regulatory bodies. Always prioritize consultation with your designated Chemical Hygiene Officer or EHS department for any procedural questions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dihydroxybenzenesulfonic Acid
Reactant of Route 2
2,5-Dihydroxybenzenesulfonic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.